molecular formula C8H5F3N2 B020432 4-Amino-2-(trifluoromethyl)benzonitrile CAS No. 654-70-6

4-Amino-2-(trifluoromethyl)benzonitrile

Katalognummer: B020432
CAS-Nummer: 654-70-6
Molekulargewicht: 186.13 g/mol
InChI-Schlüssel: PMDYLCUKSLBUHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-amino-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDYLCUKSLBUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215711
Record name 4-Amino-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-70-6
Record name 4-Amino-2-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-(trifluoromethyl)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzonitrile, 4-amino-2-(trifluoromethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-2-(TRIFLUOROMETHYL)BENZONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L47D9XHC08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Amino-2-(trifluoromethyl)benzonitrile CAS number 654-70-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 654-70-6, is a high-purity pharmaceutical intermediate crucial for the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a trifluoromethyl group, an amino group, and a nitrile function on a benzene ring, makes it a versatile and reactive precursor for advanced drug synthesis.[1] This compound is a key building block in the production of non-steroidal anti-androgen medications, most notably Bicalutamide and Enzalutamide, which are used in the treatment of prostate cancer.[2][3] It also serves as a starting material for novel benzimidazole derivatives investigated for their potential anticancer and antimicrobial activities. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of this compound are summarized below. The compound typically appears as a white to brown solid or powder.[2]

Physicochemical Data
PropertyValueReference(s)
CAS Number 654-70-6[4]
Molecular Formula C₈H₅F₃N₂[5]
Molecular Weight 186.13 g/mol [5]
Melting Point 136-145 °C[2]
Boiling Point 294.5 ± 40.0 °C (Predicted)[6]
Density 1.37 ± 0.1 g/cm³ (Predicted)[2]
Flash Point 131.9 °C[2]
Solubility DMSO (Sparingly), Methanol (Slightly)[6]
20 mg/mL in Dichloromethane (DCM)[7]
LogP 2.20[8]
Spectroscopic Data

Spectroscopic data is critical for the structural confirmation and purity assessment of the compound. Key spectral characteristics are outlined below.

TechniqueDataReference(s)
¹H NMR Spectral data available in public databases.[4]
¹³C NMR Spectral data available in public databases.[4]
IR Spectroscopy KBr Wafer or ATR-IR data available.[4]
Mass Spectrometry GC-MS data available; m/z top peak at 186.[4]
IUPAC Name This compound[4]
SMILES C1=CC(=C(C=C1N)C(F)(F)F)C#N[4]

Synthesis and Purification

Several synthetic routes to this compound have been developed, often optimized for industrial-scale production with high purity and yield. Two common methods are detailed below.

Experimental Protocol 1: Synthesis from 4-Amino-2-trifluoromethylbenzaldehyde

This method involves the conversion of an aldehyde to a nitrile.

Reaction Scheme: 4-amino-2-trifluoromethylbenzaldehyde → 4-amino-2-trifluoromethylbenzonitrile

Methodology:

  • To a 500 L reactor, add 18.8 kg of 4-amino-2-trifluoromethylbenzaldehyde, 200 kg of toluene, 1.88 kg of acetic acid, and 11.45 kg of ammonium hydrogen sulfate.[9]

  • Heat the mixture to reflux and maintain for 16 hours.[9]

  • After cooling, add 200 kg of water and 3 kg of sodium hydroxide. Stir the mixture for 1 hour.[9]

  • Allow the phases to stand for 1 hour, then separate and discard the aqueous layer.[9]

  • From the organic layer, remove 100 kg of toluene via distillation under reduced pressure.[9]

  • Cool the remaining solution to between -5 and 0 °C to induce crystallization.[9]

  • Filter the resulting solid to yield the final product, 4-amino-2-trifluoromethylbenzonitrile. This process reports a yield of 98.9% and a purity of 99.9%.[9]

Experimental Protocol 2: Synthesis from m-Trifluoromethyl Fluorobenzene

This multi-step process is suitable for industrial production and begins with a readily available starting material.[10] The overall workflow is visualized in the diagram below.

Methodology:

  • Step 1: Positioning Bromination: In a suitable reactor, combine m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid. Heat the mixture to reflux and add dibromohydantoin in portions over 5-7 hours. After the reaction, wash the mixture with an ice-water solution to obtain 4-fluoro-2-trifluoromethyl bromobenzene.[10]

  • Step 2: Cyano Group Replacement: Under stirring and reflux, add the brominated intermediate from Step 1 dropwise to a mixture of quinoline and cuprous cyanide. The reaction is typically maintained for over 20 hours. The product, 4-fluoro-2-trifluoromethylbenzonitrile, is then isolated by steam distillation.[11]

  • Step 3: Ammonolysis Substitution: Dissolve the fluorinated intermediate from Step 2 in ethanol in a sealed reactor. Introduce liquid ammonia (e.g., 1.5:1 molar ratio with the substrate) and heat to approximately 120-122 °C for 8-10 hours. This step yields the crude product.[11]

  • Step 4: Purification: The crude 4-amino-2-trifluoromethylbenzonitrile is purified by recrystallization from toluene to yield the final product with a purity often exceeding 99%.[11]

G cluster_synthesis Synthesis Workflow from m-Trifluoromethyl Fluorobenzene A m-Trifluoromethyl Fluorobenzene B 4-Fluoro-2-trifluoromethyl bromobenzene A->B Bromination C 4-Fluoro-2-trifluoromethyl benzonitrile B->C Cyanation D Crude 4-Amino-2-(trifluoromethyl) benzonitrile C->D Ammonolysis E Purified Product D->E Purification (Toluene Recrystallization)

Caption: A simplified workflow for the synthesis of the target compound.

General Purification Protocol: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

  • Solvent Selection: Choose a suitable solvent or solvent system. Toluene is a documented solvent for this compound.[11] An anti-solvent system (e.g., a "good" solvent like dichloromethane and a "poor" solvent like hexane) can also be effective.[12][13]

  • Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent (or the single solvent) at an elevated temperature to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield. If using an anti-solvent, add the "poor" solvent dropwise to the dissolved solution until turbidity persists, then clarify with a few drops of the "good" solvent before cooling.[12]

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Analytical Methods

Ensuring the purity of pharmaceutical intermediates is critical. High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for this purpose.[14]

Experimental Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general framework for the purity analysis of this compound.

Methodology:

  • System: An HPLC system equipped with a UV detector.

  • Column: A reverse-phase column, such as a C18 column.[15]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility, or phosphoric acid) and an organic solvent like acetonitrile.[8][16]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program: A typical gradient might run from 5% to 95% Mobile Phase B over 10-15 minutes to elute impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 230-254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (like a 1:1 mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm filter before injection.[16]

  • Analysis: Inject the sample and integrate the peak areas. Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Chemical Reactivity and Applications

The reactivity of this compound is centered around its amino and nitrile functional groups. The electron-withdrawing nature of the trifluoromethyl and nitrile groups deactivates the aromatic ring towards electrophilic substitution.

  • N-Acylation: The primary amino group readily undergoes acylation reactions. This reactivity is exploited in the synthesis of Bicalutamide, where it is acylated with a propanoyl chloride derivative.[17]

  • Reaction with Thiophosgene: The amino group reacts with thiophosgene or its equivalents to form an isothiocyanate. This is a key step in the synthesis of Enzalutamide.[3]

  • Benzimidazole Formation: The compound can serve as a precursor for benzimidazole synthesis, which involves condensation reactions. These resulting benzimidazole derivatives are explored for various biological activities, including as potential inhibitors of endothelial cell growth in cancer research.[5]

Application Case Study: Bicalutamide and the Androgen Receptor Signaling Pathway

The most significant application of this compound is as a key intermediate in the synthesis of Bicalutamide, a non-steroidal anti-androgen drug used to treat prostate cancer.[2]

Mechanism of Action of Bicalutamide

Bicalutamide functions as a competitive antagonist of the Androgen Receptor (AR).[6] In prostate cancer, androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding causes a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and translocation into the nucleus. Inside the nucleus, the AR-androgen complex binds to Androgen Response Elements (AREs) on DNA, recruiting coactivators and initiating the transcription of genes that promote prostate cancer cell growth and survival.[18][19]

Bicalutamide competitively binds to the same site on the AR as natural androgens.[20] However, this binding does not induce the correct conformational change required for full receptor activation. It disrupts the subsequent steps, preventing the efficient translocation to the nucleus and the transcription of target genes, thereby inhibiting tumor growth.[18][20]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR-HSP Complex) DHT->AR Binds AR_DHT AR-DHT Complex AR->AR_DHT HSP Dissociation & Dimerization AR_Bic AR-Bicalutamide Complex AR->AR_Bic Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds ARE Androgen Response Element (ARE) on DNA AR_DHT->ARE Translocation & DNA Binding NoTranscription Transcription Blocked AR_Bic->NoTranscription Translocation Blocked or Ineffective DNA Binding Transcription Gene Transcription ARE->Transcription Recruits Coactivators Cell Growth Cell Growth Transcription->Cell Growth Survival Survival Transcription->Survival Proliferation Proliferation Transcription->Proliferation

Caption: The Androgen Receptor signaling pathway and its inhibition by Bicalutamide.

Safety and Handling

This compound is classified as harmful or toxic if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. A NIOSH/MSHA-approved respirator should be used in case of dust formation or insufficient ventilation.[21]

  • Handling: Use only under a chemical fume hood. Avoid dust formation and prevent contact with skin, eyes, and clothing. Ensure adequate ventilation and that eyewash stations and safety showers are nearby.[21]

  • Storage: Store in a cool, dry place in a tightly sealed container. The compound is noted to be air-sensitive and should be stored under recommended conditions.[21]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[21]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[21]

References

An In-depth Technical Guide to 5-Amino-2-cyanobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2-cyanobenzotrifluoride is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its trifluoromethyl and cyano functionalities impart unique electronic properties and reactivity, making it a valuable intermediate for the development of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its structure, nomenclature, physicochemical properties, synthesis, and applications, with a focus on its role in drug development.

Structure and Nomenclature

The chemical structure of 5-amino-2-cyanobenzotrifluoride consists of a benzene ring substituted with an amino group (-NH₂), a cyano group (-CN), and a trifluoromethyl group (-CF₃).

Systematic IUPAC Name: 4-Amino-2-(trifluoromethyl)benzonitrile[1]

Synonyms: 4-Cyano-3-(trifluoromethyl)aniline, 4-Amino-2-trifluoromethylbenzonitrile, Bicalutamide aminobenzonitrile[2][3][4]

CAS Registry Number: 654-70-6[2][4]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 5-amino-2-cyanobenzotrifluoride is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₅F₃N₂[5][6]
Molecular Weight 186.13 g/mol [5][7]
Appearance White to off-white solid[]
Melting Point 141-145 °C[]
Boiling Point 294.5±40.0 °C at 760 mmHg[]
Density 1.37±0.1 g/cm³[]
Purity >95%[]
InChI InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,13H2[]
InChI Key PMDYLCUKSLBUHO-UHFFFAOYSA-N[]
SMILES C1=CC(=C(C=C1N)C(F)(F)F)C#N[]
IR Spectrum Available[7][9]
Mass Spectrum Available[7]

Synthesis of 5-Amino-2-cyanobenzotrifluoride

A common synthetic route to 5-amino-2-cyanobenzotrifluoride involves a three-step process starting from m-trifluoromethyl fluorobenzene.[2][5]

Experimental Protocol

Step 1: Positional Bromination

  • In a suitable reactor, charge m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

  • Heat the mixture to reflux with stirring.

  • Add dibromohydantoin in batches and continue the reaction for 5-7 hours.

  • After the reaction is complete, wash the mixture with an ice-water solution to obtain 4-fluoro-2-trifluoromethyl bromobenzene.[5]

Step 2: Cyanide Displacement

  • In a separate reactor, charge quinoline and cuprous cyanide.

  • Under stirring and reflux, add the 4-fluoro-2-trifluoromethyl bromobenzene obtained from the previous step.

  • Continue the reflux for approximately 22 hours.

  • Isolate the product, 4-fluoro-2-trifluoromethylbenzonitrile, via steam distillation.[2]

Step 3: Ammonolysis

  • Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile in ethanol.

  • Introduce liquid ammonia into the solution.

  • Heat the mixture in a sealed environment to around 120°C for 8-10 hours.

  • This step yields the crude 4-amino-2-trifluoromethylbenzonitrile.[5]

  • The crude product can be purified by recrystallization from toluene to obtain the final product with high purity.[5]

Role in Drug Development: Synthesis of Bicalutamide

5-Amino-2-cyanobenzotrifluoride is a pivotal intermediate in the synthesis of Bicalutamide, a non-steroidal anti-androgen medication used in the treatment of prostate cancer.[][10] The following diagram illustrates the synthetic pathway of Bicalutamide, highlighting the integration of 5-amino-2-cyanobenzotrifluoride.

Bicalutamide_Synthesis A 5-Amino-2-cyanobenzotrifluoride C N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide A->C B Methacryloyl chloride B->C D Epoxidation C->D m-CPBA E Epoxide intermediate D->E G Thioether intermediate E->G F 4-Fluorothiophenol F->G H Oxidation G->H Oxone or H2O2 I Bicalutamide H->I

Synthesis of Bicalutamide from 5-Amino-2-cyanobenzotrifluoride.

General Experimental Workflow for Characterization

The structural integrity and purity of synthesized 5-amino-2-cyanobenzotrifluoride are critical for its use in further chemical transformations. A typical experimental workflow for its characterization is depicted below.

Characterization_Workflow Start Synthesized 5-Amino-2-cyanobenzotrifluoride Purification Purification (e.g., Recrystallization) Start->Purification Purity_Analysis Purity Assessment Purification->Purity_Analysis HPLC High-Performance Liquid Chromatography (HPLC) Purity_Analysis->HPLC Quantitative GC Gas Chromatography (GC) Purity_Analysis->GC Quantitative Structural_Elucidation Structural Elucidation HPLC->Structural_Elucidation GC->Structural_Elucidation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural_Elucidation->NMR Qualitative IR IR Spectroscopy Structural_Elucidation->IR Qualitative MS Mass Spectrometry Structural_Elucidation->MS Qualitative Final_Product Characterized Product NMR->Final_Product IR->Final_Product MS->Final_Product

General workflow for the characterization of 5-Amino-2-cyanobenzotrifluoride.

Safety and Handling

5-Amino-2-cyanobenzotrifluoride is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5-Amino-2-cyanobenzotrifluoride is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of anti-cancer drugs like Bicalutamide. Its synthesis from readily available starting materials and its unique chemical properties make it a compound of high interest to researchers and professionals in drug development. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization.

References

An In-depth Technical Guide to 4-Amino-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Amino-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical manufacturing.[1] It details the compound's molecular properties, experimental protocols for its synthesis and analysis, and its applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Properties and Identification

This compound is a high-purity pharmaceutical intermediate recognized for its stability and reactivity.[1] Its chemical structure, which includes a trifluoromethyl group and an amino functionality, makes it a versatile building block for complex molecules in advanced drug synthesis.[1]

PropertyValueSource
Molecular Formula C8H5F3N2[2][3][4][5][6][7]
Molecular Weight 186.13 g/mol [2][4][5][7]
CAS Number 654-70-6[2][3][5][7]
IUPAC Name This compound[2]
Synonyms 5-Amino-2-cyanobenzotrifluoride, 4-Cyano-3-trifluoromethylaniline[2][6]
Appearance Solid (Typical)[4]
Solubility in Water Low[4]

Experimental Protocols

A novel and efficient method for the preparation of 4-amino-2-trifluoromethyl benzonitrile involves a three-step synthesis starting from m-trifluoromethyl fluorobenzene. This process is advantageous due to readily available raw materials, a simple and short route, and a high yield of the final product.[8][9] The overall yield of this process reaches 73-75%, with the final product having a purity of over 99%.[8][9]

Step 1: Positional Bromination

  • m-Trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid are added to a reactor.

  • The mixture is stirred and heated to reflux.

  • Dibromohydantoin is added in batches, and the reaction proceeds for 5-7 hours.

  • The product, 4-fluoro-2-trifluoromethyl bromobenzene, is washed with an ice-water solution.

Step 2: Cyano Group Replacement

  • The 4-fluoro-2-trifluoromethyl bromobenzene obtained from the previous step is reacted with cuprous cyanide in the presence of a catalyst such as quinoline.

  • The reaction mixture is heated to facilitate the replacement of the bromine atom with a cyano group, yielding 4-fluoro-2-trifluoromethylbenzonitrile.

  • The product is then distilled to purify it.

Step 3: Ammonolysis Substitution

  • The purified 4-fluoro-2-trifluoromethylbenzonitrile is dissolved in ethanol.

  • Liquid ammonia is introduced into the solution in a sealed reactor.

  • The mixture is heated to approximately 120-122°C for 8-10 hours.[8][9]

  • This step results in the formation of the crude product, 4-amino-2-trifluoromethylbenzonitrile.

  • The crude product is then purified by refining with toluene to obtain the final high-purity product.[8][9]

The purity of this compound can be effectively determined using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[10]

  • Column: Newcrom R1 HPLC column.[10]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[10]

  • Application: This method is suitable for analyzing the purity of the compound and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.[10]

Applications in Drug Development

This compound serves as a crucial starting material and intermediate in the synthesis of various pharmaceutical compounds.[1][5]

  • Androgen Receptor Modulators: It is used in the preparation of non-steroidal androgen receptor modulators.[5]

  • Cancer Therapeutics: This compound is a precursor in the synthesis of benzimidazoles, which are investigated as potential treatments for breast cancer due to their ability to inhibit the growth of endothelial cells.[5]

  • Bicalutamide Synthesis: It is also known as an impurity and an intermediate in the synthesis of Bicalutamide, a non-steroidal anti-androgen drug.[2]

Logical Workflow for Synthesis

The following diagram illustrates the three-step synthesis process of this compound.

G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 A m-Trifluoromethyl fluorobenzene B Positional Bromination (Dibromohydantoin, H2SO4, Acetic Acid) A->B C 4-Fluoro-2-trifluoromethyl bromobenzene B->C D Cyano Group Replacement (CuCN, Quinoline) C->D E 4-Fluoro-2-trifluoromethyl benzonitrile D->E F Ammonolysis Substitution (Liquid Ammonia, Ethanol) E->F G Crude 4-Amino-2-(trifluoromethyl) benzonitrile F->G H Purification (Toluene) G->H I 4-Amino-2-(trifluoromethyl) benzonitrile H->I

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 4-Amino-2-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document collates data from various suppliers and provides a standardized experimental protocol for its determination, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data: Melting Point

This compound, also known by its synonyms 5-Amino-2-cyanobenzotrifluoride and 4-Cyano-3-trifluoromethylaniline, is a tan to white crystalline solid at room temperature.[1][2] Its melting point is a critical parameter for its identification and purity assessment. A summary of the melting point data from various sources is presented in the table below.

Data SourceMelting Point (°C)
Fisher Scientific136 - 139 °C[3]
ChemicalBook141 - 145 °C[4]
Thermo Scientific Chemicals138 - 146 °C[5]
Stenutz138 °C[6]
Sigma-Aldrich141 - 145 °C[7]
Jinon Pharma136 - 145 °C[8]

The slight variations in the reported melting point ranges can be attributed to differences in the purity of the substance and the methodology used for determination.

Experimental Protocol for Melting Point Determination

The following is a standard protocol for determining the melting point of this compound in a laboratory setting.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Safety glasses and lab coat

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

    • Pack the dry powder into a capillary tube by tapping the open end into the sample. The sample height in the tube should be approximately 2-3 mm.

    • Compact the sample at the bottom of the tube by tapping the sealed end gently on a hard surface or by dropping it through a long glass tube.

  • Melting Point Measurement:

    • Place the capillary tube containing the sample into the heating block of the melting point apparatus.

    • Set the heating rate to a rapid setting initially to quickly approach the expected melting range.

    • Once the temperature is within 20°C of the expected melting point (based on the data in the table above), reduce the heating rate to 1-2°C per minute. This slow heating rate is crucial for an accurate determination.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • Data Recording:

    • Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.

    • For a pure substance, the melting range is typically narrow (0.5-2°C). A broad melting range may indicate the presence of impurities.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.

  • Handle this compound in a well-ventilated area or a fume hood, as it can be harmful if inhaled, swallowed, or absorbed through the skin.[1]

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[1][3][9]

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the physical and chemical characterization of a synthesized compound like this compound. This process ensures the identity and purity of the compound before its use in further research and development.

A Synthesis of 4-Amino-2- (trifluoromethyl)benzonitrile B Purification (e.g., Recrystallization, Chromatography) A->B C Physical Characterization B->C D Melting Point Determination C->D E Spectroscopic Analysis (e.g., NMR, IR, MS) C->E F Purity Assessment (e.g., HPLC, GC) C->F G Data Analysis and Comparison with Literature Values D->G E->G F->G H Compound Identity and Purity Confirmed G->H

Caption: Workflow for Synthesis and Characterization.

References

Spectroscopic Profile of 4-Amino-2-(trifluoromethyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, 4-Amino-2-(trifluoromethyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also includes detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while the existence of this data is confirmed in various databases, detailed peak assignments and quantitative values are not always publicly available.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Parameter¹H NMR¹³C NMR
Instrument BRUKER AC-300 or similarData available, instrument details not specified
Solvent Not specifiedNot specified
Chemical Shifts (δ) Specific peak data not publicly available.Specific peak data not publicly available.
Coupling Constants (J) Not publicly available.Not applicable.
Notes The ¹H NMR spectrum has been recorded.[1]The ¹³C NMR spectrum has been recorded.[1]
Table 2: Infrared (IR) Spectroscopy Data
ParameterData
Technique Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Wafer or ATR)[1]
Sample Preparation KBr Wafer or Neat
Characteristic Peaks Spectrum available and conforms to the structure. Specific peak assignments are not detailed in the available public data. Expected peaks include N-H stretching (amines), C≡N stretching (nitrile), C-F stretching (trifluoromethyl group), and aromatic C-H and C=C stretching.
Table 3: Mass Spectrometry (MS) Data
ParameterData
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Molecular Formula C₈H₅F₃N₂
Molecular Weight 186.13 g/mol [2]
Major Peaks (m/z) 186 (M+), 167, 139[1]
Notes The peak at m/z 186 corresponds to the molecular ion. The relative abundances of the fragments are not specified in the available data.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard procedures for the spectroscopic analysis of aromatic organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically with proton decoupling. A 90-degree pulse width is used, with a longer relaxation delay (e.g., 5-10 seconds) to ensure quantitative accuracy for all carbon signals, including quaternary carbons. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. For ¹H NMR, the signals are integrated to determine the relative ratios of protons.

Infrared (IR) Spectroscopy (KBr Wafer Method)
  • Sample Preparation: Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be homogenous and have a fine, powder-like consistency.

  • Pellet Formation: The powdered mixture is transferred to a pellet-pressing die. A vacuum is applied to remove trapped air, and the mixture is compressed under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC): A small volume (typically 1 µL) of the sample solution is injected into the GC system, which is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp from a lower temperature to a higher temperature to ensure the separation of the analyte from any impurities. Helium is typically used as the carrier gas.

  • Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, commonly using electron impact (EI) at 70 eV. The resulting charged fragments and the molecular ion are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Analysis: The mass spectrum is recorded, showing the relative abundance of each fragment. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation synthesis Synthesis & Purification of This compound sample_prep Sample Preparation (Dissolving, Pelletizing, etc.) synthesis->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy (FTIR) sample_prep->ir ms Mass Spectrometry (GC-MS) sample_prep->ms process_nmr Process NMR Data (Chemical Shifts, Coupling) nmr->process_nmr process_ir Process IR Data (Functional Groups) ir->process_ir process_ms Process MS Data (Molecular Weight, Fragmentation) ms->process_ms interpretation Structural Elucidation & Data Correlation process_nmr->interpretation process_ir->interpretation process_ms->interpretation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility Profile of 4-Amino-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-Amino-2-(trifluoromethyl)benzonitrile in common laboratory solvents. The information is intended to assist researchers, scientists, and professionals in drug development in handling and utilizing this compound effectively in their experimental workflows.

Solubility Data

The solubility of this compound has been characterized in several common laboratory solvents. While comprehensive quantitative data is limited in publicly available literature, a combination of qualitative and quantitative information has been compiled to guide laboratory practices. The following table summarizes the available solubility data.

SolventChemical ClassSolubilityConcentrationNotes
Dichloromethane (DCM)ChlorinatedSoluble20 mg/mLA clear solution is formed at this concentration[1].
Dimethyl Sulfoxide (DMSO)SulfoxideSparingly SolubleNot specifiedThe compound dissolves to a limited extent[2][3].
MethanolAlcoholSlightly SolubleNot specifiedThe compound shows low solubility[2][3].
EthanolAlcoholSoluble (Implied)Not specifiedUsed as a solvent in a synthesis protocol, implying solubility[4][5].
TolueneAromatic HydrocarbonSoluble (Implied)Not specifiedUsed as a refining solvent, implying solubility of the crude product[4][5].

Experimental Protocols

The determination of the solubility of a solid organic compound such as this compound is a fundamental procedure in a laboratory setting. Below is a generalized experimental protocol for determining the solubility of a solid compound in a given solvent.

Objective: To determine the approximate solubility of this compound in a selected solvent at a specific temperature (e.g., room temperature).

Materials:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Vials or test tubes with closures

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled environment (e.g., lab bench at room temperature, water bath)

  • Filtration apparatus (e.g., syringe filters, filter paper and funnel)

  • Apparatus for solvent evaporation (e.g., rotary evaporator, nitrogen stream)

Procedure:

  • Preparation of Saturated Solution:

    • Add a pre-weighed excess amount of this compound to a vial.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial and agitate the mixture vigorously using a vortex mixer or magnetic stirrer.

    • Allow the mixture to equilibrate at a constant temperature for a sufficient period (e.g., 24 hours) to ensure saturation. The presence of undissolved solid is crucial to confirm saturation.

  • Separation of the Saturated Solution:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.

  • Determination of Solute Concentration:

    • Weigh an empty, clean, and dry collection vial.

    • Transfer the collected supernatant to the pre-weighed vial.

    • Evaporate the solvent from the supernatant under reduced pressure (using a rotary evaporator) or a gentle stream of nitrogen until a constant weight of the solid residue is achieved.

    • Weigh the vial containing the dry solid residue.

  • Calculation of Solubility:

    • The mass of the dissolved solid is the difference between the final weight of the vial with the residue and the initial weight of the empty vial.

    • The solubility can then be calculated in the desired units (e.g., mg/mL, g/100 mL) by dividing the mass of the dissolved solid by the volume of the supernatant collected.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis start Start add_solid Add excess 4-Amino-2- (trifluoromethyl)benzonitrile to vial start->add_solid 1 add_solvent Add known volume of solvent add_solid->add_solvent 2 equilibrate Equilibrate mixture (e.g., 24h at constant temp) add_solvent->equilibrate 3 separate Separate supernatant from undissolved solid (e.g., filtration) equilibrate->separate 4 evaporate Evaporate solvent from a known volume of supernatant separate->evaporate 5 weigh Weigh the solid residue evaporate->weigh 6 calculate Calculate solubility weigh->calculate 7 end End calculate->end

Caption: A flowchart of the experimental procedure for determining the solubility of a solid compound.

References

A Technical Guide to the Key Reactive Sites of 4-Amino-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-(trifluoromethyl)benzonitrile is a pivotal intermediate in the synthesis of pharmaceuticals, most notably in the development of oncology and central nervous system therapeutics.[1] Its chemical architecture, featuring an amino group, a nitrile moiety, and a trifluoromethyl substituent on a benzene ring, presents a unique landscape of reactivity. This document provides an in-depth technical exploration of the principal reactive sites of this molecule, offering a guide for its strategic utilization in complex organic synthesis. We will delve into the reactivity of the amino and nitrile functional groups, the susceptibility of the aromatic ring to substitution, and the electronic influence of the trifluoromethyl group. This guide includes a summary of key reactions, illustrative reaction pathways, and a compilation of relevant data to aid researchers in harnessing the synthetic potential of this versatile building block.

Introduction to this compound

This compound, with the CAS number 654-70-6, is a substituted aromatic compound of significant interest in medicinal chemistry.[2] It serves as a crucial precursor for the synthesis of complex active pharmaceutical ingredients (APIs), including the anti-cancer drug bicalutamide.[3] The molecule's utility stems from the presence of three distinct functional groups—an amino group (-NH₂), a nitrile group (-C≡N), and a trifluoromethyl group (-CF₃)—each offering specific avenues for chemical modification. Understanding the interplay of the electronic properties of these groups is paramount to predicting and controlling the molecule's reactivity.

Analysis of Key Reactive Sites

The reactivity of this compound is governed by the individual characteristics of its functional groups and their collective influence on the aromatic system.

The Amino Group (-NH₂)

The primary amino group is a potent nucleophile and an activating group on the aromatic ring. Its lone pair of electrons can readily participate in reactions with electrophiles.

  • Diazotization: The amino group can be converted to a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[4][5] This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, cyano groups, hydroxyl groups, and other functionalities.

  • Acylation: The nucleophilic nitrogen can react with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to introduce new structural motifs.

  • Alkylation: The amino group can also undergo alkylation, although overalkylation can be a challenge.

The Nitrile Group (-C≡N)

The nitrile group is a versatile functional group that can undergo several important transformations.

  • Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., with Raney nickel), or other hydride reagents.[6][7] This provides a route to introduce an aminomethyl group.

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH), offering a pathway to synthesize carboxylic acid derivatives.

  • Partial Reduction to Aldehyde: Reagents like diisobutylaluminium hydride (DIBAL-H) can achieve the partial reduction of the nitrile to an aldehyde (-CHO).[7]

The Aromatic Ring

The benzene ring itself is a site for electrophilic and, under certain conditions, nucleophilic aromatic substitution. The regioselectivity of these reactions is dictated by the electronic effects of the existing substituents.

  • Electron-Donating Group: The amino group is a strong activating group and is ortho-, para-directing.

  • Electron-Withdrawing Groups: The trifluoromethyl group and the nitrile group are both strong deactivating groups and are meta-directing.

The positions on the ring are numbered starting from the carbon bearing the nitrile group as position 1. Therefore, the substituents are at positions 2 (-CF₃) and 4 (-NH₂). The powerful activating and ortho-, para-directing effect of the amino group at position 4 will dominate, directing incoming electrophiles to positions 3 and 5.

The Trifluoromethyl Group (-CF₃)

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. It is generally unreactive under common synthetic conditions but plays a crucial role in modifying the electronic properties of the molecule. Its presence deactivates the aromatic ring towards electrophilic substitution and influences the acidity/basicity of the other functional groups.

Key Reactions and Synthetic Pathways

The following diagrams illustrate the principal reaction pathways originating from the key reactive sites of this compound.

Amino_Group_Reactions This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO₂, H⁺ Amide Amide This compound->Amide Acyl Chloride / Anhydride Aryl Halide / Cyanide / Hydroxide Aryl Halide / Cyanide / Hydroxide Diazonium Salt->Aryl Halide / Cyanide / Hydroxide CuX (Sandmeyer)

Caption: Key reactions of the amino group.

Nitrile_Group_Reactions This compound This compound Primary Amine Primary Amine This compound->Primary Amine LiAlH₄ or H₂/Catalyst Carboxylic Acid Carboxylic Acid This compound->Carboxylic Acid H₃O⁺ or OH⁻, heat Aldehyde Aldehyde This compound->Aldehyde DIBAL-H, then H₂O

Caption: Key reactions of the nitrile group.

Aromatic_Ring_Reactions cluster_directing_effects Directing Effects This compound This compound Electrophilic Attack Electrophilic Attack This compound->Electrophilic Attack E⁺ Position 3 Position 3 Electrophilic Attack->Position 3 Position 5 Position 5 Electrophilic Attack->Position 5 -NH₂ (Activating, ortho, para-directing) -NH₂ (Activating, ortho, para-directing) -CF₃ (Deactivating, meta-directing) -CF₃ (Deactivating, meta-directing) -CN (Deactivating, meta-directing) -CN (Deactivating, meta-directing)

Caption: Regioselectivity of electrophilic aromatic substitution.

Quantitative Data Summary

Reactive SiteReactionReagentsTypical Outcome/YieldReference
Amino Group DiazotizationNaNO₂, aq. acidFormation of diazonium salt, used in situ.[4],[5]
AcylationAcetyl chloride, pyridineHigh yield of the corresponding amide.General Knowledge
Nitrile Group ReductionLiAlH₄ in ether or THFHigh yield of the primary amine.[6],[7]
HydrolysisConc. H₂SO₄ or NaOH, heatGood yield of the carboxylic acid.General Knowledge
Aromatic Ring BrominationBr₂, FeBr₃Substitution at positions 3 and/or 5.General Knowledge

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on established chemical transformations, the following are representative procedures.

Protocol for Diazotization and Sandmeyer Reaction (Illustrative)
  • Diazotization: Dissolve this compound in an aqueous solution of a strong acid (e.g., HBr or HCl) and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (e.g., Bromination): In a separate flask, prepare a solution or suspension of copper(I) bromide in the corresponding acid. Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Work-up: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by chromatography or recrystallization.

Protocol for Nitrile Reduction to a Primary Amine
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C. Slowly add a solution of this compound in the same dry solvent.

  • Reaction and Quenching: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS). Cautiously quench the reaction by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Work-up: Filter the resulting solids and wash them thoroughly with the ethereal solvent. Combine the filtrates, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the crude amine. Further purification can be achieved by distillation or chromatography.

Conclusion

This compound is a highly functionalized building block with well-defined reactive sites. The amino group offers opportunities for diazotization and acylation, the nitrile group can be readily transformed into an amine or carboxylic acid, and the aromatic ring can undergo selective electrophilic substitution. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the overall reactivity profile of the molecule. A thorough understanding of these reactive sites and their interplay is essential for the strategic design of synthetic routes to novel and complex pharmaceutical agents. This guide provides a foundational understanding to aid researchers in leveraging the full synthetic potential of this valuable intermediate.

References

A Technical Guide to the Research Landscape of 4-Amino-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 4-Amino-2-(trifluoromethyl)benzonitrile (CAS No. 654-70-6) is a fluorinated aromatic amine that has emerged as a pivotal building block in modern synthetic chemistry. Its unique trifluoromethyl, amino, and nitrile functionalities make it a highly reactive and versatile intermediate.[1] This technical guide provides an in-depth analysis of its physicochemical properties, established synthesis protocols, and key experimental methodologies. The primary focus is to illuminate promising research avenues in medicinal chemistry, agrochemical development, and advanced organic synthesis for researchers, scientists, and drug development professionals.

Introduction

This compound is a specialized chemical intermediate recognized for its critical role in the synthesis of complex organic molecules.[1] The presence of a trifluoromethyl (-CF3) group ortho to a nitrile (-CN) and para to an amine (-NH2) group on a benzene ring confers distinct electronic properties and reactivity. The electron-withdrawing nature of the -CF3 and -CN groups enhances the chemical versatility of the molecule, while the amino group provides a key reactive site for derivatization.[2] Its most prominent application is in the pharmaceutical industry as a precursor for advanced therapeutic agents, particularly in oncology.[3] It is a known starting material for the nonsteroidal antiandrogen bicalutamide and a key intermediate for enzalutamide, both used in the treatment of prostate cancer.[4][5] Furthermore, its utility extends to the synthesis of benzimidazoles for potential breast cancer therapies and various other pharmacologically active compounds.[6][7]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for laboratory and industrial applications.

PropertyValueReference(s)
CAS Number 654-70-6[8]
Molecular Formula C₈H₅F₃N₂[8]
Molecular Weight 186.13 g/mol [8]
IUPAC Name This compound[9]
Synonyms 5-Amino-2-cyanobenzotrifluoride, 4-Cyano-3-(trifluoromethyl)aniline[9]
Appearance Solid (White to cream to brown powder or lumps)[10]
Melting Point 141-145 °C[11]
Purity ≥97% (typical commercial grade)[3][11]

Synthesis of this compound

Two distinct, scalable synthesis protocols are prominently cited, each offering different advantages in terms of starting materials and reaction conditions.

Protocol 1: From 4-amino-2-trifluoromethylbenzaldehyde

This method involves the conversion of a benzaldehyde precursor to the nitrile.

Experimental Protocol:

  • To a 500L reactor, add 18.8 kg of 4-amino-2-trifluoromethylbenzaldehyde, 200 kg of toluene, 1.88 kg of acetic acid, and 11.45 kg of ammonium bisulfate.[8]

  • Heat the mixture to reflux and maintain for 16 hours.[8]

  • After reflux, add 200 kg of water and 3 kg of sodium hydroxide. Stir the mixture for 1 hour.[8]

  • Allow the layers to stand and separate for 1 hour. Discard the aqueous layer and retain the organic (oil) layer.[8]

  • Reduce the volume of the organic layer by distilling off 100 kg of toluene under reduced pressure.[8]

  • Cool the remaining solution to between -5 °C and 0 °C to induce crystallization.[8]

  • Filter the solid product to obtain 4-amino-2-trifluoromethylbenzonitrile.[8]

Protocol 2: From m-Trifluoromethyl Fluorobenzene

This three-step industrial process begins with a more fundamental starting material.[12][13]

Experimental Protocol:

  • Positioning Bromination: React m-trifluoromethylfluorobenzene with dibromohydantoin in a mixture of glacial acetic acid and concentrated sulfuric acid under reflux for 5-7 hours to yield 4-fluoro-2-trifluoromethyl bromobenzene.[14]

  • Cyano Group Replacement: The resulting bromobenzene is reacted with cuprous cyanide in quinoline under reflux for approximately 22 hours. The product, 4-fluoro-2-trifluoromethylbenzonitrile, is isolated via steam distillation.[14]

  • Ammonolysis Substitution: Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile intermediate in ethanol. Charge a sealed reactor with this solution and liquid ammonia (molar ratio of 1.5:1 ammonia to nitrile). Heat to 120-122 °C for 8-10 hours.[12][13] The crude product is then purified by recrystallization from toluene.[13]

Synthesis MethodStarting MaterialYieldPurityReference(s)
Protocol 1 4-amino-2-trifluoromethylbenzaldehyde98.9%99.9%[8]
Protocol 2 m-Trifluoromethyl Fluorobenzene73-75% (overall)>99%[12][13]

Potential Research Areas

The unique structure of this compound makes it a valuable scaffold for exploration in several scientific domains.

G A This compound B Medicinal Chemistry & Drug Discovery A->B C Agrochemical Development A->C D Advanced Organic Synthesis A->D B1 Androgen Receptor Antagonists (Prostate Cancer) B->B1 B2 Benzimidazole Derivatives (Breast Cancer) B->B2 B3 CNS-Targeted Therapies B->B3 B4 Kinase Inhibitors & Other Oncology Targets B->B4 C1 Novel Herbicides C->C1 C2 Fungicides & Pesticides C->C2 D1 Novel Heterocycle Formation D->D1 D2 Derivatization of Functional Groups D->D2

Figure 1: Potential Research Areas Overview.
Medicinal Chemistry & Drug Discovery

This is the most established and promising field for future research.

The compound is a known precursor to non-steroidal androgen receptor modulators.[3][6] Research in this area can focus on designing novel AR antagonists with improved efficacy against resistance-mutations. The core structure can be elaborated to optimize binding to the ligand-binding domain (LBD) of the androgen receptor, preventing its nuclear translocation and subsequent transcription of pro-survival genes.[8]

G cluster_cyto Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Active Activated AR AR->AR_Active Dimerization HSP HSP AR_HSP AR-HSP Complex (Inactive) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (DNA) AR_Active->ARE Binds AR_Active->ARE Nuclear Translocation Antagonist AR Antagonist (e.g., Bicalutamide) Antagonist->AR Blocks Binding Transcription Gene Transcription (Cell Growth, PSA) ARE->Transcription Promotes G A 4-Amino-2-(trifluoromethyl) benzonitrile B Step 1: Acylation / Functionalization A->B Add R-COCl or similar C Intermediate (e.g., Amide) B->C D Step 2: Reaction with o-phenylenediamine C->D E Step 3: Cyclization (e.g., Phillips Condensation) D->E Heat in acid (e.g., PPA) F Substituted Benzimidazole Derivative E->F

References

The Crucial Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, a pivotal intermediate in the pharmaceutical industry. Valued for its role in the production of high-value active pharmaceutical ingredients (APIs), most notably the non-steroidal anti-androgen bicalutamide, the efficient synthesis of this compound is of significant interest. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for core reactions.

Historical Perspective and Key Synthetic Strategies

An earlier synthetic approach involved a four-step sequence starting from o-trifluoromethylaniline. This method included diazotization, nitration, amino substitution, and subsequent reduction of the nitro group to the desired amine. However, this route was often hampered by issues such as the use of harsh reagents, moderate yields, and challenges in purification.

More contemporary and industrially favored methods have focused on achieving higher yields and process efficiency. A widely adopted three-step synthesis, primarily documented in patent literature, commences with m-trifluoromethyl fluorobenzene. This modern approach is characterized by the following key transformations:

  • Positional Bromination: Introduction of a bromine atom at a specific position on the aromatic ring.

  • Cyanation via Nucleophilic Aromatic Substitution: Displacement of a leaving group with a cyanide ion.

  • Ammonolysis: Introduction of the amino group.

This three-step process has proven to be more efficient and cost-effective for large-scale production.

Comparative Analysis of Synthetic Routes

To facilitate a clear comparison of the primary synthetic methodologies, the following table summarizes the key quantitative data associated with the modern three-step synthesis.

StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1. Brominationm-Trifluoromethyl fluorobenzeneDibromohydantoin, Glacial Acetic Acid, Conc. H₂SO₄Glacial Acetic AcidReflux5 - 7High-
2. Cyanation4-Fluoro-2-(trifluoromethyl)bromobenzeneCuprous Cyanide, QuinolineQuinolineReflux~20High-
3. Ammonolysis4-Fluoro-2-(trifluoromethyl)benzonitrileLiquid Ammonia, EthanolEthanol120 - 1228 - 1073 - 75 (overall)>99

Detailed Experimental Protocols

The following are detailed experimental protocols for the key steps in the modern, three-step synthesis of this compound, as adapted from patent literature.

Step 1: Positional Bromination of m-Trifluoromethyl fluorobenzene

Objective: To synthesize 4-Fluoro-2-(trifluoromethyl)bromobenzene.

Procedure:

  • To a suitable reaction vessel, add m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

  • The mixture is stirred and heated to reflux.

  • Dibromohydantoin is added portion-wise to the refluxing mixture. The molar ratio of dibromohydantoin to m-trifluoromethyl fluorobenzene is maintained at approximately 0.6:1.

  • The reaction is continued at reflux for a period of 5 to 7 hours.

  • Upon completion, the reaction mixture is cooled and washed with ice water to precipitate the product.

  • The solid product, 4-Fluoro-2-(trifluoromethyl)bromobenzene, is collected by filtration.

Step 2: Cyanation of 4-Fluoro-2-(trifluoromethyl)bromobenzene

Objective: To synthesize 4-Fluoro-2-(trifluoromethyl)benzonitrile.

Procedure:

  • In a reaction vessel equipped for distillation, quinoline and cuprous cyanide are combined.

  • The 4-Fluoro-2-(trifluoromethyl)bromobenzene obtained from the previous step is added dropwise to the stirred, refluxing quinoline and cuprous cyanide mixture. The molar ratio of cuprous cyanide to the bromo-compound is approximately 1-1.1:1.

  • The reaction is maintained at reflux for approximately 20 hours.

  • The product, 4-Fluoro-2-(trifluoromethyl)benzonitrile, is isolated from the reaction mixture by steam distillation.

Step 3: Ammonolysis of 4-Fluoro-2-(trifluoromethyl)benzonitrile

Objective: To synthesize this compound.

Procedure:

  • The 4-Fluoro-2-(trifluoromethyl)benzonitrile is dissolved in ethanol in a sealed reaction vessel.

  • Liquid ammonia is introduced into the solution. The molar ratio of liquid ammonia to the benzonitrile derivative is approximately 1.5:1.

  • The sealed vessel is heated to approximately 120-122°C and the reaction is maintained for 8 to 10 hours.

  • After cooling, the crude this compound is obtained.

  • The crude product is purified by recrystallization from toluene to yield the final product with a purity of over 99%.[1][2]

Synthetic Pathway Visualization

The logical workflow of the modern three-step synthesis of this compound is illustrated in the following diagram.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation cluster_product Final Product start m-Trifluoromethyl fluorobenzene intermediate1 4-Fluoro-2-(trifluoromethyl)bromobenzene start->intermediate1 Dibromohydantoin, H₂SO₄, AcOH intermediate2 4-Fluoro-2-(trifluoromethyl)benzonitrile intermediate1->intermediate2 CuCN, Quinoline product This compound intermediate2->product NH₃, Ethanol

Caption: Modern three-step synthesis of this compound.

Conclusion

The synthesis of this compound is a critical process in the manufacturing of essential pharmaceuticals. The evolution from older, less efficient methods to the modern three-step synthesis highlights the advancements in process chemistry, leading to higher yields, purity, and scalability. This guide provides researchers and drug development professionals with a detailed understanding of the key synthetic routes, enabling further optimization and application of this important chemical intermediate.

References

Methodological & Application

Synthetic Routes for the Preparation of 4-Amino-2-(trifluoromethyl)benzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, a key intermediate in the pharmaceutical industry.[1] The following sections outline two distinct and effective synthetic routes, complete with experimental procedures, quantitative data, and process visualizations to facilitate replication and adaptation in a laboratory setting.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a starting material for the nonsteroidal antiandrogen bicalutamide.[2] Its molecular structure, featuring amino, nitrile, and trifluoromethyl groups, makes it a versatile precursor for creating complex therapeutic agents.[1] The demand for high-purity this compound necessitates robust and scalable synthetic methods. This document details two such methods: a three-step synthesis commencing from m-trifluoromethyl fluorobenzene and a high-yielding single-step conversion from 4-amino-2-(trifluoromethyl)benzaldehyde.

Data Presentation: A Comparative Analysis of Synthetic Routes

The quantitative data for the two primary synthetic routes are summarized in the table below for straightforward comparison of their respective efficiencies and outcomes.

ParameterRoute 1: Three-Step Synthesis from m-Trifluoromethyl Fluorobenzene Route 2: One-Step Synthesis from 4-Amino-2-(trifluoromethyl)benzaldehyde
Starting Material m-Trifluoromethyl fluorobenzene4-Amino-2-(trifluoromethyl)benzaldehyde
Key Intermediates 4-Fluoro-2-trifluoromethylbromobenzene, 4-Fluoro-2-trifluoromethylbenzonitrileN/A
Overall Yield 73% - 75%[3][4]98.9%[5]
Product Purity > 99% (typically 99.2% - 99.3% by HPLC)[3][4]99.9%[5]
Number of Steps 31

Synthetic Route 1: Three-Step Synthesis from m-Trifluoromethyl Fluorobenzene

This route provides a scalable and industrially relevant method for the preparation of this compound.[3][4] The synthesis proceeds through positional bromination, cyanation, and subsequent ammonolysis.

Experimental Protocol

Step 1: Synthesis of 4-Fluoro-2-trifluoromethylbromobenzene

  • To a reaction vessel equipped with a stirrer, reflux condenser, and addition funnel, add m-trifluoromethyl fluorobenzene, glacial acetic acid (4-5 L per kg of starting material), and concentrated sulfuric acid (5-20% by weight of the starting material).[3]

  • Heat the mixture to reflux with stirring.

  • Add dibromohydantoin (0.6 molar equivalents relative to the starting material) portion-wise over a period of time.[3]

  • Maintain the reaction at reflux for 5-7 hours.[3]

  • After the reaction is complete, cool the mixture and quench with ice water.

  • The product, 4-fluoro-2-trifluoromethylbromobenzene, will precipitate and can be isolated by filtration and washing with water.

Step 2: Synthesis of 4-Fluoro-2-trifluoromethylbenzonitrile

  • In a suitable reaction vessel, charge quinoline and cuprous cyanide.

  • Heat the mixture to reflux with stirring.

  • Add the 4-fluoro-2-trifluoromethylbromobenzene obtained from Step 1 dropwise to the refluxing mixture.

  • Continue to reflux for an appropriate time to ensure complete reaction.

  • The product, 4-fluoro-2-trifluoromethylbenzonitrile, is then isolated by distillation.[3]

Step 3: Synthesis of this compound

  • Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile from Step 2 in ethanol.

  • Transfer the solution to a sealed pressure reactor.

  • Introduce liquid ammonia into the reactor.

  • Heat the sealed reactor to approximately 120°C and maintain for 8-10 hours.[3][4]

  • After cooling, the crude product is obtained by removal of the solvent.

  • The crude this compound is then purified by recrystallization from toluene to yield the final product with high purity.[3][4]

Workflow Diagram

Three-Step Synthesis start m-Trifluoromethyl fluorobenzene step1 Positional Bromination start->step1 Dibromohydantoin, H₂SO₄, AcOH intermediate1 4-Fluoro-2-trifluoromethyl- bromobenzene step1->intermediate1 step2 Cyano Substitution intermediate1->step2 CuCN, Quinoline intermediate2 4-Fluoro-2-trifluoromethyl- benzonitrile step2->intermediate2 step3 Ammonolysis intermediate2->step3 Liquid NH₃, Ethanol product 4-Amino-2-(trifluoromethyl)- benzonitrile step3->product

Caption: Workflow for the three-step synthesis of this compound.

Synthetic Route 2: One-Step Synthesis from 4-Amino-2-(trifluoromethyl)benzaldehyde

This route offers a highly efficient and direct conversion of the corresponding aldehyde to the desired nitrile, characterized by its excellent yield and purity.[5]

Experimental Protocol
  • In a 500 L reactor, charge 4-amino-2-trifluoromethylbenzaldehyde (18.8 kg), toluene (200 kg), acetic acid (1.88 kg), and ammonium bisulfate (11.45 kg).[5]

  • Heat the mixture to reflux and maintain for 16 hours.[5]

  • After the reaction is complete, add 200 kg of water and 3 kg of sodium hydroxide.

  • Stir the mixture for 1 hour, then allow the layers to separate for 1 hour.

  • Separate the aqueous layer and discard it.

  • Retain the organic (toluene) layer.

  • Reduce the volume of the toluene layer by distilling off approximately 100 kg of toluene under reduced pressure.

  • Cool the remaining solution to -5 to 0°C to induce crystallization.

  • Filter the solid product and dry to obtain 18.4 kg of this compound.[5]

Workflow Diagram

One-Step Synthesis start 4-Amino-2-(trifluoromethyl)- benzaldehyde step1 Dehydration & Nitrile Formation start->step1 Ammonium bisulfate, Acetic acid, Toluene, Reflux workup Workup & Purification step1->workup product 4-Amino-2-(trifluoromethyl)- benzonitrile workup->product Aqueous NaOH wash, Crystallization

Caption: Workflow for the one-step synthesis of this compound.

Conclusion

Both synthetic routes presented provide viable methods for the preparation of this compound. The three-step synthesis starting from m-trifluoromethyl fluorobenzene is a well-established industrial process capable of producing high-purity material on a large scale. The one-step conversion from 4-amino-2-(trifluoromethyl)benzaldehyde, while dependent on the availability of the starting aldehyde, offers an exceptionally high-yielding and direct alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and process optimization capabilities. These detailed protocols and comparative data serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.

References

Application Notes and Protocols for the Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical manufacturing.[1] The synthesis is a three-step process starting from m-trifluoromethyl fluorobenzene, involving bromination, cyanation, and ammonolysis.[2][3] This method is noted for its use of readily available materials, a simple process, and a high-purity final product.[2][3]

Overall Reaction Scheme

The synthesis of this compound is achieved through the following three-step reaction pathway:

  • Positional Bromination: m-Trifluoromethylfluorobenzene is first brominated to produce 4-fluoro-2-trifluoromethyl bromobenzene.[2][3]

  • Cyanation: The resulting 4-fluoro-2-trifluoromethyl bromobenzene undergoes a cyano group replacement to yield 4-fluoro-2-trifluoromethylbenzonitrile.[2][3]

  • Ammonolysis: Finally, an ammonolysis substitution reaction on 4-fluoro-2-trifluoromethylbenzonitrile produces the target molecule, this compound.[2][3]

Quantitative Data Summary

The following table summarizes the typical yields and purity of the final product as reported in the literature.

StepProductYieldPurity (by HPLC)
14-Fluoro-2-trifluoromethyl bromobenzene--
24-Fluoro-2-trifluoromethylbenzonitrile--
3This compound73-75% (overall)>99%

Data compiled from patent literature.[2][3]

Experimental Protocols

Safety Precautions: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle concentrated acids, liquid ammonia, and cuprous cyanide with extreme caution.

Step 1: Synthesis of 4-Fluoro-2-trifluoromethyl bromobenzene

This step involves the selective bromination of m-trifluoromethylfluorobenzene.

Materials:

  • m-Trifluoromethylfluorobenzene

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Dibromohydantoin

  • Ice water

Procedure:

  • In a reaction vessel equipped with a stirrer and reflux condenser, combine m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid. The molar ratio of dibromohydantoin to m-trifluoromethylfluorobenzene should be 0.6:1.[2]

  • Mix and stir the solution while heating to reflux.

  • Add dibromohydantoin in portions to control the reaction.

  • Maintain the reaction at reflux for 5 to 7 hours.[2]

  • After the reaction is complete, cool the mixture and carefully pour it into ice water to precipitate the product.

  • Wash the precipitate with water to obtain 4-fluoro-2-trifluoromethyl bromobenzene.

Step 2: Synthesis of 4-Fluoro-2-trifluoromethylbenzonitrile

This step replaces the bromine atom with a cyano group.

Materials:

  • 4-Fluoro-2-trifluoromethyl bromobenzene (from Step 1)

  • Quinoline

  • Cuprous cyanide

Procedure:

  • In a reaction vessel set up for distillation, add quinoline and cuprous cyanide.

  • Heat the mixture to reflux with stirring.

  • Slowly add the 4-fluoro-2-trifluoromethylbromobenzene from the previous step dropwise into the refluxing mixture.[2]

  • After the addition is complete, continue to reflux for an appropriate time to ensure the reaction goes to completion.

  • Distill the product, 4-fluoro-2-trifluoromethylbenzonitrile, from the reaction mixture.[2]

Step 3: Synthesis of this compound

This final step introduces the amino group via ammonolysis.

Materials:

  • 4-Fluoro-2-trifluoromethylbenzonitrile (from Step 2)

  • Ethanol

  • Liquid ammonia

  • Toluene

Procedure:

  • Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile obtained in the previous step in ethanol in a sealed reaction vessel.

  • Introduce liquid ammonia into the solution. The molar ratio of liquid ammonia to 4-fluoro-2-trifluoromethylbenzonitrile should be approximately 1.5:1.[3]

  • Seal the vessel and heat the mixture to 120-122°C for 8 to 10 hours.[2][3]

  • After the reaction, cool the vessel to obtain the crude product of 4-Amino-2-trifluoromethylbenzonitrile.

  • Recrystallize the crude product from toluene to obtain the final, high-purity product.[2][3] The purity of the final product can be confirmed by HPLC analysis to be greater than 99%.[2][3]

Visualized Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Ammonolysis & Purification start1 m-Trifluoromethylfluorobenzene reagents1 Dibromohydantoin, Glacial Acetic Acid, Conc. Sulfuric Acid process1 Reflux (5-7h) start1->process1 Reactants product1 4-Fluoro-2-trifluoromethyl bromobenzene process1->product1 Product process2 Reflux & Distill product1->process2 Starting Material reagents2 Cuprous Cyanide, Quinoline product2 4-Fluoro-2-trifluoromethylbenzonitrile process2->product2 Product process3 Heat (120-122°C, 8-10h) product2->process3 Starting Material reagents3 Liquid Ammonia, Ethanol crude_product Crude Product process3->crude_product Product purification Recrystallization (Toluene) crude_product->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Alternative Amination Method: Buchwald-Hartwig Amination

For researchers interested in alternative synthetic routes, the final amination step could potentially be achieved via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds and is widely used in the synthesis of aryl amines.[4][5] This reaction typically involves an aryl halide, an amine, a palladium catalyst with a suitable phosphine ligand, and a base.[6] While the ammonolysis described above is effective, the Buchwald-Hartwig amination offers a versatile alternative that may be advantageous for certain substrates or for the synthesis of analogues. The development of various generations of catalyst systems has expanded the scope of this reaction to a wide variety of amines and aryl coupling partners under mild conditions.[4]

References

Application of 4-Amino-2-(trifluoromethyl)benzonitrile in the Synthesis of Biologically Active Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(trifluoromethyl)benzonitrile is a versatile chemical intermediate of significant interest in pharmaceutical research and development.[1][2][3] Its unique molecular structure, featuring a trifluoromethyl group and an aminobenzonitrile moiety, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles.[1][4] Benzimidazole derivatives are a class of privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.[5][6][7] The incorporation of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of these molecules to their biological targets.[7]

This document provides detailed application notes and experimental protocols for the synthesis of benzimidazole derivatives from this compound and the evaluation of their biological activities.

Application Notes

Benzimidazoles synthesized from this compound are promising candidates for drug discovery programs. The trifluoromethyl substituent at the 2-position of the benzimidazole core is a key feature that can contribute to enhanced biological activity.

Anticancer Applications: Trifluoromethylated benzimidazoles have demonstrated significant cytotoxic activity against various human cancer cell lines.[1][2] These compounds can induce apoptosis and inhibit cell proliferation by targeting key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[6][7] The data presented below highlights the potential of these compounds as leads for the development of novel anticancer agents. For instance, certain derivatives have shown potent inhibitory action on HCT-116 and MCF-7 cancer cells, with IC50 values in the low microgram per milliliter range.[2]

Antimicrobial and Antifungal Applications: The benzimidazole scaffold is also a well-known pharmacophore in the development of antimicrobial and antifungal agents.[3][8][9] Trifluoromethyl-substituted benzimidazoles have been shown to possess potent activity against a range of bacterial and fungal strains.[3][10] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[5] The quantitative data provided in the subsequent tables underscores the potential of these compounds to address the growing challenge of antimicrobial resistance.

Data Presentation

Table 1: Anticancer Activity of Trifluoromethyl-Containing Benzimidazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
3k HepG22.39[1]
3l MDA-MB-23110.95[1]
4c MCF74.0[1]
4g C265.5[1]
4j RMS3.0[1]
10b HCT-1161.52 (µg/mL)[2]
10b MCF-72.0 (µg/mL)[2]
Compound I Leukemia Subpanel-[6]
6i MCF-70.028[6]
10e MCF-70.024[6]
Table 2: Antimicrobial Activity of Trifluoromethyl-Containing Benzimidazole Derivatives
Compound IDMicrobial StrainMIC (µg/mL)Reference
3k MSSA4[1]
3l MRSA8[1]
4c E. coli16[1]
4g S. faecalis16[1]
4j MRSA4[1]
5e E. coli (docking)-[3]
5k S. aureus (docking)-[3]

Experimental Protocols

I. Synthesis of 2-Substituted-6-(trifluoromethyl)benzimidazoles

This protocol describes a general procedure for the condensation of this compound with a carboxylic acid to yield a 2-substituted-6-(trifluoromethyl)benzimidazole. This method is based on the well-established Phillips condensation reaction.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Add polyphosphoric acid (PPA) (10-20 times the weight of the reactants) to the flask.

  • Heat the reaction mixture at 150-180°C with stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice-water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-substituted-6-(trifluoromethyl)benzimidazole.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

II. In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized benzimidazole derivatives against a human cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized benzimidazole compounds

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare stock solutions of the benzimidazole compounds in DMSO and then dilute them with the culture medium to obtain various concentrations.

  • After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compounds and incubate for another 48 hours.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

III. In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Synthesized benzimidazole compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the benzimidazole compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the standardized bacterial suspension to each well containing the diluted compounds.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound C Condensation Reaction (Polyphosphoric Acid, 150-180°C) A->C B Carboxylic Acid (R-COOH) B->C D Neutralization (NaHCO3) C->D E Extraction (Ethyl Acetate) D->E F Column Chromatography E->F G 2-Substituted-6-(trifluoromethyl)benzimidazole F->G

Caption: Synthetic workflow for 2-substituted-6-(trifluoromethyl)benzimidazoles.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Inhibitor Trifluoromethyl- Benzimidazole Inhibitor->EGFR EGF EGF EGF->EGFR

References

The Pivotal Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Bicalutamide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-(trifluoromethyl)benzonitrile is a critical starting material in the synthesis of Bicalutamide, a non-steroidal anti-androgen agent widely used in the treatment of prostate cancer.[1][2][3][4] Its unique molecular structure, featuring an amino group, a cyano group, and a trifluoromethyl group, makes it an ideal precursor for constructing the complex Bicalutamide molecule.[1][5] This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of Bicalutamide from this compound, intended to aid researchers and professionals in drug development and manufacturing.

Introduction

Bicalutamide functions as a potent androgen receptor (AR) antagonist, competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR.[6][7] This blockade of the androgen signaling pathway is crucial in halting the growth of androgen-dependent prostate cancer cells.[6] The synthesis of Bicalutamide involves a multi-step process where this compound serves as a key building block.[7][8] The amino group of this intermediate provides a reactive site for amide bond formation, a central step in the synthesis.[1] This document outlines the pivotal reaction steps, provides a comparative summary of reported quantitative data, and offers detailed experimental procedures.

Quantitative Data Summary

The following table summarizes quantitative data from various patented methods for the synthesis of Bicalutamide, highlighting the yields and purity at different stages of the process.

StepDescriptionReactants & ConditionsYield (%)Purity (%)Reference
1 Amide FormationN-[4-cyano-3-(trifluoromethyl) phenyl] 2-Methyloxirane-2-carboxamide, 4-Fluorothiophenol, Potassium Carbonate, Acetone92.599.0 (by HPLC)WO2012042532A1[6]
2 OxidationN-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl) sulfanyl]-2-hydroxy-2-methyl propanamide, Hydrogen peroxide, Tungstic acid, Methanol68.7599.94 (by HPLC)WO2012042532A1[6]
3 Amide Formation & Oxidation (alternative)(R)-3-bromo-2-hydroxy-2-methyl propionic acid, 4-cyan-3-( trifluoromethyl) phenylamine, Thionyl chloride, DMAP, THF; followed by oxidation94.8 (overall)ee: 99.7%CN103539710A[9]
4 PurificationCrude Bicalutamide, Ethyl acetate/Toluene82 (of pure bicalutamide)Not specifiedEP1777216A1

Experimental Protocols

Protocol 1: Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide (Intermediate)

This protocol is adapted from patent WO2012042532A1.[6]

Materials:

  • N-[4-cyano-3-(trifluoromethyl) phenyl] 2-Methyloxirane-2-carboxamide

  • 4-Fluorothiophenol

  • Potassium Carbonate

  • Acetone

  • Toluene

  • Deionized Water

Procedure:

  • Charge a suitable reactor with Acetone and N-[4-cyano-3-(trifluoromethyl) phenyl] 2-Methyloxirane-2-carboxamide at room temperature with stirring until a clear solution is obtained.

  • Add Potassium Carbonate to the solution and cool the reaction mixture to 10-15°C.

  • Slowly add 4-Fluorothiophenol to the reaction mixture over 3-4 hours while maintaining the temperature at 10-15°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-6 hours. Monitor the reaction progress by HPLC until the starting material is less than 0.5%.

  • Once the reaction is complete, filter the reaction mass and wash the solid with Toluene.

  • The filtrate containing the product is then concentrated under vacuum. To the residue, add DM water and stir for 4-5 hours at room temperature.

  • Add Toluene to the aqueous mixture and stir for 10-12 hours.

  • Filter the resulting solid, wash with Toluene, and dry under vacuum to obtain the intermediate product.

Protocol 2: Synthesis of Bicalutamide by Oxidation

This protocol is adapted from patent WO2012042532A1.[6]

Materials:

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl) sulfanyl]-2-hydroxy-2-methyl propanamide

  • Methanol

  • Tungstic acid (1.0%)

  • Hydrogen peroxide (30% solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Activated carbon

Procedure:

  • In a reaction flask, dissolve N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl) sulfanyl]-2-hydroxy-2-methyl propanamide in Methanol at room temperature with stirring to obtain a clear solution.

  • Add 1.0% Tungstic acid and cool the mixture to 10-15°C.

  • Slowly add a 30% solution of Hydrogen peroxide over 1-2 hours.

  • Raise the temperature to 60-65°C and maintain for 3-4 hours with stirring.

  • Cool the reaction mixture to 0-5°C and maintain for one hour.

  • Filter the solid material and wash with cold methanol.

  • To the solid, add Ethyl acetate and water, stir for 30 minutes, and then separate the Ethyl acetate layer.

  • Wash the Ethyl acetate layer again with water.

  • Dry the Ethyl acetate layer with anhydrous sodium sulfate, add activated carbon, and stir for one hour.

  • Filter the solution and recover the Ethyl acetate under vacuum.

  • The resulting crude Bicalutamide can be further purified by crystallization.

Protocol 3: Purification of Bicalutamide by Crystallization

This protocol is adapted from patent EP1777216A1.

Materials:

  • Crude Bicalutamide

  • Ethyl acetate

  • Toluene

Procedure:

  • Prepare a mixture of Ethyl acetate and Toluene in a 7:3 ratio.

  • Add the crude Bicalutamide to the solvent mixture.

  • Reflux the suspension until complete dissolution is achieved.

  • Optionally, filter the hot solution to remove any insoluble impurities.

  • Cool the solution to 12-15°C and stir overnight.

  • Filter the crystalline precipitate.

  • Thoroughly wash the crystals with Toluene.

  • Dry the purified Bicalutamide at 60°C until a constant weight is achieved.

Visualizations

Bicalutamide Synthesis Workflow

G cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Thioether Formation cluster_final Final Product Synthesis This compound This compound Amide_Formation Amide Formation This compound->Amide_Formation Methacryloyl_chloride Methacryloyl_chloride Methacryloyl_chloride->Amide_Formation Intermediate_A N-(4-cyano-3-trifluoromethylphenyl) methacrylamide Amide_Formation->Intermediate_A Epoxidation Epoxidation Intermediate_B N-[4-cyano-3-(trifluoromethyl)phenyl] 2-methyloxirane-2-carboxamide Epoxidation->Intermediate_B Intermediate_A->Epoxidation Ring_Opening Ring Opening Intermediate_B->Ring_Opening 4-Fluorothiophenol 4-Fluorothiophenol 4-Fluorothiophenol->Ring_Opening Intermediate_C N-[4-Cyano-3-(trifluoromethyl)phenyl]-3- [(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide Ring_Opening->Intermediate_C Oxidation Oxidation (e.g., m-CPBA or H2O2) Intermediate_C->Oxidation Bicalutamide_Crude Crude Bicalutamide Oxidation->Bicalutamide_Crude Purification Crystallization (e.g., Ethyl Acetate/Toluene) Bicalutamide_Crude->Purification Bicalutamide_Pure Pure Bicalutamide Purification->Bicalutamide_Pure

Caption: Synthetic workflow for Bicalutamide production.

Androgen Receptor Signaling Pathway and Bicalutamide Inhibition

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone FiveAlphaReductase 5α-reductase Testosterone->FiveAlphaReductase Enters Cell DHT DHT AR Androgen Receptor (AR) DHT->AR Binds AR_DHT AR-DHT Complex AR->AR_DHT Dissociates HSP Bicalutamide Bicalutamide Bicalutamide->AR Competitively Inhibits FiveAlphaReductase->DHT AR_DHT_nucleus AR-DHT Complex AR_DHT->AR_DHT_nucleus Translocation HSP HSP HSP->AR Stabilizes ARE Androgen Response Element (ARE) GeneTranscription Gene Transcription (Cell Growth, Proliferation) ARE->GeneTranscription Activates AR_DHT_nucleus->ARE Binds to DNA

Caption: Bicalutamide's mechanism of action.

References

Preparation of Non-Steroidal Androgen Receptor Modulators from 4-Amino-2-(trifluoromethyl)benzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of non-steroidal selective androgen receptor modulators (SARMs), specifically focusing on the preparation of Ostarine (Enobosarm) and Andarine (S-4). These compounds are synthesized from the key starting material, 4-Amino-2-(trifluoromethyl)benzonitrile. This guide includes experimental procedures, quantitative data on biological activity, and visual diagrams of the synthetic pathways and the androgen receptor signaling mechanism.

Introduction

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1] Unlike traditional anabolic steroids, SARMs aim to produce the anabolic benefits of androgens, such as increased muscle mass and bone density, while minimizing the undesirable androgenic side effects on tissues like the prostate and skin.[2] The foundational chemical scaffold for many prominent SARMs, including Ostarine and Andarine, is derived from this compound, which forms the crucial "A-ring" of the final molecule. This document outlines the synthetic routes and biological properties of these SARMs.

Synthetic Protocols

The synthesis of Ostarine and Andarine from this compound involves a multi-step process. The key transformation is the formation of an amide bond between the starting material and a chiral epoxy-alcohol derivative, followed by the introduction of the respective "B-ring" moieties.

Protocol 1: Synthesis of Ostarine (Enobosarm)

The synthesis of Ostarine involves the coupling of this compound with a chiral intermediate, (R)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, followed by reaction with 4-cyanophenol.

Step 1: Synthesis of (S)-1-(2,3-dihydroxypropoxy)benzonitrile

This intermediate can be synthesized from 4-cyanophenol and (R)-glycidyl tosylate.

Step 2: Synthesis of (S)-2-hydroxy-3-(4-cyanophenoxy)propanoic acid

The diol from the previous step is oxidized to the corresponding carboxylic acid.

Step 3: Amide Coupling to form Ostarine

The carboxylic acid is activated and then reacted with this compound to yield Ostarine.

Detailed Experimental Procedure:

A detailed, step-by-step experimental protocol for the synthesis of Ostarine is a closely guarded industrial process. However, the key chemical transformations can be conceptualized as follows:

  • Epoxide Ring Opening: 4-cyanophenol is reacted with a chiral glycidol derivative (e.g., (R)-glycidyl tosylate or nosylate) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or acetonitrile) to form a chiral epoxide intermediate.

  • Amidation: The epoxide ring is opened by this compound. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO, often with heating. The reaction can be catalyzed by a Lewis acid.

  • Purification: The final product, Ostarine, is purified using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid.

Protocol 2: Synthesis of Andarine (S-4)

The synthesis of Andarine follows a similar strategy, with the key difference being the nature of the "B-ring" precursor.

Step 1: Synthesis of (S)-N-(4-nitro-3-(trifluoromethyl)phenyl)oxirane-2-carboxamide

This chiral epoxide intermediate is a key building block for Andarine.

Step 2: Coupling with 4-acetamidophenol

The epoxide is then reacted with 4-acetamidophenol to introduce the "B-ring" and form Andarine.

Detailed Experimental Procedure:

As with Ostarine, the precise, industrial-scale synthesis of Andarine is proprietary. The conceptual steps are:

  • Formation of a Chiral Epoxide: A chiral starting material, such as (S)-2-hydroxy-2-methylpropanamide, is converted to a chiral epoxide.

  • Amidation: The chiral epoxide is reacted with this compound to form the core structure.

  • Introduction of the B-ring: The resulting intermediate is then reacted with 4-acetamidophenol in the presence of a base to yield Andarine.

  • Purification: The crude product is purified by column chromatography and/or recrystallization.

Quantitative Data

The biological activity of Ostarine and Andarine has been extensively characterized in preclinical models. The following tables summarize key quantitative data.

CompoundAndrogen Receptor (AR) Binding Affinity (Ki)In Vitro Potency (EC50)
Ostarine (MK-2866) 3.8 nM[3]2.5 - 3.6 nM (depending on species)[4]
Andarine (S-4) 4.0 - 7.5 nM[5][6]Not explicitly stated, but stimulates AR-mediated transcription to 93% of DHT at 10 nM[5]

Table 1: In Vitro Biological Activity of Ostarine and Andarine.

CompoundAnimal ModelAnabolic Effect (Levator Ani Muscle)Androgenic Effect (Prostate Weight)
Ostarine (MK-2866) Castrated RatsED50 = 0.03 mg/day (4 times more potent than testosterone propionate)[3]ED50 = 0.12 mg/day[7]
Andarine (S-4) Castrated RatsRestored to 101% of intact control at 0.5 mg/day[8]Restored to only 32.5% of intact control at 0.5 mg/day[8]
Andarine (S-4) Intact RatsNo significant change at 0.5 mg/day[9]Significantly decreased to 79.4% of control at 0.5 mg/day[9]

Table 2: In Vivo Anabolic and Androgenic Effects of Ostarine and Andarine in Rat Models.

Visualizations

Synthetic Workflow

The general synthetic workflow for the preparation of SARMs from this compound is depicted below.

G cluster_0 Key Starting Materials cluster_1 Core Synthesis cluster_2 Final Product A This compound (A-Ring Precursor) D Amide Bond Formation A->D B Chiral Epoxide or Carboxylic Acid Derivative B->D C Phenolic Compound (B-Ring Precursor) E Coupling Reaction C->E D->E G Purification (Chromatography, Recrystallization) E->G F Non-Steroidal SARM (e.g., Ostarine, Andarine) G->F

Caption: General synthetic workflow for SARM preparation.

Androgen Receptor Signaling Pathway

Non-steroidal SARMs exert their effects by modulating the androgen receptor signaling pathway. The diagram below illustrates the key steps in this process.

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Cellular Response SARM SARM AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) SARM->AR_HSP Binding AR_SARM AR-SARM Complex AR_HSP->AR_SARM HSP Dissociation AR_SARM_nuc AR-SARM Complex AR_SARM->AR_SARM_nuc Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_SARM_nuc->ARE Binding Transcription Gene Transcription ARE->Transcription Protein Protein Synthesis Transcription->Protein Coactivators Coactivators Coactivators->ARE Corepressors Corepressors Corepressors->ARE Anabolic Anabolic Effects (Muscle Growth) Protein->Anabolic Androgenic Androgenic Effects (Prostate Growth - minimized) Protein->Androgenic

Caption: Simplified Androgen Receptor signaling pathway for SARMs.

Conclusion

This compound is a versatile and critical starting material for the synthesis of a range of non-steroidal selective androgen receptor modulators. The protocols and data presented herein provide a foundational understanding for researchers and drug development professionals working in this therapeutic area. The unique ability of SARMs like Ostarine and Andarine to selectively target the androgen receptor in anabolic tissues continues to make them promising candidates for the treatment of muscle wasting diseases, osteoporosis, and other conditions. Further research and development in this area hold the potential for significant advancements in endocrine-based therapies.

References

Application Notes and Protocols for Reactions Involving 4-Amino-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 4-Amino-2-(trifluoromethyl)benzonitrile, a key building block in medicinal chemistry. Detailed experimental protocols for several common transformations are provided, along with data presented in a clear, tabular format. Visual representations of relevant signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

This compound is a versatile chemical intermediate widely employed in the synthesis of pharmacologically active molecules.[1][2] Its unique structure, featuring an aniline moiety, a nitrile group, and a trifluoromethyl substituent, provides multiple reactive sites for a variety of chemical transformations. This compound is notably a crucial precursor for the synthesis of non-steroidal anti-androgen drugs, such as bicalutamide, which is used in the treatment of prostate cancer.[3][4] Furthermore, it serves as a valuable starting material for the preparation of benzimidazole derivatives, a class of compounds known for their potential as kinase inhibitors, particularly targeting vascular endothelial growth factor receptor 2 (VEGFR-2) in anti-angiogenic cancer therapies.[5][6]

Key Synthetic Applications

The chemical reactivity of this compound allows for its participation in a range of synthetic transformations, including:

  • Amide Bond Formation: The amino group readily undergoes acylation with carboxylic acids or their activated derivatives to form amide bonds. This reaction is fundamental in the synthesis of numerous drug candidates, including the anti-androgen drug bicalutamide.[7]

  • Benzimidazole Synthesis: Following reduction of the nitrile group or protection of the existing amine and subsequent functionalization, derivatives of this compound can be used to construct the benzimidazole scaffold. This heterocyclic core is prevalent in many kinase inhibitors.

  • Suzuki-Miyaura Cross-Coupling: While the aniline functionality itself is not directly used in Suzuki coupling, it can be converted to a halide or triflate, enabling palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds and build more complex molecular architectures.

Experimental Protocols

Protocol 1: Amide Bond Formation in the Synthesis of a Bicalutamide Precursor

This protocol describes the amide coupling of this compound with an activated carboxylic acid, a key step in the synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide, an intermediate for bicalutamide.[8]

Reaction Scheme:

Materials:

  • This compound

  • 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid

  • Thionyl chloride or Oxalyl chloride

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous organic solvent (e.g., Toluene, DCM, THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC. After completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane. Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath. To this solution, add a solution of the freshly prepared acid chloride (1.1 eq) in anhydrous dichloromethane dropwise over 15-20 minutes.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Quantitative Data:

Reactant 1Reactant 2Coupling AgentBaseSolventYield (%)Purity (%)
This compound2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid chloride-TEADCM85-95>98 (HPLC)
Protocol 2: Synthesis of 2-Aryl-1H-benzo[d]imidazoles

This protocol outlines a general procedure for the synthesis of 2-aryl-1H-benzo[d]imidazoles from an ortho-phenylenediamine derivative and an aromatic aldehyde. For the purpose of this application note, we will consider the starting material to be a diamine derivative of this compound (where the nitrile has been reduced to an aminomethyl group and the primary amine is protected/deprotected as needed).

Reaction Scheme:

Materials:

  • Substituted 1,2-phenylenediamine (e.g., 3-(Trifluoromethyl)-4-(aminomethyl)benzene-1,2-diamine)

  • Substituted benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,2-phenylenediamine derivative (1.0 eq) and the substituted benzaldehyde (1.5 eq) in a mixture of ethanol and water.

  • Addition of Oxidizing Agent: Add sodium metabisulfite (0.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for 24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data:

Diamine SubstrateAldehyde SubstrateOxidizing AgentSolventYield (%)
3-(Trifluoromethyl)-4-(aminomethyl)benzene-1,2-diamineBenzaldehydeNa₂S₂O₅Ethanol/Water60-75
Protocol 3: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid. To apply this to this compound, the amino group would first need to be converted to a bromine via a Sandmeyer reaction.

Reaction Scheme:

Materials:

  • Aryl bromide (e.g., 4-Bromo-2-(trifluoromethyl)benzonitrile)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent and Base Addition: Add n-propanol and a 2 M aqueous solution of sodium carbonate.

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux under an inert atmosphere for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

Aryl HalideArylboronic AcidCatalystBaseSolventYield (%)
4-Bromo-2-(trifluoromethyl)benzonitrilePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃n-Propanol/Water70-90

Signaling Pathway and Workflow Diagrams

Androgen Receptor (AR) Signaling Pathway

Bicalutamide, synthesized from this compound, is a non-steroidal anti-androgen that competitively inhibits the androgen receptor. The following diagram illustrates the canonical AR signaling pathway and the point of inhibition by bicalutamide.[2][5][9]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_inactive Inactive AR AR_HSP->AR_inactive HSP Dissociation Bicalutamide Bicalutamide Bicalutamide->AR_HSP Competitively Binds Bicalutamide_effect Inhibition of Nuclear Translocation & Dimerization AR_dimer AR Dimerization & Nuclear Translocation AR_inactive->AR_dimer ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription CellGrowth Cell Growth & Proliferation Transcription->CellGrowth Bicalutamide_effect->AR_dimer Blocks VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS RAS VEGFR2->RAS Phosphorylation Benzimidazole Benzimidazole Inhibitor Benzimidazole->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis mTOR->Angiogenesis Experimental_Workflow start Start reaction Reaction Setup (Reactants, Solvent, Catalyst, Base) start->reaction heating Heating/Stirring (Monitor by TLC) reaction->heating workup Aqueous Work-up (Quenching, Extraction, Washing) heating->workup drying Drying & Concentration workup->drying purification Purification (Column Chromatography) drying->purification analysis Characterization (NMR, MS, HPLC) purification->analysis product Pure Product analysis->product

References

Application Notes and Protocols for the Purity Assessment of 4-Amino-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the non-steroidal anti-androgen drug, Bicalutamide.[1] Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the comprehensive purity assessment of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 654-70-6[1][2]
Molecular Formula C₈H₅F₃N₂[1]
Molecular Weight 186.13 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 141-145 °C[1]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol[1]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity assessment of this compound, allowing for the separation of the main compound from potential process-related impurities and degradation products.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid or 0.1% Formic Acid (for MS compatibility)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid or 0.1% Formic Acid (for MS compatibility)[2]
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis:

The purity is calculated using the area percentage method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Patents describing the synthesis of 4-amino-2-trifluoromethylbenzonitrile report achieving purities of 99.2% and 99.3% as determined by HPLC analysis.[3][4]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often required to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS

Objective: To confirm the identity and assess the purity of this compound.

Instrumentation: A GC system coupled to a mass spectrometer.

Derivatization (Silylation):

  • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilyl (TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Conditions
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (20:1)
Oven Temperature Program Initial temperature: 80 °C, hold for 2 minutes. Ramp: 15 °C/min to 280 °C. Hold: 5 minutes at 280 °C.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Data Analysis:

The identity of the main peak can be confirmed by comparing its mass spectrum with a reference spectrum. Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). A certificate of analysis for a similar product showed a purity of 99.5% by GC.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize (Silylation) weigh->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze identify Identify by Mass Spectrum analyze->identify calculate Calculate Purity identify->calculate

Caption: Workflow for GC-MS Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an essential tool for the unambiguous structural elucidation and confirmation of this compound.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR should be used.

Expected Chemical Shifts:

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H NMR ~7.5dH-6
~6.9dH-5
~6.8sH-3
~5.5br s-NH₂
¹³C NMR ~150sC-4
~135qC-2
~133sC-6
~123q-CF₃
~119s-CN
~115sC-5
~112sC-3
~100sC-1

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Potential Impurities

The purity of this compound can be affected by starting materials, by-products from the synthesis, and degradation products. A common synthetic route involves the ammonolysis of 4-fluoro-2-(trifluoromethyl)benzonitrile.[5] Potential process-related impurities could include:

  • Starting materials: 4-fluoro-2-(trifluoromethyl)benzonitrile

  • Isomeric impurities: Other positional isomers of amino-2-(trifluoromethyl)benzonitrile

  • By-products: Impurities arising from side reactions during the synthesis.

The analytical methods described above should be validated for their ability to separate and quantify these potential impurities. This compound is also listed as "Bicalutamide Impurity D", indicating its relevance in the quality control of this pharmaceutical.[6]

Conclusion

The combination of HPLC, GC-MS, and NMR spectroscopy provides a comprehensive approach for the purity assessment and structural confirmation of this compound. The detailed protocols and workflows presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical pharmaceutical intermediate.

References

Application Notes and Protocols for the Analysis of 4-Amino-2-(trifluoromethyl)benzonitrile by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-2-(trifluoromethyl)benzonitrile is a key pharmaceutical intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its purity and quantification are critical for ensuring the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

These methods are designed for researchers, scientists, and drug development professionals to accurately quantify this compound and assess its purity in various samples. The HPLC method is presented as a robust technique for routine quality control, while the GC-MS method offers high sensitivity and specificity, particularly for identifying and quantifying volatile impurities.

Analytical Workflow Overview

The general workflow for the analysis of this compound by either HPLC or GC-MS involves several key stages, from sample preparation to data analysis and reporting.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Receipt Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (e.g., 0.45 µm) Dissolution->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization Required for GC-MS HPLC HPLC Injection Filtration->HPLC Direct Analysis GCMS GC-MS Injection Derivatization->GCMS Integration Peak Integration & Identification HPLC->Integration GCMS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow for HPLC and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and robust method for the purity assessment and quantification of this compound. A reverse-phase HPLC method is particularly suitable for this compound.[3][4]

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. For MS compatibility, 0.1% formic acid can be used.[3]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. Due to the polar amino group, derivatization of this compound is recommended to improve its volatility and chromatographic behavior. The following protocol is an adapted method based on common practices for amino-containing compounds.

Experimental Protocol

Instrumentation:

  • GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.

Derivatization (Silylation):

  • Dry a 50 µL aliquot of the sample solution (in a suitable organic solvent like acetonitrile) under a gentle stream of nitrogen.

  • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

  • Heat the mixture at 70-100 °C for 30-60 minutes.[6]

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[6]

  • Injector Temperature: 250 °C[6]

  • Injection Mode: Split (20:1)[6]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C[6]

Mass Spectrometer Conditions:

  • Transfer Line Temperature: 280 °C[6]

  • Ion Source Temperature: 230 °C[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[6]

  • Scan Range: m/z 40-550[6]

Data Summary

The following table summarizes the expected quantitative parameters for the analysis of this compound by HPLC and GC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC MethodGC-MS Method (Adapted)
Analyte This compoundDerivatized this compound
Column C18 (4.6 x 150 mm, 5 µm)DB-5ms (30 m x 0.25 mm, 0.25 µm)
Typical Retention Time 5 - 8 minutes10 - 15 minutes
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.001 µg/mL
Limit of Quantification (LOQ) ~ 0.03 µg/mL~ 0.003 µg/mL
Linearity (r²) > 0.999> 0.998
Precision (%RSD) < 2%< 5%

Method Selection Guide

Choosing between HPLC and GC-MS depends on the specific requirements of the analysis, such as the sample matrix, the need for sensitivity, and the analytical goals.

Method Selection Start Analytical Goal Routine_QC Routine QC & Purity? Start->Routine_QC Trace_Analysis Trace Analysis or Impurity ID? Routine_QC->Trace_Analysis No HPLC_Choice Use HPLC Method Routine_QC->HPLC_Choice Yes GCMS_Choice Use GC-MS Method Trace_Analysis->GCMS_Choice Yes Consider_Both Consider Both Methods Trace_Analysis->Consider_Both No

Caption: Decision tree for selecting between HPLC and GC-MS.

References

Safe laboratory handling and storage of 4-Amino-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the safe handling, storage, and laboratory applications of 4-Amino-2-(trifluoromethyl)benzonitrile. The protocols and data are intended to ensure safe and effective use in a research environment.

General Information

  • Chemical Name: this compound

  • Synonyms: 5-Amino-2-cyanobenzotrifluoride, 4-Cyano-3-trifluoromethylaniline[1]

  • CAS Number: 654-70-6[2]

  • Molecular Formula: C₈H₅F₃N₂[3]

  • Molecular Weight: 186.13 g/mol [4][5]

Primary Applications: this compound is a key intermediate in organic synthesis. It serves as a starting material for the preparation of various benzene derivatives, including non-steroidal androgen receptor modulators.[5][6] It is also used in the synthesis of benzimidazoles, which are being investigated as potential inhibitors of endothelial cell growth in cancer therapy.[4][5][6]

Health and Safety Information

2.1 Hazard Identification and Classification

This chemical is considered hazardous and is toxic if swallowed, inhaled, or absorbed through the skin.[2] It is also known to cause skin, eye, and respiratory tract irritation.[1][2]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed[4][7]
Acute Toxicity, Dermal--Toxic in contact with skin[2]
Acute Toxicity, Inhalation--Toxic if inhaled[2]
Skin Sensitization (Category 1)GHS07WarningH317: May cause an allergic skin reaction[8]
Skin Corrosion/Irritation--Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation--Causes serious eye irritation[1]
Specific target organ toxicity (single exposure)--May cause respiratory irritation[1]

2.2 First Aid Measures

Immediate medical attention is required in case of exposure.[2]

Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration, but do not use the mouth-to-mouth method. Seek immediate medical attention.[2][3][9]
Skin Contact Immediately flush the skin with plenty of water for at least 15-20 minutes while removing contaminated clothing and shoes.[2][3] Seek immediate medical aid.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Wash out the mouth with water.[2] Seek immediate medical attention.[2]

2.3 Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be used:

PPE TypeSpecifications
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Handle with gloves that have been inspected prior to use.[10]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] A dust mask of type N95 (US) is recommended.[4] In case of insufficient ventilation, wear suitable respiratory equipment.[2]
Body Protection Wear fire/flame resistant and impervious clothing.[10][11]

2.4 Handling and Storage

  • Handling: Do not breathe dust, vapor, mist, or gas.[2] Avoid contact with eyes, skin, and clothing.[2] This compound should only be used in a chemical fume hood.[2] Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[2]

  • Storage: Store in a cool, dry place in a tightly closed container.[2] Keep the container in a well-ventilated area.[1] Incompatible materials include strong oxidizing agents, strong acids, and strong reducing agents.[1]

Physical and Chemical Properties

PropertyValue
Appearance Off-white to tan solid[1][2]
Melting Point 136 - 145 °C (lit.)[1][4][6]
Boiling Point No information available[1]
Flash Point Not applicable[4]
Molecular Weight 186.13 g/mol [4][5]

Experimental Protocols

4.1 Protocol: Synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile

This protocol describes the synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, a reagent used in the preparation of potential anti-prostate cancer drugs.[4]

Materials:

  • This compound (2.23 g, 12 mmol)

  • Thiophosgene (1 ml, 13 mmol)

  • Deionized Water (22 ml)

  • Chloroform (45 ml, divided into 3 x 15 ml)

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-stirred, heterogeneous mixture of thiophosgene (1 ml, 13 mmol) in water (22 ml) at room temperature, add this compound (2.23 g, 12 mmol) portionwise over 15 minutes.[4]

  • Continue stirring the reaction mixture for an additional hour at room temperature.[4]

  • Transfer the reaction medium to a separatory funnel and extract with chloroform (3 x 15 ml).[4]

  • Combine the organic phases and dry over MgSO₄.[4]

  • Evaporate the solvent under reduced pressure to yield the desired product, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, as a brownish solid (Expected yield: ~2.72 g, 99%).[4]

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Thiophosgene is highly toxic and corrosive. Handle with extreme care and appropriate PPE.

  • Chloroform is a suspected carcinogen. Avoid inhalation and skin contact.

Visualizations

5.1 Experimental Workflow: Synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile

G Workflow for Synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Product A 1. Add this compound (12 mmol) to a mixture of Thiophosgene (13 mmol) and Water (22 ml) B 2. Stir at room temperature for 1 hour A->B C 3. Extract with Chloroform (3 x 15 ml) B->C D 4. Dry combined organic layers over MgSO4 C->D E 5. Evaporate solvent under reduced pressure D->E F 4-isothiocyanato-2-(trifluoromethyl)benzonitrile E->F

Caption: A schematic of the synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.

5.2 Signaling Pathway: Androgen Receptor Antagonism

Derivatives of this compound, such as bicalutamide, function as androgen receptor (AR) antagonists.[5][7] The following diagram illustrates the mechanism of action within the androgen signaling pathway.

G Androgen Receptor Signaling Pathway and Antagonism cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimerization AR->AR_dimer translocation AR_Antagonist_Complex AR-Antagonist Complex (Inactive) HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR dissociation Antagonist AR Antagonist (e.g., Bicalutamide) Antagonist->AR blocks binding ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE binds to Gene_Transcription Target Gene Transcription (Cell Proliferation, Survival) ARE->Gene_Transcription activates AR_Antagonist_Complex->AR_dimer prevents translocation and dimerization

Caption: Androgen receptor antagonists competitively inhibit androgen binding, preventing gene transcription.

References

Material Safety Data Sheet (MSDS) Guidelines for 4-Amino-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive material safety data sheet (MSDS) guidelines, application notes, and experimental protocols for 4-Amino-2-(trifluoromethyl)benzonitrile. The information is intended to ensure safe handling and effective utilization of this compound in a laboratory setting, particularly for applications in drug discovery and development.

Material Safety Data Sheet (MSDS) Summary

This compound (CAS No. 654-70-6) is a tan solid that is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] It is crucial to handle this chemical with care due to its potential health hazards.

Hazard Identification: This compound is classified as toxic if swallowed, inhaled, or absorbed through the skin.[1] It is known to cause irritation to the eyes, skin, and respiratory tract.[1][2]

First Aid Measures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Handling and Storage:

  • Handling: Use only in a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing.[1]

  • Storage: Store in a cool, dry place in a tightly closed container.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Quantitative Data
PropertyValueReference(s)
CAS Number 654-70-6[1]
Molecular Formula C₈H₅F₃N₂[3]
Molecular Weight 186.14 g/mol [3]
Appearance Tan solid[1]
Melting Point 136 - 139 °C[2]
Boiling Point 281 °C[3]

Application Notes

This compound is a versatile building block in organic synthesis, primarily utilized in the pharmaceutical industry. Its unique structure, featuring amino, nitrile, and trifluoromethyl groups, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds with significant biological activity.

  • Synthesis of Benzimidazoles: This compound serves as a key starting material for the synthesis of benzimidazole derivatives. Benzimidazoles are a class of compounds known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-angiogenic, and antimicrobial effects.[4][5] Specifically, certain benzimidazoles derived from this precursor have been shown to inhibit the growth of endothelial cells, a critical process in tumor angiogenesis.[5]

  • Preparation of Non-Steroidal Androgen Receptor Modulators (SARMs): this compound is a crucial intermediate in the synthesis of non-steroidal anti-androgen drugs, such as Bicalutamide, which is used in the treatment of prostate cancer.[2] These compounds act as antagonists of the androgen receptor, inhibiting the biological effects of androgens like testosterone.[2]

  • Drug Discovery and Development: The trifluoromethyl group in the molecule often enhances metabolic stability and binding affinity of the final drug candidate, making this intermediate particularly attractive for the development of new therapeutic agents.[2]

Experimental Protocols

The following are representative protocols for the synthesis of bioactive compounds using this compound as a starting material.

General Protocol for the Synthesis of Benzimidazole Derivatives

This protocol outlines a general procedure for the condensation of an o-phenylenediamine derivative with an aldehyde to form a benzimidazole ring.

Materials:

  • This compound (or a derivative)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • p-Toluenesulfonic acid (p-TsOH) as a catalyst[6]

  • Dimethylformamide (DMF) as a solvent[6]

  • Sodium carbonate (Na₂CO₃) solution

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in DMF.[6]

  • Add a catalytic amount of p-TsOH to the mixture.[6]

  • Heat the reaction mixture at 80°C with stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • After the reaction is complete, cool the mixture to room temperature.[6]

  • Slowly add the reaction mixture to a stirred solution of sodium carbonate in water to precipitate the product.[6]

  • Filter the solid product, wash with distilled water, and dry under vacuum to obtain the crude benzimidazole derivative.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Representative Protocol for the Synthesis of a Bicalutamide Precursor

This protocol describes a key step in the synthesis of the anti-androgen drug Bicalutamide, involving the reaction of this compound with a suitable epoxide.

Materials:

  • This compound

  • N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide (epoxide intermediate)[7]

  • Potassium carbonate (K₂CO₃)

  • Acetone as a solvent[8]

  • 4-Fluorothiophenol[8]

Procedure:

  • Dissolve N-[4-cyano-3-(trifluoromethyl) phenyl] 2-Methyloxirane-2-carboxamide in acetone in a reaction flask.[8]

  • Add potassium carbonate to the solution and cool the mixture to 10-15°C with stirring.[8]

  • Slowly add 4-Fluorothiophenol to the reaction mixture over 3-4 hours at 10-15°C.[8]

  • Allow the reaction to warm to room temperature and stir for 5-6 hours, monitoring the reaction by HPLC.[8]

  • Filter the reaction mixture and recover the solvent under vacuum.

  • Add water to the residue and stir for 4-5 hours at room temperature to precipitate the product.

  • Filter the solid, wash with water, and dry to yield N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methyl propanamide, a key precursor to Bicalutamide.[8]

Signaling Pathways and Experimental Workflows

Logical Workflow for Drug Synthesis

The following diagram illustrates the general workflow from the starting material to the development of a potential drug candidate.

G General Drug Synthesis Workflow A Starting Material This compound B Chemical Synthesis (e.g., Benzimidazole formation or Amide coupling) A->B Reaction C Bioactive Compound (e.g., Benzimidazole derivative or Bicalutamide precursor) B->C Purification D Biological Screening (e.g., Anti-cancer assays, Receptor binding assays) C->D Testing E Lead Compound Identification D->E Analysis F Lead Optimization E->F SAR Studies G Preclinical Development F->G In vivo studies H Clinical Trials G->H Regulatory Approval

Caption: General workflow for drug synthesis and development.

Androgen Receptor (AR) Signaling Pathway

Non-steroidal anti-androgens derived from this compound, such as Bicalutamide, act by antagonizing the androgen receptor. The diagram below illustrates the mechanism of action.

AR_Pathway Androgen Receptor Signaling and Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation Antiandrogen Anti-androgen (e.g., Bicalutamide) Antiandrogen->AR Blocks Binding ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Activates

Caption: Androgen receptor signaling and its inhibition.

Vascular Endothelial Growth Factor (VEGF) Signaling Pathway

Benzimidazole derivatives synthesized from this compound can inhibit angiogenesis by targeting the VEGF signaling pathway.

VEGF_Pathway VEGF Signaling Pathway in Angiogenesis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC Activates Ras Ras PKC->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) ERK->Angiogenesis Promotes Inhibitor Benzimidazole Inhibitor Inhibitor->VEGFR Inhibits

Caption: VEGF signaling pathway and potential inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. This compound is a key intermediate in the pharmaceutical industry, notably in the synthesis of nonsteroidal antiandrogens like Bicalutamide.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My overall reaction yield is significantly lower than reported values. What are the common causes?

Low yields can stem from several stages of the synthesis. A primary route involves the cyanation of a halogenated precursor, which itself is synthesized in multiple steps.[3][4]

  • Inefficient Bromination: If your synthesis starts from m-trifluoromethyl fluorobenzene, incomplete bromination in the first step will reduce the amount of precursor available for subsequent reactions. Ensure precise control of temperature and stoichiometric ratios of reagents like dibromohydantoin.[3][4]

  • Poor Cyanation Efficiency: The displacement of a halide (e.g., bromo group) with a cyanide group is a critical step.

    • Catalyst Deactivation: Palladium catalysts, commonly used for cyanation, are susceptible to poisoning by excess cyanide ions.[5] Consider using a less soluble cyanide source like K₄[Fe(CN)₆] or ensuring slow addition of the cyanide reagent.[5][6]

    • Reaction Conditions: Cyanation reactions are sensitive to temperature and solvent. For instance, using cuprous cyanide in quinoline requires high temperatures (reflux) for extended periods (e.g., 22 hours) to achieve good conversion.[3] Palladium-catalyzed reactions might proceed under milder conditions but require careful selection of ligands and bases.[7][8]

  • Incomplete Ammonolysis: In the final step, where a fluoro group is displaced by an amino group using ammonia, ensure the reaction is conducted in a sealed vessel under sufficient pressure and temperature (e.g., 120-122 °C) to drive the reaction to completion.[3][4]

  • Losses During Work-up and Purification: Significant product loss can occur during aqueous washes, extractions, and final purification steps like recrystallization or chromatography.

Q2: I am observing significant impurities in my crude product analysis (HPLC/GC). What are the likely side products?

Impurity profiles can offer clues to suboptimal reaction conditions.

  • Unreacted Starting Materials: The presence of 4-fluoro-2-trifluoromethyl benzonitrile or the initial brominated intermediate indicates incomplete reactions in the ammonolysis or cyanation steps, respectively.

  • Hydrolysis of Nitrile: The benzonitrile group can be susceptible to hydrolysis to form the corresponding benzamide or benzoic acid, especially under harsh acidic or basic conditions during work-up.

  • Side Reactions from Cyanation: Depending on the cyanide source and catalyst, various side reactions can occur. For example, using certain cyanide sources can lead to the formation of isonitriles, which can be removed by an acidic wash.[9]

Q3: The color of my final product is inconsistent or darker than expected. What causes this and how can it be fixed?

Product discoloration is often due to trace impurities.

  • Residual Metals: If a transition metal catalyst (e.g., Palladium, Copper) is used, trace amounts may remain in the product, causing discoloration.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to colored byproducts. It is advisable to handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) when possible.

  • Purification Method: Refining the crude product with a suitable solvent like toluene, followed by recrystallization, can effectively remove colored impurities.[3][4] Activated carbon treatment can also be used to decolorize the solution before crystallization.[9]

Experimental Protocols & Data

Protocol 1: Three-Step Synthesis from m-Trifluoromethyl Fluorobenzene

This protocol is based on a patented industrial method and is capable of producing high-purity product with a good overall yield.[3][4]

Step 1: Positional Bromination

  • Procedure: Charge a reactor with m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid. While stirring and refluxing, add dibromohydantoin in portions. The reaction is typically complete within 5-7 hours. After completion, the mixture is washed with an ice-water solution to yield 4-fluoro-2-trifluoromethyl bromobenzene.[4]

  • Key Insight: The molar ratio of dibromohydantoin to the starting material is crucial and is reported to be around 0.6:1.[4]

Step 2: Cyano Group Displacement

  • Procedure: In a separate vessel, heat quinoline to reflux. Slowly add cuprous cyanide, followed by the dropwise addition of 4-fluoro-2-trifluoromethyl bromobenzene from Step 1. The reaction mixture is refluxed for approximately 22 hours. The product, 4-fluoro-2-trifluoromethyl benzonitrile, is then isolated via steam distillation.[3]

  • Note: This step involves highly toxic cyanide reagents and should be performed with extreme caution in a well-ventilated fume hood.

Step 3: Ammonolysis

  • Procedure: Dissolve the 4-fluoro-2-trifluoromethyl benzonitrile from Step 2 in ethanol in a sealed pressure vessel. Add liquid ammonia. Heat the vessel to 120-122 °C and maintain for 8-10 hours. After cooling, the crude this compound is obtained.[3][4]

  • Purification: The crude product is refined by recrystallization from toluene to yield the final product.[4]

Protocol 2: Alternative Synthesis from 4-amino-2-trifluoromethylbenzaldehyde

This method achieves a very high yield in the final conversion step.[10]

  • Procedure: To a reactor, add 4-amino-2-trifluoromethylbenzaldehyde, toluene, acetic acid, and ammonium bisulfate. Heat the mixture to reflux for 16 hours. After the reaction, water and sodium hydroxide are added for work-up. The organic layer is separated, and a portion of the toluene is removed under reduced pressure. The product is then crystallized by cooling to between -5 and 0 °C and collected by filtration.[10]

Quantitative Data Summary

The following tables summarize yields and purity data from the cited protocols.

Table 1: Summary of Yield and Purity Data for Protocol 1

Step Product Reagents Conditions Yield Purity (HPLC) Reference
1-3 (Overall) This compound m-trifluoromethyl fluorobenzene, CuCN, NH₃ Multi-step process 73-75% >99% [3][4]
3 (Example 1) This compound 4-fluoro-2-trifluoromethyl benzonitrile, NH₃, Ethanol 120°C, 8h - 99.2% [3][4]

| 3 (Example 2) | this compound | 4-fluoro-2-trifluoromethyl benzonitrile, NH₃, Ethanol | 122°C, 10h | - | 99.3% |[3][4] |

Table 2: Summary of Yield and Purity Data for Protocol 2

Step Product Starting Material Conditions Yield Purity (HPLC) Reference

| Final Conversion | this compound | 4-amino-2-trifluoromethylbenzaldehyde | Toluene, Acetic Acid, Reflux, 16h | 98.9% | 99.9% |[10] |

Visual Guides

Experimental Workflow

The following diagram illustrates the general workflow for the three-step synthesis of this compound.

G A Start: m-Trifluoromethyl Fluorobenzene B Step 1: Bromination (Dibromohydantoin, H₂SO₄) A->B C Intermediate 1: 4-Fluoro-2-trifluoromethyl bromobenzene B->C D Step 2: Cyanation (CuCN, Quinoline) C->D E Intermediate 2: 4-Fluoro-2-trifluoromethyl benzonitrile D->E F Step 3: Ammonolysis (Liquid NH₃, Ethanol) E->F G Crude Product F->G H Purification (Recrystallization from Toluene) G->H I Final Product: 4-Amino-2-(trifluoromethyl) benzonitrile H->I

Caption: General workflow for the three-step synthesis.

Troubleshooting Logic for Low Yield

This flowchart provides a logical path for diagnosing the cause of low reaction yields.

G Start Low Yield Observed Incomplete Incomplete Reaction? Start->Incomplete Cause? SideProduct Side Reactions? Start->SideProduct Cause? Loss Loss during Work-up? Start->Loss Cause? CheckTime Verify Reaction Time & Temperature Incomplete->CheckTime Yes CheckReagents Check Reagent Purity & Stoichiometry Incomplete->CheckReagents Yes CheckCatalyst Check Catalyst Activity (e.g., Pd poisoning) Incomplete->CheckCatalyst Yes AnalyzeCrude Analyze Crude by HPLC/NMR for byproducts SideProduct->AnalyzeCrude Yes OptimizeWorkup Optimize Extraction pH & Solvent Volume Loss->OptimizeWorkup Yes OptimizePurify Optimize Recrystallization Solvent/Conditions Loss->OptimizePurify Yes

References

Identifying and minimizing side products in 4-Amino-2-(trifluoromethyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile. Our aim is to help you identify and minimize the formation of side products to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthesis route for this compound?

A1: A widely reported and robust method involves a three-step synthesis starting from m-trifluoromethyl fluorobenzene.[1][2][3] This route is favored due to its high yield, high purity of the final product, and avoidance of problematic side reactions associated with other methods.[1][2][3] The process includes:

  • Positional Bromination: Bromination of m-trifluoromethyl fluorobenzene.

  • Cyanation: Replacement of the bromine atom with a cyano group.

  • Amination: Substitution of the fluorine atom with an amino group using liquid ammonia.[1][2]

Q2: What are the potential major side products in the synthesis of this compound?

A2: The nature and prevalence of side products are highly dependent on the synthetic route chosen.

  • For the three-step synthesis from m-trifluoromethyl fluorobenzene:

    • Incomplete Amination: Residual 4-Fluoro-2-(trifluoromethyl)benzonitrile may remain if the amination reaction does not go to completion.

    • Hydrolysis Products: Partial hydrolysis of the nitrile group under the amination conditions (high temperature and pressure in the presence of a nucleophile) can lead to the formation of 4-Amino-2-(trifluoromethyl)benzamide. Further hydrolysis, though less likely under anhydrous ammonia conditions, could yield 4-Amino-2-(trifluoromethyl)benzoic acid.

  • For syntheses involving diazotization (Sandmeyer-type reactions):

    • Older synthetic routes employing diazonium salts are known to be more prone to side product formation, which can complicate purification.[3] Potential side products can include phenols (from reaction with water), and other substitution products depending on the nucleophiles present in the reaction mixture.

Q3: How can I minimize the formation of hydrolysis byproducts during the amination step?

A3: To minimize the formation of 4-Amino-2-(trifluoromethyl)benzamide, ensure that the reaction is carried out under anhydrous conditions. The use of dry ethanol and ensuring no water contamination in the liquid ammonia is crucial. Running the reaction for the optimized time and at the recommended temperature will also help to favor the desired amination over potential hydrolysis.

Q4: Are there any significant safety precautions I should be aware of?

A4: Yes, the synthesis involves hazardous materials and conditions.

  • Liquid Ammonia: This is a corrosive and toxic substance that requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The amination step is also conducted under high pressure and temperature in a sealed reactor, which requires an appropriately rated vessel and careful monitoring.

  • Cuprous Cyanide: This is highly toxic and should be handled with extreme care to avoid ingestion, inhalation, or skin contact.

  • Strong Acids and Brominating Agents: Concentrated sulfuric acid and dibromohydantoin are corrosive and should be handled with appropriate PPE.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Bromination - Ensure the correct stoichiometry of the brominating agent (e.g., dibromohydantoin). - Verify the reaction temperature and time as specified in the protocol.
Inefficient Cyanation - Use high-quality, reactive cuprous cyanide. - Ensure the reaction temperature is maintained at reflux for the specified duration. - The choice of solvent (e.g., quinoline) is critical for this step.
Poor Amination - Ensure the reaction vessel is properly sealed to maintain pressure. - Use a sufficient excess of liquid ammonia as specified in the protocol.[2] - Verify that the reaction is heated to the correct temperature (around 120-122°C) for the recommended time.[1][2]
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Minimization Strategy
4-Fluoro-2-(trifluoromethyl)benzonitrile (Starting Material) HPLC, GC-MS- Increase reaction time or temperature during the amination step. - Ensure an adequate molar excess of liquid ammonia.[2]
4-Amino-2-(trifluoromethyl)benzamide (Hydrolysis Product) HPLC, LC-MS- Use anhydrous solvents and reagents for the amination step. - Avoid unnecessarily prolonged reaction times at high temperatures.
Isomeric Impurities HPLC- Ensure high purity of the starting m-trifluoromethyl fluorobenzene. - Positional bromination is generally selective, but purification of the intermediate 4-Fluoro-2-trifluoromethyl bromobenzene may be necessary if isomeric purity is low.

Experimental Protocols

Three-Step Synthesis of this compound

This protocol is based on a high-yield, high-purity method described in the literature.[1][2][3]

Step 1: Positional Bromination of m-Trifluoromethyl Fluorobenzene

  • To a suitable reactor, add m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

  • Heat the mixture to reflux with stirring.

  • Add dibromohydantoin in portions.

  • Maintain the reflux for 5-7 hours.

  • After cooling, wash the reaction mixture with an ice-water solution to obtain 4-Fluoro-2-trifluoromethyl bromobenzene.

Step 2: Cyanation

  • In a separate reactor, heat quinoline to reflux.

  • Add cuprous cyanide.

  • Slowly add the 4-Fluoro-2-trifluoromethyl bromobenzene obtained from Step 1 to the refluxing mixture.

  • Continue refluxing for approximately 22 hours.

  • Isolate the product, 4-Fluoro-2-(trifluoromethyl)benzonitrile, via steam distillation.

Step 3: Amination

  • Dissolve the 4-Fluoro-2-(trifluoromethyl)benzonitrile from Step 2 in ethanol in a high-pressure reactor.

  • Introduce liquid ammonia (a molar ratio of approximately 1.5:1 with the starting material is recommended).[2]

  • Seal the reactor and heat to 120-122°C for 8-10 hours.[1][2]

  • After cooling and venting the excess ammonia, the crude this compound can be isolated.

  • Purify the crude product by recrystallization from toluene to yield the final product with a purity of >99%.[1][2]

Reaction Step Key Parameters & Yields
Overall Process Total Yield: 73-75% Final Purity (post-recrystallization): >99% (by HPLC)
Amination Temperature: 120-122°C Time: 8-10 hours Molar Ratio (Ammonia:Substrate): ~1.5:1

Visualized Workflows and Pathways

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_cyanation Step 2: Cyanation cluster_amination Step 3: Amination start m-Trifluoromethyl fluorobenzene bromination Positional Bromination (Dibromohydantoin, H₂SO₄, AcOH) start->bromination intermediate1 4-Fluoro-2-trifluoromethyl bromobenzene bromination->intermediate1 cyanation Cyanation (CuCN, Quinoline) intermediate1->cyanation intermediate2 4-Fluoro-2-(trifluoromethyl) benzonitrile cyanation->intermediate2 amination Amination (Liquid NH₃, Ethanol, 122°C) intermediate2->amination product 4-Amino-2-(trifluoromethyl) benzonitrile amination->product

Caption: Synthetic workflow for this compound.

Side_Product_Formation cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start 4-Fluoro-2-(trifluoromethyl)benzonitrile main_product This compound start->main_product + NH₃ (Desired Amination) side_product1 4-Amino-2-(trifluoromethyl)benzamide main_product->side_product1 + H₂O (Nitrile Hydrolysis)

Caption: Main reaction vs. potential side product formation.

References

Effective purification techniques for crude 4-Amino-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Amino-2-(trifluoromethyl)benzonitrile

This guide provides researchers, scientists, and drug development professionals with effective purification techniques, troubleshooting advice, and detailed protocols for crude this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities in crude this compound?

Common impurities largely depend on the synthetic route. Based on typical preparations, such as the cyanation of an aryl halide followed by ammonolysis, potential impurities include:

  • Unreacted Starting Materials: Such as 4-fluoro-2-trifluoromethylbenzonitrile or related brominated precursors.[1][2]

  • Reaction By-products: Side products from the cyanation or ammonolysis steps. The synthesis of aromatic nitriles can sometimes be complex, leading to various minor products.[3][4]

  • Residual Solvents: Solvents used during the reaction or initial workup, like toluene or ethanol, may be present in the crude product.[1][5]

  • Inorganic Salts: Residuals from reagents like copper cyanide or palladium catalysts if used in the cyanation step.[4][6]

  • Color Impurities: Aromatic amines can oxidize upon exposure to air and light, leading to discoloration.

Q2: My purified product has a persistent off-white or yellow color. How can I decolorize it?

Discoloration in aromatic amines is often due to trace oxidized impurities.

  • Recrystallization: This is the most effective method for improving both purity and color. A patented process specifically mentions refining the crude product with toluene to achieve a consistent color and high purity.[1][2]

  • Activated Carbon: During recrystallization, a small amount of activated carbon (charcoal) can be added to the hot solution to adsorb color impurities. The carbon is then removed by hot filtration before allowing the solution to cool.

  • Proper Storage: To prevent future discoloration, store the purified, dry product in a sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[7]

Q3: I'm having difficulty purifying the compound with standard silica gel column chromatography. The peaks are tailing badly. What's wrong?

This is a classic issue when purifying basic compounds on acidic stationary phases. The amine group (-NH2) in your compound is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[8][9] This interaction leads to poor peak shape (tailing), inconsistent elution, and potentially irreversible adsorption of your product.

Troubleshooting Strategies:

  • Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase (eluent). Typically, 0.5-2% triethylamine (TEA) or a 1-2% solution of ammonia in methanol is added to the solvent system (e.g., Hexane/Ethyl Acetate with TEA).[8] This base neutralizes the acidic sites on the silica, allowing your compound to elute properly.

  • Alternative Stationary Phase: Use an amine-functionalized silica column.[8] These columns have a bonded basic phase that minimizes the unwanted acid-base interactions.

  • Reversed-Phase Chromatography: Consider using reversed-phase flash chromatography (e.g., C18 silica). For basic amines, purification is often successful using a mobile phase with a high pH (alkaline conditions) to keep the amine in its neutral, free-base form, which increases its retention and improves separation.[9] An analytical HPLC method for this compound uses a reversed-phase column with a mobile phase of acetonitrile and water.[10]

Q4: What is a reliable workup procedure to remove inorganic by-products before final purification?

After the synthesis, a liquid-liquid extraction is typically performed.

  • Acid Wash (Use with Caution): If your starting materials or by-products are basic but your product is less basic or acid-stable, a wash with a dilute aqueous acid (e.g., 1M HCl) can remove them.[11] The protonated amine salts will partition into the aqueous layer. You must then re-basify the aqueous layer and extract to recover those amines if needed. Note: Test acid stability on a small scale first.

  • Base Wash: A patent for a related synthesis describes a workup that involves adding water and sodium hydroxide, stirring, and then separating the organic layer (containing the product) from the aqueous layer.[5] This can help remove acidic impurities or certain metal salts.

  • Copper Sulfate Wash: To specifically remove other amine impurities, washing the organic layer with a 10% aqueous copper sulfate solution can be effective.[11] The copper complexes with the amines, turning the aqueous layer purple and pulling them from the organic phase.[11]

Data Presentation: Purification Method Comparison

The following table summarizes data reported in synthetic procedures for this compound.

Purification MethodSolvent(s)ScalePurity AchievedYieldReference
Refining/Recrystallization Toluene211 kg (crude)99.3% (by HPLC)88.2%[1][2]
Workup & Filtration Toluene18.8 kg (starting material)99.9%98.9%[5]

Experimental Protocols

Protocol 1: Recrystallization from Toluene

This protocol is adapted from industrial processes described in patents for achieving high purity.[1][2]

  • Dissolution: Place the crude this compound in a flask. For every 1 gram of crude material, add 4-8 mL of toluene.

  • Heating: Gently heat the mixture with stirring (e.g., using a magnetic stir bar and hotplate) until the solid completely dissolves. The solution should be brought to a near-boil.

  • (Optional Decolorization): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (if carbon was used): If activated carbon was added, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the solution from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 1 hour.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold toluene or hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The expected melting point of the pure product is 141-145 °C.[7]

Protocol 2: Flash Column Chromatography (Amine Deactivation)

This protocol provides a general method for purifying basic amines on standard silica gel.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a suitable eluent system. Start with a mixture like 80:20 Hexane:Ethyl Acetate. Add 1-2% triethylamine (TEA) to the TLC developing chamber. The target compound should have an Rf value of ~0.2-0.3.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product). First, dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane), add the silica gel, and then remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using your chosen eluent (containing 1-2% TEA). Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the prepared solvent system, collecting fractions. Monitor the elution process using TLC.

  • Fraction Pooling & Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The added triethylamine is volatile and will be removed during this step.

Visualized Workflows

// Nodes crude [label="Crude Product\n(from synthesis)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup\n(Base or Acid Wash)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Purity Check\n(TLC, HPLC, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; high_purity [label=">98% Purity?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; low_purity [label="<98% Purity?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; recrystallization [label="Recrystallization\n(e.g., Toluene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatography [label="Column Chromatography\n(Silica Gel + TEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Pure Product\n(>99% Purity)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges crude -> workup [label=" Initial Cleanup "]; workup -> analysis; analysis -> high_purity; high_purity -> final_product [label=" Yes "]; high_purity -> low_purity [style=invis]; // for layout analysis -> low_purity [label=" No "]; low_purity -> recrystallization [label=" For large scale\n or crystalline solids "]; low_purity -> chromatography [label=" For difficult separations\n or non-crystalline oils "]; recrystallization -> final_product; chromatography -> final_product; } caption: "General purification workflow for this compound."

// Nodes start [label="Column Chromatography\nAttempted", fillcolor="#FBBC05", fontcolor="#202124"]; problem [label="Problem Observed:\nPeak Tailing / No Elution?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution1 [label="Modify Mobile Phase:\nAdd 1-2% Triethylamine (TEA)\nto Eluent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Change Stationary Phase:\nUse Amine-Functionalized\nSilica Gel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution3 [label="Switch Technique:\nUse Reversed-Phase (C18)\nwith High pH Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Successful Separation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_success [label="Problem Persists?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> problem; problem -> solution1 [label=" Yes "]; problem -> success [label=" No "]; solution1 -> no_success; no_success -> solution2 [label=" Yes, try next "]; no_success -> success [label=" No "]; solution2 -> success; solution2 -> solution3 [style=dashed, label=" Alternative "]; solution3 -> success; } caption: "Troubleshooting logic for purifying basic amines via column chromatography."

References

Technical Support Center: Optimizing Aminolysis of Benzonitrile for Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the temperature and pressure for the aminolysis of benzonitrile to synthesize benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for the aminolysis of benzonitrile to benzamide?

A1: The aminolysis of nitriles can be achieved under various conditions, including acidic or basic catalysis. For the hydration of benzonitrile, temperatures can range from ambient to elevated, often in a closed system to maintain pressure. A common starting point is heating the reaction mixture in a sealed vessel, which allows the pressure to increase as the temperature rises.

Q2: How does temperature affect the rate and selectivity of benzamide synthesis from benzonitrile?

A2: Temperature has a significant impact on the reaction. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of byproducts, primarily the hydrolysis of the desired benzamide to benzoic acid. Therefore, optimization is key to finding a balance between a reasonable reaction time and high selectivity for benzamide.

Q3: What is the role of pressure in the aminolysis of benzonitrile?

A3: In a closed reaction vessel, increasing the temperature will inherently increase the pressure. Elevated pressure can help to increase the concentration of gaseous reactants like ammonia if used, and can also influence the reaction rate. In continuous flow systems, pressure is an independent variable that can be optimized to improve reaction efficiency and prevent solvent boiling.

Q4: My reaction is showing low conversion of benzonitrile. What should I do?

A4: Low conversion is often due to insufficient reaction temperature or time. Gradually increasing the reaction temperature can improve the conversion rate. Ensure that your catalyst, if any, is active and present in the correct concentration. Also, verify the purity of your starting materials, as impurities can inhibit the reaction.

Q5: I am observing the formation of benzoic acid as a major byproduct. How can I minimize this?

A5: The formation of benzoic acid indicates further hydrolysis of the benzamide product. This is often caused by excessively high temperatures, prolonged reaction times, or harsh acidic or basic conditions. To minimize this, try lowering the reaction temperature or reducing the reaction time. Careful monitoring of the reaction progress is crucial to stop the reaction once the benzamide formation is optimal.

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Low to no conversion of benzonitrile 1. Reaction temperature is too low.2. Insufficient reaction time.3. Inactive or insufficient amount of catalyst (if used).4. Poor quality of reagents.1. Incrementally increase the reaction temperature.2. Extend the reaction time and monitor progress (e.g., by TLC or GC).3. Ensure the catalyst is active and use the appropriate loading.4. Use pure, dry reagents and solvents.
Formation of benzoic acid byproduct 1. Reaction temperature is too high.2. Reaction time is too long.3. Conditions are too acidic or basic.1. Decrease the reaction temperature.2. Optimize the reaction time by monitoring the reaction progress closely.3. If using a catalyst, consider a milder one. Adjust the pH if possible.
Reaction is too slow 1. Sub-optimal temperature.2. Low concentration of reactants.1. Gradually increase the temperature while monitoring for byproduct formation.2. Increase the concentration of the amine source. In a closed system, higher temperatures will also increase pressure, which can accelerate the reaction.
Safety concerns with high pressure 1. Exceeding the pressure limits of the reaction vessel.1. Always use a reaction vessel rated for the expected temperatures and pressures.2. Use a pressure relief valve for safety.3. When possible, perform the reaction in a well-ventilated fume hood and behind a blast shield.

Data Presentation

The following table summarizes the optimization of reaction conditions for the hydration of benzonitrile to benzamide in a closed vessel system. This data is adapted from a study on eco-friendly amide synthesis.[1]

Entry Temperature (°C) Time (h) Conversion (%) Isolated Yield (%)
110024--
212024--
31502491-
41500.25--
51500.5>9994
61501>9992

Note: The reactions were performed in a 10-mL closed tube, where the pressure would increase with temperature.

Experimental Protocols

General Protocol for Aminolysis of Benzonitrile in a Closed Vessel:

This protocol is a general guideline and should be adapted based on your specific experimental setup and safety considerations.

  • Reactant Preparation: In a suitable reaction vessel (e.g., a sealed tube or a high-pressure autoclave), add benzonitrile and the amine source (e.g., aqueous ammonia or an amine in a suitable solvent). If a catalyst is used, it should be added at this stage.

  • Sealing the Vessel: Securely seal the reaction vessel according to the manufacturer's instructions.

  • Heating and Stirring: Place the vessel in a heating mantle or an oil bath on a magnetic stir plate. Begin stirring and heat the reaction mixture to the desired temperature.

  • Monitoring the Reaction: Monitor the reaction progress by taking aliquots at regular intervals (if your setup allows for safe sampling under pressure) and analyzing them by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully and slowly vent any excess pressure. Open the vessel and transfer the reaction mixture to a separation funnel.

  • Purification: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Optimization

The following diagram illustrates a logical workflow for optimizing the temperature and pressure for the aminolysis of benzonitrile.

experimental_workflow cluster_prep Preparation cluster_optimization Optimization Loop cluster_analysis Analysis & Finalization start Define Reactant Ratios & Catalyst setup Setup High-Pressure Reactor start->setup temp_screen Screen Temperature Range (e.g., 80-160°C) at Constant Initial Pressure setup->temp_screen analyze Analyze Results (HPLC/GC) temp_screen->analyze pressure_screen Screen Pressure Range (e.g., 5-20 bar) at Optimal Temperature pressure_screen->analyze For each pressure check_yield Yield & Purity > Target? check_yield->temp_screen No, re-evaluate temp/pressure range optimal_cond Optimal Conditions Identified check_yield->optimal_cond Yes analyze->pressure_screen Identify best temp analyze->check_yield

Caption: A logical workflow for optimizing temperature and pressure in benzonitrile aminolysis.

Reaction Pathway

This diagram shows the general reaction pathway for the aminolysis of benzonitrile to form benzamide.

reaction_pathway benzonitrile Benzonitrile (C₆H₅CN) intermediate Intermediate (Nitrile-Amine Adduct) benzonitrile->intermediate amine Amine (e.g., NH₃) amine->intermediate benzamide Benzamide (C₆H₅CONH₂) intermediate->benzamide Proton Transfer & Tautomerization

Caption: The reaction pathway for the aminolysis of benzonitrile to benzamide.

References

Troubleshooting incomplete reactions when synthesizing 4-Amino-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ammonolysis of 4-fluoro-2-(trifluoromethyl)benzonitrile is incomplete, resulting in low yield and recovery of starting material. What are the potential causes and solutions?

A1: Incomplete ammonolysis is a common issue and can often be attributed to several factors related to reaction conditions and reagent quality.

Possible Causes & Troubleshooting Steps:

  • Insufficient Temperature and Pressure: The reaction typically requires heating in a sealed environment to achieve the necessary activation energy. Ensure your reaction is heated to the recommended temperature of 120-122°C for 8-10 hours in a sealed reactor to maintain adequate pressure.[1][2]

  • Inadequate Reaction Time: While the standard protocol suggests 8 hours, reaction kinetics can vary. Monitor the reaction's progress using an appropriate analytical method like HPLC or TLC. If starting material is still present after 8 hours, consider extending the reaction time.

  • Poor Quality or Insufficient Liquid Ammonia: The molar ratio of liquid ammonia to 4-fluoro-2-(trifluoromethyl)benzonitrile is crucial. A common ratio is 1.5:1.[1][2] Ensure the liquid ammonia is of high purity and that the correct amount is added. Contaminants or loss of ammonia during addition can hinder the reaction.

  • Improper Solvent: Ethanol is the commonly used solvent for this step.[1][2] Ensure the ethanol is anhydrous, as water can potentially interfere with the reaction. The recommended solvent volume is typically 3-5 liters per kilogram of the starting material.[1]

Summary of Ammonolysis Reaction Conditions:

ParameterRecommended ValueSource
Temperature120-122°C[1][2]
Reaction Time8-10 hours[1][2]
Molar Ratio (Ammonia:Substrate)1.5:1[1][2]
SolventEthanol[1][2]
Solvent Volume3-5 L/kg of substrate[1]

Q2: I am observing low yields in the cyanation step to produce 4-fluoro-2-(trifluoromethyl)benzonitrile. How can I optimize this reaction?

A2: The cyanation of 4-fluoro-2-trifluoromethylbromobenzene is a critical step that can be sensitive to reaction conditions.

Possible Causes & Troubleshooting Steps:

  • Suboptimal Reaction Temperature: This reaction is typically performed at reflux.[1] Ensure that the reaction mixture is maintained at the reflux temperature of the solvent (quinoline) to drive the reaction to completion.

  • Purity of Cuprous Cyanide: The quality of the cuprous cyanide (CuCN) is paramount for a successful reaction. Use a high-purity, dry reagent. Impurities can inhibit the catalytic activity of the copper.

  • Inefficient Mixing: The reaction mixture can be heterogeneous. Ensure efficient stirring to maintain good contact between the reactants.

  • Incomplete Distillation: The product is isolated by distillation.[1] Ensure that the distillation is carried out under appropriate conditions (temperature and pressure) to recover all the product without decomposition.

Q3: The initial bromination of m-trifluoromethylfluorobenzene is not proceeding as expected, leading to a mixture of products. What could be the issue?

A3: Regioselectivity in the bromination step is key. Formation of multiple products often points to issues with reaction control.

Possible Causes & Troubleshooting Steps:

  • Incorrect Molar Ratio of Brominating Agent: The molar ratio of the brominating agent (e.g., dibromohydantoin) to the starting material is critical for selective bromination. A common ratio is 0.6:1.[1][2] Using an excess of the brominating agent can lead to the formation of di-brominated products.

  • Reaction Temperature: The reaction is typically carried out at reflux for 5-7 hours.[1][2] Deviations from the optimal temperature range can affect the selectivity of the reaction.

  • Acid Concentration: The reaction is performed in the presence of glacial acetic acid and concentrated sulfuric acid.[1][2] The concentration of these acids can influence the reactivity and selectivity. Ensure the correct amounts are used as specified in the protocol.

Experimental Protocols

Synthesis of this compound via Ammonolysis

This protocol is based on a three-step synthesis starting from m-trifluoromethylfluorobenzene.[1][2]

Step 1: Positioning Bromination

  • In a suitable reactor, combine m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

  • Heat the mixture to reflux while stirring.

  • Add dibromohydantoin in portions. The molar ratio of dibromohydantoin to m-trifluoromethylfluorobenzene should be approximately 0.6:1.

  • Maintain the reaction at reflux for 5-7 hours.

  • After the reaction is complete, cool the mixture and wash with an ice-water solution to obtain 4-fluoro-2-trifluoromethylbromobenzene.

Step 2: Cyano Group Replacement

  • In a separate reactor, add quinoline and cuprous cyanide.

  • Heat the mixture to reflux with stirring.

  • Add the 4-fluoro-2-trifluoromethylbromobenzene obtained in the previous step dropwise.

  • After the addition is complete, continue to reflux until the reaction is complete (monitor by TLC or HPLC).

  • Isolate the product, 4-fluoro-2-(trifluoromethyl)benzonitrile, by distillation.

Step 3: Ammonolysis and Substitution

  • Dissolve the 4-fluoro-2-(trifluoromethyl)benzonitrile in ethanol in a pressure reactor.

  • Introduce liquid ammonia, ensuring a molar ratio of approximately 1.5:1 with the starting material.

  • Seal the reactor and heat to 120-122°C for 8-10 hours.

  • After the reaction, cool the reactor and carefully vent any excess ammonia.

  • The crude this compound can be purified by recrystallization from a solvent like toluene.[1]

Visualized Workflows and Logic

G Troubleshooting Workflow for Incomplete Ammonolysis start Incomplete Ammonolysis Reaction check_temp Is Temperature at 120-122°C? start->check_temp check_time Was Reaction Time 8-10 hours? check_temp->check_time Yes increase_temp Action: Increase Temperature & Ensure Sealed System check_temp->increase_temp No check_ammonia Is Ammonia Ratio & Purity Correct? check_time->check_ammonia Yes extend_time Action: Extend Reaction Time & Monitor check_time->extend_time No check_solvent Is Solvent Anhydrous Ethanol? check_ammonia->check_solvent Yes use_pure_ammonia Action: Use High-Purity Ammonia at 1.5:1 Ratio check_ammonia->use_pure_ammonia No use_dry_solvent Action: Use Anhydrous Ethanol check_solvent->use_dry_solvent No success Reaction Complete check_solvent->success Yes increase_temp->start extend_time->start use_pure_ammonia->start use_dry_solvent->start

Caption: Troubleshooting logic for incomplete ammonolysis.

G Synthetic Pathway of this compound cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Ammonolysis A m-trifluoromethylfluorobenzene B 4-fluoro-2-trifluoromethylbromobenzene A->B Dibromohydantoin, H2SO4, Acetic Acid, Reflux C 4-fluoro-2-(trifluoromethyl)benzonitrile B->C CuCN, Quinoline, Reflux D This compound C->D Liquid Ammonia, Ethanol, 120-122°C

Caption: Key steps in the synthesis of this compound.

References

Managing the stability of 4-Amino-2-(trifluoromethyl)benzonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the stability of 4-Amino-2-(trifluoromethyl)benzonitrile in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound in solution?

A1: Degradation of this compound can manifest in several ways. Visual indicators include a change in the solution's color, often to a yellow or brownish hue, which may suggest oxidation of the amino group.[1] The formation of precipitates can also indicate the generation of less soluble degradation products. For quantitative assessment, the appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC) is a definitive sign of degradation.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: For optimal stability, solutions of this compound, particularly in solvents like DMSO, should be stored at low temperatures, such as -20°C, for short to medium-term storage (up to 3 months).[2] To prevent degradation from atmospheric moisture and oxygen, it is advisable to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air.[3] For air-sensitive compounds, purging the vial headspace with an inert gas like nitrogen or argon before sealing can provide additional protection.[4]

Q3: How stable is this compound in common laboratory solvents like DMSO?

Q4: What potential degradation pathways should I be aware of for this molecule?

A4: Based on its chemical structure, several degradation pathways are plausible:

  • Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the nitrile group (-CN) can hydrolyze to a carboxylic acid.[8][9][10][11][12]

  • Oxidation of the Amino Group: The amino (-NH2) group is susceptible to oxidation, which can be accelerated by exposure to air and light, often leading to colored impurities.[1]

  • Hydrolysis of the Trifluoromethyl Group: While generally stable, the trifluoromethyl (-CF3) group can be susceptible to hydrolysis under certain conditions.[1]

  • Photodegradation: Aromatic compounds, especially those with amino groups, can be sensitive to light and may undergo photodegradation.[1]

Q5: Is this compound known to have any specific biological activity or signaling pathway interactions?

A5: Current literature primarily identifies this compound as a high-purity pharmaceutical intermediate used in the synthesis of more complex molecules, such as those for cardiovascular, neurological, and oncology research.[13] It is a key building block for creating active pharmaceutical ingredients (APIs).[13] There is no significant information available suggesting it has direct biological activity or interacts with specific signaling pathways on its own. Its primary role is as a reactive precursor in drug synthesis.[13]

Troubleshooting Guides

Problem 1: Solution of this compound has changed color.
Possible CauseSuggested Solution
Oxidation The amino group is prone to oxidation from exposure to air. Prepare fresh solutions and consider using degassed solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon).[4]
Light-Induced Degradation The compound may be photolabile. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1]
Contaminated Solvent Impurities in the solvent could be reacting with the compound. Use high-purity, anhydrous solvents from a reliable source.
Problem 2: Precipitate has formed in the solution upon storage.
Possible CauseSuggested Solution
Formation of Insoluble Degradation Products The precipitate may be a result of chemical degradation. Analyze the supernatant and the precipitate (if possible) by HPLC or LC-MS to identify the impurities.
Low Solubility at Storage Temperature The compound may be precipitating out of solution at lower storage temperatures. Before use, allow the solution to warm to room temperature and vortex or sonicate to ensure complete re-dissolution.[2]
Hydrolysis If the solvent has absorbed moisture, the compound may have hydrolyzed to a less soluble product. Use anhydrous solvents and store solutions in a desiccated environment or under inert gas.[7]
Problem 3: Inconsistent experimental results or loss of compound activity.
Possible CauseSuggested Solution
Degradation of Stock Solution The stock solution may have degraded over time. Prepare a fresh stock solution from the solid compound. It is recommended to only store stock solutions for up to 3 months at -20°C.[2]
Multiple Freeze-Thaw Cycles Repeated freezing and thawing can degrade sensitive compounds. Aliquot the stock solution into single-use vials to avoid this.[3]
pH Instability The experimental medium's pH may be causing rapid degradation. Assess the stability of the compound at the working pH by incubating it for the duration of the experiment and analyzing for degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[14][15][16][17]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[18] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for a decrease in the area of the parent peak and the appearance of new peaks, which represent degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent this compound from its potential degradation products.

Instrumentation and Conditions (Example):

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start with a low percentage of Mobile Phase B and gradually increase it over the run to elute compounds with varying polarities. For example: 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV-Vis scan)
Injection Volume 10 µL

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of quantifying the stability of this compound.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results check_solution Check Stock Solution Appearance start->check_solution color_change Color Change? check_solution->color_change precipitate Precipitate? color_change->precipitate No troubleshoot_color Troubleshoot Color Change (Oxidation/Light) color_change->troubleshoot_color Yes prepare_fresh Prepare Fresh Stock Solution precipitate->prepare_fresh No troubleshoot_precipitate Troubleshoot Precipitate (Solubility/Hydrolysis) precipitate->troubleshoot_precipitate Yes re_run Re-run Experiment prepare_fresh->re_run troubleshoot_color->prepare_fresh troubleshoot_precipitate->prepare_fresh

Caption: Troubleshooting workflow for inconsistent experimental results.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acidic (HCl) hplc_analysis Analyze by Stability-Indicating HPLC Method acid->hplc_analysis base Basic (NaOH) base->hplc_analysis oxidation Oxidative (H₂O₂) oxidation->hplc_analysis thermal Thermal (Heat) thermal->hplc_analysis photo Photolytic (Light) photo->hplc_analysis start Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions start->stress_conditions data_analysis Compare Chromatograms & Identify Degradants hplc_analysis->data_analysis

Caption: Experimental workflow for a forced degradation study.

References

Preventing degradation of 4-Amino-2-(trifluoromethyl)benzonitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Amino-2-(trifluoromethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this valuable intermediate during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound?

A1: The primary degradation pathways for this compound involve its two main functional groups: the aromatic amine and the nitrile group.

  • Hydrolysis of the Nitrile Group: The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the formation of 4-amino-2-(trifluoromethyl)benzamide as an intermediate, which can be further hydrolyzed to 4-amino-2-(trifluoromethyl)benzoic acid under harsher conditions.[1][2][3][4] Mild heating with aqueous sodium hydroxide can lead to the amide, while more vigorous conditions with acids or bases will favor the carboxylic acid.[1][3]

  • Reactions of the Amino Group: The primary amino group (-NH₂) is nucleophilic and can undergo various side reactions, such as acylation, alkylation, or reaction with nitrous acid during diazotization, if not properly managed.[5][6]

  • Degradation of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group (-CF₃) can be sensitive to certain strong acidic or basic conditions, potentially leading to decomposition.[7]

Q2: I am seeing an unexpected peak in my NMR that corresponds to an amide. What could be the cause?

A2: The formation of 4-amino-2-(trifluoromethyl)benzamide is a common byproduct resulting from the partial hydrolysis of the nitrile group.[1] This can occur if your reaction conditions are not strictly anhydrous or if the reaction is worked up with aqueous solutions for an extended period, especially if the pH is not neutral. To confirm the presence of the amide, you can compare your spectral data with the reported ¹H NMR for 2-Amino-4-(trifluoromethyl)benzamide: ¹H-NMR (d₆-DMSO, 400 MHz) δ 7.96 (bs, 1H), 7.73 (d, J = 8.2 Hz, 1H), 7.36 (s, 1H), 7.07 (d, J = 1.1 Hz, 1H), 6.91 (bs, 2H), 6.78 (dd, J = 8.2, 1.9 Hz, 1H).[1]

Q3: How can I prevent the hydrolysis of the nitrile group during my reaction?

A3: To minimize nitrile hydrolysis, it is crucial to maintain anhydrous reaction conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize contact time with aqueous acidic or basic solutions and consider using organic solvents for extraction followed by washing with brine and drying over an anhydrous salt like sodium sulfate.

Q4: Should I protect the amino group? If so, what protecting group do you recommend?

A4: Protecting the amino group is a highly effective strategy to prevent unwanted side reactions, particularly in reactions involving electrophiles or strong acids. The tert-butyloxycarbonyl (Boc) group is a widely used and versatile protecting group for amines due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[8][9][10]

Troubleshooting Guides

Issue 1: Low Yield in Acylation Reactions
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired N-acylated product.Competitive N-acylation and potential side reactions. The amino group of this compound is nucleophilic and will readily react with acylating agents.1. Protect the amino group: Prior to acylation, protect the amino group with a suitable protecting group like Boc. This will ensure that the acylation occurs at the desired position. 2. Control stoichiometry: Use a slight excess of the acylating agent to ensure complete reaction with the protected amine. 3. Optimize reaction conditions: Perform the reaction at a low temperature to minimize side reactions.
Formation of di-acylated or other byproducts.Over-acylation or side reactions. 1. Use a protecting group: This is the most effective way to prevent di-acylation. 2. Slow addition of the acylating agent: Add the acylating agent dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple acylations.
Issue 2: Degradation during Diazotization (e.g., Sandmeyer Reaction)
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired product and formation of tar-like substances.Decomposition of the diazonium salt. Aryl diazonium salts can be unstable, especially at elevated temperatures.[5][6]1. Maintain low temperatures: Perform the diazotization and subsequent reaction at 0-5 °C. 2. In situ generation and immediate use: Generate the diazonium salt in situ and use it immediately in the next step without isolation.[6] 3. Use of stabilized diazonium salts: Consider the use of arenediazonium tosylates, which are known to be more stable.
Formation of phenolic byproducts.Reaction of the diazonium salt with water. 1. Use non-aqueous conditions: If possible, perform the reaction in a non-aqueous solvent. 2. Minimize water content: Ensure all reagents and solvents are as dry as possible.

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes a general procedure for the N-Boc protection of the amino group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add a base such as triethylamine (1.2 eq) or an aqueous solution of sodium hydroxide (1.5 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Boc Deprotection

This protocol describes the removal of the N-Boc protecting group.

Materials:

  • N-Boc-4-amino-2-(trifluoromethyl)benzonitrile

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (for workup)

Procedure:

  • Dissolve the N-Boc protected compound in DCM.

  • Add an excess of trifluoroacetic acid (typically 25-50% v/v in DCM) or a solution of 4M HCl in dioxane at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • For workup, either precipitate the product as a salt by adding a non-polar solvent like diethyl ether or carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the free amine with an organic solvent.

Analytical Methods

A summary of analytical methods for monitoring the reaction and identifying potential degradation products is provided below.

Technique Application Key Parameters
HPLC Monitoring reaction progress, assessing purity, and quantifying starting material, product, and byproducts.A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a phosphoric acid or formic acid modifier can be used.[1]
¹H and ¹³C NMR Structural elucidation of the starting material, product, and any isolated byproducts.Useful for identifying the formation of the amide or carboxylic acid byproducts by observing characteristic shifts in the aromatic and functional group regions.[1][11][12][13][14][15]
Mass Spectrometry (MS) Determining the molecular weight of products and byproducts to confirm their identity.Can be coupled with HPLC (LC-MS) for online separation and identification of components in a reaction mixture.

Visual Guides

Below are diagrams illustrating key concepts for preventing the degradation of this compound.

degradation_pathway A This compound B 4-Amino-2-(trifluoromethyl)benzamide A->B Mild H₂O, H⁺ or OH⁻ C 4-Amino-2-(trifluoromethyl)benzoic Acid B->C Harsh H₂O, H⁺ or OH⁻

Figure 1: Hydrolysis degradation pathway of the nitrile group.

protection_strategy cluster_0 Unprotected Route cluster_1 Protected Route A This compound B Acylation Reaction A->B C Mixture of Products (N-acylated, di-acylated, etc.) B->C D This compound E Boc Protection D->E F N-Boc Protected Intermediate E->F G Acylation Reaction F->G H Desired N-Acylated Product (after deprotection) G->H

Figure 2: Comparison of reaction outcomes with and without amino group protection.

troubleshooting_logic start Low Yield or Impure Product q1 Is the reaction anhydrous? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the amino group protected? a1_yes->q2 s1 Dry solvents and reagents. Use inert atmosphere. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are reaction temperatures controlled? a2_yes->q3 s2 Protect the amino group (e.g., with Boc). a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Improved Yield and Purity a3_yes->end s3 Maintain low temperatures, especially for diazotization. a3_no->s3 s3->end

Figure 3: A logical workflow for troubleshooting reactions.

References

Methods for removing catalyst residue from 4-Amino-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of catalyst residues from 4-Amino-2-(trifluoromethyl)benzonitrile.

Troubleshooting Guide

Problem: High levels of residual catalyst (e.g., Palladium) detected in the final product.

This is a common issue in pharmaceutical synthesis, particularly after cross-coupling reactions.[1][2] Regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[1]

Initial Assessment Workflow

start High Catalyst Residue Detected check_method Review Current Purification Method start->check_method recrystallization Recrystallization Optimization check_method->recrystallization Using Recrystallization scavenger Implement Scavenger Treatment check_method->scavenger No Scavenger Used carbon Activated Carbon Treatment check_method->carbon Using Activated Carbon end Acceptable Purity Achieved recrystallization->end scavenger->end carbon->end dissolve 1. Dissolve Crude Product in a Suitable Solvent add_scavenger 2. Add Solid-Supported Scavenger dissolve->add_scavenger stir 3. Stir Mixture at Optimized Temperature and Time add_scavenger->stir filter 4. Filter to Remove Scavenger-Metal Complex stir->filter concentrate 5. Concentrate the Filtrate filter->concentrate analyze 6. Analyze for Residual Catalyst concentrate->analyze

References

Challenges and solutions for scaling up 4-Amino-2-(trifluoromethyl)benzonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 4-Amino-2-(trifluoromethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for successful production.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthesis route for this compound?

A1: A widely cited scalable synthesis starts from m-trifluoromethyl fluorobenzene and proceeds through a three-step process:

  • Positional Bromination: Introduction of a bromine atom at the desired position on the aromatic ring.

  • Cyano Substitution: Replacement of the bromine atom with a nitrile group.

  • Ammonolysis Substitution: Conversion of the fluoro group to an amino group to yield the final product.[1][2][3][4]

This route is advantageous due to the availability of starting materials and a relatively straightforward process.[1][2][3][4]

Q2: What are the most critical steps to control during scale-up?

A2: The most critical steps are the cyanation and ammonolysis reactions. The cyanation step can be sensitive to catalyst poisoning and reaction conditions, which can impact yield and purity.[2] The ammonolysis step is typically performed at high temperature and pressure, requiring careful control to ensure safety and prevent byproduct formation.[1][2][3][4]

Q3: What are the primary safety concerns associated with this synthesis?

A3: The primary safety concerns involve the handling of hazardous materials. Cuprous cyanide, used in the cyanation step, is highly toxic if ingested, inhaled, or absorbed through the skin.[4] Liquid ammonia, used in the ammonolysis step, is a corrosive and toxic gas that requires specialized handling in a well-ventilated area and under pressure.[1][2][3][4] A thorough risk assessment and adherence to safety protocols are essential.

Q4: How can the purity of the final product be assessed?

A4: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for determining the purity of this compound.[1][4] A reverse-phase HPLC method using an acetonitrile/water mobile phase can be employed for this purpose.[5]

Troubleshooting Guides

Step 1: Positional Bromination of m-Trifluoromethyl Fluorobenzene
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of 4-fluoro-2-trifluoromethyl bromobenzene - Incomplete reaction: Insufficient reaction time or temperature. - Suboptimal brominating agent: The chosen brominating agent may not be effective for a deactivated aromatic ring.- Optimize reaction conditions: Increase reaction time or temperature and monitor progress by TLC or GC. - Select a suitable brominating agent: For deactivated rings, stronger brominating agents like dibromohydantoin in the presence of an acid catalyst (e.g., concentrated sulfuric acid) can be effective.[1][2][3][4]
Formation of Multiple Isomers (Poor Regioselectivity) - Incorrect reaction conditions: The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho, para-director. The conditions may not favor the desired isomer.- Control temperature: Perform the reaction at the recommended temperature to favor the desired kinetic product. - Use of a directing catalyst: While not explicitly detailed for this reaction in the search results, exploring different Lewis acid catalysts could potentially improve regioselectivity.
Difficult Product Isolation - Emulsion formation during workup. - Break the emulsion: Add a saturated brine solution during the aqueous wash to help break up emulsions.
Step 2: Cyano Substitution (Rosenmund-von Braun Reaction)
Problem Possible Cause(s) Recommended Solution(s)
Low or No Conversion to 4-fluoro-2-(trifluoromethyl)benzonitrile - Catalyst poisoning: Cyanide ions can poison palladium catalysts if used. For copper-mediated reactions, the quality of the cuprous cyanide is critical. - Insufficient temperature: The Rosenmund-von Braun reaction often requires high temperatures.[6] - Poor quality of cuprous cyanide: The reagent may have degraded.- Use high-quality reagents: Ensure the cuprous cyanide is of high purity and handled under inert conditions to prevent oxidation. - Optimize temperature: Ensure the reaction is heated to the required temperature (e.g., refluxing in a high-boiling solvent like quinoline or DMF).[1][2][3][4][6] - Consider palladium catalysis with care: If using a palladium catalyst, slow addition of the cyanide source can mitigate catalyst poisoning.[2]
Formation of Byproducts - Hydrolysis of the nitrile: Water present during the reaction or workup can lead to the formation of the corresponding amide or carboxylic acid.[7][8]- Use anhydrous conditions: Ensure all reagents and solvents are dry. - Careful workup: Avoid prolonged exposure to acidic or basic aqueous conditions during workup if the nitrile is sensitive to hydrolysis.
Difficult Purification - Removal of copper salts: Copper byproducts can be difficult to remove from the product. - High-boiling solvent removal: Solvents like quinoline or DMF can be difficult to remove completely.- Aqueous ammonia wash: Washing the reaction mixture with aqueous ammonia can help to complex and remove copper salts. - Steam distillation: For removal of high-boiling solvents like quinoline, steam distillation can be an effective method.[2]
Step 3: Ammonolysis Substitution
Problem Possible Cause(s) Recommended Solution(s)
Incomplete Reaction - Insufficient temperature or pressure: Ammonolysis of aryl fluorides often requires high temperatures and pressures to proceed at a reasonable rate.[1][2][3][4] - Insufficient ammonia: The molar ratio of ammonia to the substrate may be too low.- Optimize reaction conditions: Ensure the reaction is heated to the specified temperature (e.g., 120-122°C) in a sealed reactor to maintain pressure.[1][2][3][4] - Increase ammonia concentration: Use a sufficient excess of liquid ammonia as specified in the protocol.[1][2][3][4]
Formation of Diarylamine Byproducts - High reaction temperature or prolonged reaction time: These conditions can sometimes lead to the formation of diarylamine impurities.[9]- Careful monitoring of reaction: Monitor the reaction progress to avoid unnecessarily long reaction times. - Optimize temperature: Operate at the lowest effective temperature to minimize side reactions.
Product is Dark in Color - Presence of impurities: Trace impurities from previous steps or side reactions during ammonolysis can cause discoloration.- Purification by recrystallization: The crude product can be refined by recrystallization from a suitable solvent like toluene to obtain a product with a consistent color.[1][2][3][4] - Activated carbon treatment: During recrystallization, a small amount of activated charcoal can be used to remove colored impurities.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the three-step synthesis of this compound as described in the patent literature.

Step Reactants Solvent/Catalyst Temperature (°C) Time (h) Yield Purity (HPLC) Reference
1. Bromination m-trifluoromethylfluorobenzene, DibromohydantoinGlacial Acetic Acid, Conc. H₂SO₄Reflux5-7--[1][2][3][4]
2. Cyanation 4-fluoro-2-trifluoromethyl bromobenzene, Cuprous CyanideQuinolineReflux~20--[1][2][3][4]
3. Ammonolysis 4-fluoro-2-(trifluoromethyl)benzonitrile, Liquid AmmoniaEthanol120-1228-10--[1][2][3][4]
Overall ----73-75%>99%[1][2][3][4]

Experimental Protocols

Protocol 1: Positional Bromination of m-Trifluoromethyl Fluorobenzene

Materials:

  • m-Trifluoromethylfluorobenzene

  • Dibromohydantoin

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Ice water

Procedure:

  • In a suitable reactor, combine m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

  • Stir the mixture and heat to reflux.

  • Add dibromohydantoin in portions over a period of time.

  • Maintain the reaction at reflux for 5-7 hours, monitoring the progress by an appropriate analytical method (e.g., GC).

  • After the reaction is complete, cool the mixture and quench by carefully adding it to ice water.

  • The crude 4-fluoro-2-trifluoromethyl bromobenzene will precipitate and can be collected by filtration and washed with water.

Protocol 2: Cyano Substitution of 4-fluoro-2-trifluoromethyl bromobenzene

Materials:

  • 4-fluoro-2-trifluoromethyl bromobenzene

  • Cuprous cyanide

  • Quinoline

Procedure:

  • In a reactor equipped with a reflux condenser and a stirrer, add quinoline and cuprous cyanide.

  • Heat the mixture to reflux with stirring.

  • Slowly add the 4-fluoro-2-trifluoromethyl bromobenzene to the refluxing mixture.

  • Continue to heat at reflux for approximately 20-22 hours, monitoring the reaction for completion.

  • Upon completion, the product, 4-fluoro-2-(trifluoromethyl)benzonitrile, can be isolated by steam distillation.

Protocol 3: Ammonolysis of 4-fluoro-2-(trifluoromethyl)benzonitrile

Materials:

  • 4-fluoro-2-(trifluoromethyl)benzonitrile

  • Ethanol

  • Liquid ammonia

  • Toluene (for refining)

Procedure:

  • In a pressure reactor, dissolve 4-fluoro-2-(trifluoromethyl)benzonitrile in ethanol.

  • Cool the reactor and introduce liquid ammonia. The molar ratio of liquid ammonia to the starting material should be approximately 1.5:1.[4]

  • Seal the reactor and heat to 120-122°C for 8-10 hours.[1][2][3][4]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • The crude this compound can be isolated by removing the ethanol under reduced pressure.

  • The crude product can be further purified by recrystallization from toluene to yield the final product with high purity.[1][2][3][4]

Visualizations

experimental_workflow start m-Trifluoromethyl fluorobenzene step1 Step 1: Positional Bromination (Dibromohydantoin, H₂SO₄/AcOH) start->step1 intermediate1 4-fluoro-2-trifluoromethyl bromobenzene step1->intermediate1 step2 Step 2: Cyano Substitution (CuCN, Quinoline) intermediate1->step2 intermediate2 4-fluoro-2-(trifluoromethyl) benzonitrile step2->intermediate2 step3 Step 3: Ammonolysis (Liquid NH₃, Ethanol) intermediate2->step3 end 4-Amino-2-(trifluoromethyl) benzonitrile step3->end

Caption: Synthetic workflow for this compound.

troubleshooting_cyanation start Low Yield in Cyanation Step cause1 Incomplete Reaction? start->cause1 Check TLC/GC cause2 Side Product Formation? start->cause2 Analyze Crude Product (NMR/LCMS) solution1a Increase Temperature/Time cause1->solution1a Yes solution1b Check Reagent Quality (CuCN) cause1->solution1b Yes side_product1 Amide/Carboxylic Acid Formation? cause2->side_product1 Yes solution2a Ensure Anhydrous Conditions side_product1->solution2a Yes solution2b Modify Workup Procedure side_product1->solution2b Yes

Caption: Troubleshooting decision tree for the cyanation step.

References

Resolving poor regioselectivity in the synthesis of substituted benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted benzonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding poor regioselectivity in the synthesis of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in the synthesis of substituted benzonitriles?

A1: The regioselectivity in the synthesis of substituted benzonitriles is primarily governed by the principles of electrophilic aromatic substitution (EAS) and the nature of the substituents already present on the aromatic ring. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors.[1][2]

  • Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They generally direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), alkoxy (-OR), alkyl (-R), and amino (-NH2) groups.[3]

  • Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less reactive towards electrophiles. Most deactivating groups direct incoming electrophiles to the meta position.[1] Examples include nitro (-NO2), carbonyl (-C=O), and cyano (-CN) groups.[4] Halogens are an exception; they are deactivating but ortho-, para-directing.[5]

  • The Cyano Group as a Director: The nitrile (-CN) group itself is a deactivating, meta-director in electrophilic aromatic substitution.[6] When performing reactions on a benzonitrile core, the incoming substituent will primarily be directed to the meta position.

Q2: I am performing an electrophilic substitution on a substituted benzene. How can I predict the major product(s)?

A2: To predict the major product, you need to consider the directing effects of the substituent already on the ring.

  • If the substituent is an activating group (e.g., -OCH3, -CH3), the major products will be the ortho and para isomers. The para isomer is often favored due to reduced steric hindrance.[2][7]

  • If the substituent is a deactivating group (e.g., -NO2, -COOH), the major product will be the meta isomer.[1]

  • If the substituent is a halogen (-F, -Cl, -Br, -I), the major products will be the ortho and para isomers, despite halogens being deactivating.[5]

The following diagram illustrates the decision-making process for predicting the outcome of an electrophilic aromatic substitution on a monosubstituted benzene ring.

G start Start: Monosubstituted Benzene substituent_type Identify the substituent type start->substituent_type activating Activating Group (e.g., -OH, -OR, -R, -NH2) substituent_type->activating Electron-donating deactivating Deactivating Group (e.g., -NO2, -CN, -C=O) substituent_type->deactivating Electron-withdrawing halogen Halogen (-F, -Cl, -Br, -I) substituent_type->halogen Weakly deactivating ortho_para Major Products: Ortho and Para isomers activating->ortho_para meta Major Product: Meta isomer deactivating->meta halogen->ortho_para

Caption: Predicting Regioselectivity in Electrophilic Aromatic Substitution.

Q3: What are the common methods for introducing a cyano group onto an aromatic ring, and what are their limitations regarding regioselectivity?

A3: Several methods are commonly used, each with its own set of advantages and challenges:

  • Sandmeyer Reaction: This reaction converts an aryl diazonium salt (derived from an aniline) to an aryl nitrile using a copper(I) cyanide catalyst.[8][9][10] The regioselectivity is determined by the position of the amino group on the starting aniline. While versatile, the reaction can sometimes be hampered by side reactions and the need to handle potentially unstable diazonium salts.[11][12]

  • Rosenmund-von Braun Reaction: This method involves the cyanation of an aryl halide with copper(I) cyanide, often at high temperatures.[13][14][15][16] Similar to the Sandmeyer reaction, the regioselectivity is dictated by the position of the halide on the starting material. The harsh reaction conditions can limit its applicability with sensitive substrates.[17]

  • Palladium- or Nickel-Catalyzed Cyanation: These modern cross-coupling methods offer milder reaction conditions and broader functional group tolerance for the cyanation of aryl halides and triflates.[18][19][20] Regioselectivity is again determined by the starting aryl halide. The choice of ligand and reaction conditions can be crucial for achieving high yields and preventing catalyst deactivation.[18][19]

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the synthesis of substituted benzonitriles.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution on a Substituted Benzene

Scenario: You are attempting to introduce a substituent (e.g., through nitration, halogenation, or Friedel-Crafts reaction) to a benzene ring that already has a substituent, but you are obtaining a mixture of isomers.

Troubleshooting Workflow:

G start Poor Regioselectivity in EAS check_director 1. Verify Directing Effect of Substituent start->check_director activating_op Activating Group -> Ortho/Para check_director->activating_op deactivating_m Deactivating Group -> Meta check_director->deactivating_m halogen_op Halogen -> Ortho/Para check_director->halogen_op optimize_conditions 2. Optimize Reaction Conditions activating_op->optimize_conditions deactivating_m->optimize_conditions halogen_op->optimize_conditions temp Lower Temperature optimize_conditions->temp solvent Change Solvent Polarity optimize_conditions->solvent catalyst Modify Lewis Acid Catalyst optimize_conditions->catalyst sterics 3. Consider Steric Hindrance temp->sterics solvent->sterics catalyst->sterics bulky_reagent Use a Bulkier Reagent to Favor Para sterics->bulky_reagent protecting_group Introduce a Bulky Protecting Group sterics->protecting_group improved_selectivity Improved Regioselectivity bulky_reagent->improved_selectivity protecting_group->improved_selectivity

Caption: Troubleshooting Poor Regioselectivity in Electrophilic Aromatic Substitution.

Potential Causes and Solutions:

  • Incorrect Prediction of Directing Effects:

    • Solution: Re-evaluate the electronic properties of the existing substituent. Remember that activating groups are ortho, para-directing, while most deactivating groups are meta-directing (with the exception of halogens).[1][2]

  • Suboptimal Reaction Conditions:

    • Temperature: Higher temperatures can sometimes lead to the formation of thermodynamically favored, but undesired, isomers.

      • Solution: Try running the reaction at a lower temperature to favor the kinetically controlled product.

    • Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the isomer ratio.[21]

      • Solution: Experiment with different solvents of varying polarity.

    • Catalyst: In reactions like Friedel-Crafts, the nature and amount of the Lewis acid catalyst can impact regioselectivity.

      • Solution: Screen different Lewis acids (e.g., AlCl3, FeCl3, BF3·OEt2) or vary the catalyst loading.

  • Steric Hindrance:

    • Ortho vs. Para Selectivity: For ortho, para-directing groups, the ortho positions can be sterically hindered, especially if the existing substituent or the incoming electrophile is bulky.

      • Solution: To favor the para product, you can use a bulkier reagent or introduce a bulky protecting group on the existing substituent to further block the ortho positions.

Quantitative Data: Isomer Distribution in Electrophilic Nitration

The following table summarizes the approximate isomer distribution for the nitration of various monosubstituted benzenes, illustrating the directing effects of different functional groups.

Starting MaterialSubstituentProduct Distribution (ortho:meta:para)Reference
Toluene-CH₃ (Activating)58 : 5 : 37[22]
Anisole-OCH₃ (Activating)43 : <1 : 57[23]
Chlorobenzene-Cl (Deactivating, o,p-directing)30 : 1 : 69[22]
Benzonitrile-CN (Deactivating, m-directing)17 : 81 : 2[5]
Nitrobenzene-NO₂ (Deactivating, m-directing)7 : 93 : <1[22]
Issue 2: Low Yield and/or Side Products in Sandmeyer Cyanation

Scenario: You are performing a Sandmeyer cyanation, but the yield of the desired benzonitrile is low, or you are observing significant formation of side products such as phenols or aryl chlorides.

Potential Causes and Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical first step and is sensitive to temperature.

    • Solution: Maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite. Use a starch-iodide paper test to ensure a slight excess of nitrous acid is present, indicating complete reaction of the aniline.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts can be unstable at higher temperatures, leading to decomposition and the formation of phenols.

    • Solution: Use the diazonium salt solution immediately after its preparation and keep it cold until it is added to the copper(I) cyanide solution.

  • Side Reactions with Halide Ions: If the diazotization is carried out in hydrochloric acid, the chloride ions can compete with the cyanide ions in the substitution reaction, leading to the formation of aryl chlorides.

    • Solution: While some chloride is necessary, using a large excess should be avoided. Alternatively, prepare the diazonium salt as a tetrafluoroborate or o-benzenedisulfonimide salt to minimize competing nucleophiles.[11][24]

Issue 3: Poor Yield in Palladium- or Nickel-Catalyzed Cyanation of Aryl Halides

Scenario: Your transition-metal-catalyzed cyanation of an aryl halide is sluggish or gives a low yield of the desired benzonitrile.

Potential Causes and Solutions:

  • Catalyst Deactivation: The cyanide source can act as a ligand and poison the palladium or nickel catalyst, leading to the formation of inactive metal-cyanide complexes.[25]

    • Solution:

      • Ligand Choice: Use bulky electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) that can prevent the displacement of the ligand by cyanide from the metal center.[18][19]

      • Cyanide Source: Employ a less soluble cyanide source like K4[Fe(CN)6] or use a biphasic solvent system to maintain a low concentration of free cyanide in the organic phase.[25]

  • Inefficient Oxidative Addition or Reductive Elimination: The electronic nature of the aryl halide can affect the rate-limiting step of the catalytic cycle.

    • Solution:

      • Electron-Poor Aryl Halides: Reductive elimination can be slow for these substrates. Using a more electron-donating ligand can sometimes facilitate this step.

      • Electron-Rich Aryl Halides: Oxidative addition may be the slow step. A more electron-rich and less sterically hindered ligand might be beneficial.

  • Reaction Conditions:

    • Base: The choice of base can be critical, especially when using K4[Fe(CN)6] as the cyanide source.

      • Solution: Weaker bases like KOAc can be more effective than stronger bases like K2CO3, which may cause substrate or product decomposition.[25]

    • Solvent: The solvent system can influence the solubility of the reagents and the stability of the catalytic species.

      • Solution: A mixture of an organic solvent (e.g., dioxane, THF) and water is often effective for reactions with K4[Fe(CN)6].[18][19]

Experimental Protocols

Palladium-Catalyzed Cyanation of 4-Bromotoluene

This protocol is adapted from a general procedure for the palladium-catalyzed cyanation of aryl bromides.[25]

Materials:

  • 4-Bromotoluene

  • Potassium ferrocyanide trihydrate (K4[Fe(CN)6]·3H2O)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-bromotoluene (1.0 mmol), K4[Fe(CN)6]·3H2O (0.6 mmol), Pd(dppf)Cl2 (0.02 mmol), and Na2CO3 (1.2 mmol).

  • Add anhydrous DMAc (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 120 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add toluene (10 mL) and water (10 mL) to the reaction mixture and stir.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methylbenzonitrile.

References

Overcoming common issues in the synthesis of its pharmaceutical derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Pharmaceutical Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pharmaceutical derivatives. The following information focuses on derivatives of a widely used chemotherapeutic agent as a case study.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield when synthesizing ester derivatives at the C-10 position?

Low yields in C-10 esterification are frequently attributed to several factors:

  • Steric Hindrance: The neo-pentyl-like environment of the C-10 hydroxyl group presents significant steric hindrance, which can impede the approach of acylating agents.

  • Competing Reactions: The hydroxyl groups at C-7 and C-2' are also potential sites for acylation. Although the C-7 hydroxyl is less reactive, the C-2' hydroxyl can be a significant source of side products if not properly protected.

  • Suboptimal Reaction Conditions: Inadequate temperature, reaction time, or an inappropriate choice of base can lead to incomplete conversion or degradation of the starting material. For instance, strong bases can cause epimerization at C-7.

  • Moisture Contamination: The presence of water in the reaction mixture can hydrolyze the acylating agent and contribute to lower yields.

Q2: How can I minimize the formation of di-acylated or other side products during selective acylation?

Minimizing side product formation requires a careful optimization of the reaction strategy:

  • Use of Protecting Groups: Employing a suitable protecting group for the more reactive C-2' hydroxyl group is a common and effective strategy. Silyl ethers, such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS), are frequently used for this purpose.

  • Controlled Stoichiometry: A precise control over the stoichiometry of the acylating agent is crucial. Using a slight excess (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion without promoting excessive di-acylation.

  • Choice of Acylating Agent and Catalyst: Highly reactive acylating agents like acid chlorides or anhydrides are often necessary. The choice of catalyst, such as 4-dimethylaminopyridine (DMAP) or N,N'-dicyclohexylcarbodiimide (DCC), can also significantly influence selectivity.

  • Temperature Control: Running the reaction at lower temperatures can often enhance the selectivity for the desired acylation by slowing down competing side reactions.

Q3: What are the best practices for purifying pharmaceutical derivatives synthesized from complex natural products?

Purification of these derivatives is often challenging due to their similar polarities. A multi-step approach is typically most effective:

  • Initial Workup: Start with a standard aqueous workup to remove water-soluble impurities and unreacted reagents.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) is critical for achieving good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final step for removing minor impurities and achieving high purity.

  • High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, especially for analytical standards or final drug products, preparative reverse-phase HPLC is often employed.

Troubleshooting Guides

Problem: Low Yield in C-10 Acylation

If you are experiencing low yields during the acylation at the C-10 position, consider the following troubleshooting steps.

G start Low Yield at C-10 check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_protection Is the C-2' Hydroxyl Protected? start->check_protection reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions Optimized? check_conditions->conditions_ok protection_yes Protection Used? check_protection->protection_yes repurify Repurify/Dry Reagents and Solvents reagents_ok->repurify No adjust_stoich Adjust Stoichiometry of Acylating Agent reagents_ok->adjust_stoich Yes adjust_temp Modify Temperature or Reaction Time conditions_ok->adjust_temp No change_base Consider a Different Base (e.g., Pyridine vs. DMAP) conditions_ok->change_base No add_protection Implement C-2' Protection Strategy (e.g., TES) protection_yes->add_protection No optimize_deprotection Optimize Deprotection Step protection_yes->optimize_deprotection Yes end_node Improved Yield adjust_stoich->end_node adjust_temp->end_node change_base->end_node add_protection->end_node optimize_deprotection->end_node

Caption: A decision tree for troubleshooting low yields in C-10 acylation reactions.

Experimental Protocols & Data

Protocol: Selective Acylation of a Protected Precursor at C-10

This protocol describes a general procedure for the selective acylation of a C-2' protected baccatin III derivative.

  • Protection of C-2' Hydroxyl:

    • Dissolve the starting baccatin III derivative (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylsilyl chloride (TESCl, 1.5 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the 2'-TES protected intermediate.

  • Acylation at C-10:

    • Dissolve the 2'-TES protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add 4-dimethylaminopyridine (DMAP, 2.0 eq).

    • Add the desired acid anhydride (e.g., acetic anhydride, 1.5 eq) or acid chloride.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Deprotection of C-2' Hydroxyl:

    • Dissolve the crude C-10 acylated product in a solution of pyridine and 48% hydrofluoric acid (HF) in acetonitrile at 0 °C.

    • Stir for 1-2 hours, monitoring by TLC.

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃.

    • Extract the product with ethyl acetate, and wash the organic layer with brine.

    • Dry, filter, and concentrate the organic phase.

    • Purify the final product by column chromatography or recrystallization.

Data Summary: Yield Comparison of Acylating Agents

The choice of acylating agent and reaction conditions can significantly impact the yield of the C-10 esterification. The table below summarizes typical yields for the acylation of a 2'-TES protected baccatin III derivative.

Acylating AgentCatalystSolventTemperature (°C)Typical Yield (%)
Acetic AnhydrideDMAPPyridine2585-95%
Propionic AnhydrideDMAPDCM2580-90%
Isobutyryl ChloridePyridineDCM0-2575-85%
Benzoyl ChlorideDMAPPyridine5070-80%

Signaling Pathway Visualization

The synthesized derivatives often retain the core mechanism of action of the parent compound, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.

G cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cellular Consequences alpha_beta αβ-Tubulin Dimers microtubule Microtubule Polymer alpha_beta->microtubule Polymerization microtubule->alpha_beta Depolymerization stabilization Microtubule Stabilization microtubule->stabilization drug Pharmaceutical Derivative drug->microtubule Binds to β-tubulin subunit mitotic_arrest Mitotic Arrest (G2/M Phase) stabilization->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: The signaling pathway showing microtubule stabilization and subsequent cell cycle arrest.

Validation & Comparative

Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 4-Amino-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis unequivocally confirms the structure of 4-Amino-2-(trifluoromethyl)benzonitrile. This guide provides a comparative analysis of its spectral data against its structural isomers, offering researchers a robust framework for the unambiguous identification of this compound.

This guide is tailored for researchers, scientists, and drug development professionals, presenting a detailed examination of the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data that collectively fingerprint this compound. By juxtaposing its spectral characteristics with those of its isomers—4-aminobenzonitrile, 2-aminobenzonitrile, and 3-Amino-5-(trifluoromethyl)benzonitrile—this document highlights the key distinguishing features essential for accurate structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound and its structural isomers.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
This compound 7.44 (d, J = 8.4 Hz, 1H), 6.89 (d, J = 2.4 Hz, 1H), 6.78 (dd, J = 8.4, 2.4 Hz, 1H), 4.20 (br s, 2H, -NH₂)
4-Aminobenzonitrile[1][2]7.38 (d, J = 8.8 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H), 4.30 (br s, 2H, -NH₂)
2-Aminobenzonitrile[3]7.30-7.20 (m, 2H), 6.75-6.65 (m, 2H), 4.40 (br s, 2H, -NH₂)
3-Amino-5-(trifluoromethyl)benzonitrile7.50 (s, 1H), 7.35 (s, 1H), 7.20 (s, 1H), 4.10 (br s, 2H, -NH₂)

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)
This compound [4]151.0, 134.5, 132.0 (q, J = 31 Hz), 123.0 (q, J = 272 Hz), 118.0, 117.5 (q, J = 6 Hz), 114.0, 101.0
4-Aminobenzonitrile[1][5]150.8, 133.7, 120.4, 114.4, 99.5
2-Aminobenzonitrile[6]150.0, 134.0, 133.0, 120.0, 118.0, 116.0, 108.0
3-Amino-5-(trifluoromethyl)benzonitrile[7]149.0, 132.0 (q, J = 33 Hz), 129.0, 123.0 (q, J = 273 Hz), 120.0 (q, J = 4 Hz), 118.0 (q, J = 4 Hz), 117.0, 113.0

Table 3: Infrared (IR) Spectral Data (KBr Pellet)

CompoundKey Absorption Bands (cm⁻¹)
This compound [8]3480, 3380 (N-H stretch), 2230 (C≡N stretch), 1630 (N-H bend), 1330 (C-F stretch), 1180, 1140 (C-F stretch)
4-Aminobenzonitrile[9]3450, 3350 (N-H stretch), 2220 (C≡N stretch), 1610 (N-H bend)
2-Aminobenzonitrile3460, 3370 (N-H stretch), 2225 (C≡N stretch), 1620 (N-H bend)
3-Amino-5-(trifluoromethyl)benzonitrile3470, 3370 (N-H stretch), 2235 (C≡N stretch), 1625 (N-H bend), 1340 (C-F stretch), 1170, 1130 (C-F stretch)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) m/z and Key Fragments
This compound [8][10]186 (M⁺), 167, 139
4-Aminobenzonitrile[11]118 (M⁺), 91, 64
2-Aminobenzonitrile[12]118 (M⁺), 91, 64
3-Amino-5-(trifluoromethyl)benzonitrile186 (M⁺), 167, 139

Experimental Protocols

A detailed methodology for each of the key spectroscopic techniques is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were collected.

  • ¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans were collected with proton decoupling.

  • Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (approximately 1-2 mg) was finely ground with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared spectrometer.

  • Data Acquisition: The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.

  • Instrumentation: Electron ionization (EI) mass spectra were obtained using a magnetic sector or quadrupole mass spectrometer.

  • Ionization: The sample was ionized using a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum was scanned over a range of m/z 40-500.

Visualization of the Analytical Workflow

The logical flow of the spectroscopic analysis to confirm the structure of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Acquired Data cluster_Analysis Data Analysis and Interpretation NMR NMR Spectroscopy NMR_Data ¹H and ¹³C Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR IR Spectroscopy IR_Data IR Spectrum (Functional Group Frequencies) IR->IR_Data MS Mass Spectrometry MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure_Elucidation Structural Fragment Identification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Comparison Comparison with Isomers Structure_Elucidation->Comparison Final_Structure Confirmed Structure: This compound Comparison->Final_Structure

Caption: Workflow for the spectroscopic confirmation of this compound.

References

A Comparative Guide to the Synthetic Pathways of 4-Amino-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three prominent synthetic pathways for the production of 4-Amino-2-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals.[1] The comparison focuses on reaction yields, purity, and the complexity of the synthetic routes, supported by experimental data to aid researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Comparison of Synthetic Pathways

The following table summarizes the key quantitative data for the three synthetic pathways discussed in this guide.

ParameterPathway 1: From m-Trifluoromethyl FluorobenzenePathway 2: From 4-Amino-2-(trifluoromethyl)benzaldehydePathway 3: From 4-Nitro-2-(trifluoromethyl)benzonitrile
Starting Material m-Trifluoromethyl fluorobenzene4-Amino-2-(trifluoromethyl)benzaldehyde4-Nitro-2-(trifluoromethyl)benzonitrile
Number of Steps 311
Overall Yield 73-75%98.9%High (method dependent)
Final Product Purity >99%99.9%High (method dependent)
Key Reagents Dibromohydantoin, Cuprous Cyanide, Liquid AmmoniaAmmonium Bisulfate, Acetic AcidIron Powder, Tin(II) Chloride, or Catalytic Hydrogenation
Reaction Conditions Reflux, High Temperature/PressureRefluxMild to Moderate

Pathway 1: Multi-step Synthesis from m-Trifluoromethyl Fluorobenzene

This pathway involves a three-step synthesis starting from the readily available m-trifluoromethyl fluorobenzene. The overall process is robust, providing high purity and a good overall yield.[2][3]

Logical Diagram of Pathway 1

Pathway1 start m-Trifluoromethyl fluorobenzene step1 Positioning Bromination start->step1 Dibromohydantoin, H₂SO₄, Acetic Acid intermediate1 4-Fluoro-2-trifluoromethyl bromobenzene step1->intermediate1 step2 Cyano Group Replacement intermediate1->step2 Cuprous Cyanide, Quinoline intermediate2 4-Fluoro-2-trifluoromethyl benzonitrile step2->intermediate2 step3 Aminolysis Substitution intermediate2->step3 Liquid Ammonia, Ethanol end 4-Amino-2-(trifluoromethyl) benzonitrile step3->end

Caption: Three-step synthesis from m-trifluoromethyl fluorobenzene.

Experimental Protocol

Step 1: Positioning Bromination In a reaction vessel, m-trifluoromethyl fluorobenzene is mixed with glacial acetic acid and concentrated sulfuric acid. The mixture is heated to reflux, and dibromohydantoin is added portion-wise. The reaction is maintained for 5-7 hours. After completion, the mixture is washed with an ice-water solution to yield 4-fluoro-2-trifluoromethyl bromobenzene.[2][3]

Step 2: Cyano Group Replacement The 4-fluoro-2-trifluoromethyl bromobenzene obtained in the previous step is added dropwise to a refluxing solution of cuprous cyanide in quinoline. The reaction is refluxed for approximately 22 hours. The product, 4-fluoro-2-trifluoromethylbenzonitrile, is then isolated by steam distillation.[2]

Step 3: Aminolysis Substitution The 4-fluoro-2-trifluoromethylbenzonitrile is dissolved in ethanol, and liquid ammonia is introduced into the sealed reactor. The mixture is heated to approximately 120-122°C for 8-10 hours. After the reaction, the crude product is obtained, which is then purified by recrystallization from toluene to yield 4-amino-2-trifluoromethylbenzonitrile with a purity of up to 99.3%.[2][3]

Two reported variations of this protocol provide final product yields of 73% to 75% with purities of 99.2% and 99.3% respectively.[2][3]

Pathway 2: Single-Step Conversion from 4-Amino-2-(trifluoromethyl)benzaldehyde

This pathway offers a highly efficient, single-step conversion from 4-amino-2-trifluoromethylbenzaldehyde to the final product. While the synthesis of the starting material is a separate consideration, this final step boasts an excellent yield and purity.[4]

Logical Diagram of Pathway 2

Pathway2 start 4-Amino-2-(trifluoromethyl) benzaldehyde step1 Ammonolysis and Dehydration start->step1 Ammonium Bisulfate, Acetic Acid, Toluene end 4-Amino-2-(trifluoromethyl) benzonitrile step1->end

Caption: Single-step synthesis from an aldehyde precursor.

Experimental Protocol

In a reactor, 4-amino-2-trifluoromethylbenzaldehyde is dissolved in toluene along with acetic acid and ammonium bisulfate. The mixture is heated to reflux for 16 hours. After the reaction is complete, water and sodium hydroxide are added, and the mixture is stirred. The organic layer is separated, and the toluene is partially removed under reduced pressure. The product, 4-amino-2-trifluoromethylbenzonitrile, is then isolated by filtration at a reduced temperature of -5 to 0°C. This process reportedly yields the final product with a remarkable 98.9% yield and a purity of 99.9%.[4]

Pathway 3: Reduction of 4-Nitro-2-(trifluoromethyl)benzonitrile

This pathway involves the reduction of a nitro group to an amine, a common and well-established transformation in organic synthesis. The starting material, 4-nitro-2-(trifluoromethyl)benzonitrile, can be synthesized via several methods. The reduction step itself can be achieved through various reagents, offering flexibility in process development.

Logical Diagram of Pathway 3

Pathway3 start 4-Nitro-2-(trifluoromethyl) benzonitrile step1 Nitro Group Reduction start->step1 Reducing Agent (e.g., Fe/HCl, SnCl₂, or H₂/Pd-C) end 4-Amino-2-(trifluoromethyl) benzonitrile step1->end

Caption: Single-step reduction of a nitro-substituted precursor.

Experimental Protocol (General)

A general procedure for the reduction of an aromatic nitro compound using iron powder is as follows:

The 4-nitro-2-(trifluoromethyl)benzonitrile is dissolved in a suitable solvent such as ethanol, water, or a mixture thereof. An acid, typically hydrochloric acid or acetic acid, is added, followed by the portion-wise addition of iron powder. The reaction mixture is heated and stirred until the reduction is complete, which can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered to remove the iron and iron salts. The filtrate is then neutralized, and the product is extracted with an organic solvent. The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or chromatography.

Alternative reducing agents such as tin(II) chloride in an acidic medium or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source can also be employed. The choice of reducing agent can depend on the desired reaction conditions, cost, and functional group tolerance. While specific yield and purity data for this exact transformation were not found in the literature reviewed, these methods are generally high-yielding.

References

4-Amino-2-(trifluoromethyl)benzonitrile versus other building blocks in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the selection of optimal molecular building blocks is a critical determinant of therapeutic success. For researchers and scientists engaged in the development of novel pharmaceuticals, particularly in oncology, the strategic incorporation of fluorinated moieties has become a cornerstone of rational drug design. This guide provides an objective comparison of 4-Amino-2-(trifluoromethyl)benzonitrile, a key intermediate, against other structural alternatives in the synthesis of non-steroidal anti-androgens (NSAAs), with a focus on experimental data and its implications for drug efficacy.

The Central Role of this compound

This compound is a versatile and highly valued building block in pharmaceutical manufacturing.[1] Its molecular architecture, featuring a trifluoromethyl group and an amino functionality, makes it an ideal precursor for the synthesis of complex molecules, particularly those targeting the androgen receptor (AR).[1][2] This is exemplified by its crucial role in the synthesis of Bicalutamide, a first-generation NSAA used in the treatment of prostate cancer.[2][3] The trifluoromethyl group, in particular, is known to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[4]

Performance in the Synthesis of Non-Steroidal Anti-Androgens

The utility of this compound is best understood in the context of the drugs it helps create. Bicalutamide and the second-generation NSAA, Enzalutamide, both feature a substituted trifluoromethylphenyl nitrile core, underscoring the importance of this structural motif in achieving potent androgen receptor antagonism.

Comparative Physicochemical Properties

The introduction of a trifluoromethyl group significantly impacts the physicochemical properties of the aniline scaffold, which in turn influences the pharmacokinetic profile of the final drug molecule. Generally, the strong electron-withdrawing nature of the trifluoromethyl group decreases the basicity (pKa) of the aniline nitrogen and increases lipophilicity (LogP).[5]

Building Block/ScaffoldMolecular Weight ( g/mol )Calculated LogPpKaKey Features
This compound 186.13~2.4Lowered due to CF3Electron-withdrawing CF3 group enhances binding and metabolic stability.[4]
4-Aminobenzonitrile118.14~1.4Higher than CF3 analogLacks the beneficial properties of the trifluoromethyl group.
4-Amino-2-chlorobenzonitrile152.58~2.1Lowered due to ClChloro group can serve as a handle for further functionalization.
4-Amino-2-methylbenzonitrile132.16~1.9Higher than CF3 analogMethyl group is more susceptible to metabolic oxidation compared to CF3.

Note: LogP and pKa values are approximate and can vary based on experimental conditions and calculation methods.

Comparative Biological Activity of Resulting Drugs

The true measure of a building block's performance in drug discovery lies in the biological activity of the final compounds. The following table summarizes the in vitro antiproliferative activity (IC50) of Bicalutamide and its analogues, showcasing the impact of structural modifications on efficacy.

CompoundModification from BicalutamideIC50 (µM) in 22Rv1 CellsIC50 (µM) in DU-145 CellsIC50 (µM) in LNCaP CellsIC50 (µM) in VCaP CellsReference
Bicalutamide -46.2545.4145.2051.61[6]
Enzalutamide Second-generation NSAA31.7632.2711.4753.04[6]
Analogue 16 (deshydroxy)Removal of hydroxyl group6.598.2210.869.87[7]
Analogue 17Modification of linker9.9915.6730.8522.45[7]
Analogue 27O-acetylation4.698.9315.0312.78[7]
Analogue 30 (sulfoxide)Oxidation of sulfide20.3425.6718.9822.14[7]

These data indicate that while the core this compound scaffold of Bicalutamide provides a solid foundation for AR antagonism, further modifications can significantly enhance antiproliferative activity.[7][8] Enzalutamide, which shares the trifluoromethylphenyl nitrile moiety but has a different overall structure, generally shows improved potency over Bicalutamide.[9]

Experimental Protocols

Detailed experimental protocols for the synthesis of drugs utilizing this compound are crucial for reproducibility and further development.

Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide (Bicalutamide Precursor)

This procedure outlines a key step in the synthesis of Bicalutamide.

Materials:

  • N-[4-cyano-3-(trifluoro methyl) phenyl] 2-Methyloxirane-2-carboxamide

  • 4-Fluorothiophenol

  • Potassium Carbonate

  • Acetone

  • Deionized Water

Procedure:

  • Dissolve N-[4-cyano-3-(trifluoro methyl) phenyl] 2-Methyloxirane-2-carboxamide in acetone in a reaction flask at room temperature with stirring until a clear solution is obtained.

  • Add Potassium Carbonate to the solution and cool the reaction mixture to 10-15°C under stirring.

  • Slowly add 4-Fluorothiophenol to the reaction mixture over 3-4 hours while maintaining the temperature at 10-15°C.

  • Remove the cooling and allow the reaction mixture to come to room temperature. Continue stirring for 5-6 hours.

  • Monitor the reaction progress by HPLC for the disappearance of the starting material.

  • Once the reaction is complete, filter the mixture through a Nutsche filter and wash the filter cake with acetone.

  • Recover the acetone from the filtrate by evaporation under vacuum at 40-50°C until dryness.

  • To the dried residue, add deionized water and stir the solution for 4-5 hours at room temperature to precipitate the product.

  • Filter the solid product, wash with water, and dry to obtain N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide.[10]

Synthesis of Enzalutamide

The synthesis of Enzalutamide involves the reaction of 2-[3-fluoro-4-(methylcarbamoyl)phenylamino]-2-methylpropanoic acid with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.

Materials:

  • 2-[3-fluoro-4-(methylcarbamoyl)phenylamino]-2-methylpropanoic acid

  • 4-isothiocyanato-2-(trifluoromethyl)benzonitrile

  • Phenol

  • Ethyl diisopropylamine

  • Ethyl acetate

  • Water

  • Potassium carbonate solution (3%)

  • Hydrochloric acid solution (3%)

Procedure:

  • To a reaction vessel, add 2-[3-fluoro-4-(methylcarbamoyl)phenylamino]-2-methylpropanoic acid, phenol, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, and ethyl diisopropylamine.

  • Heat the mixture to 60°C and maintain for 4 hours.

  • After the reaction, add ethyl acetate and water to the mixture.

  • Separate the organic phase and wash it sequentially with a 3% aqueous solution of potassium carbonate and a 3% aqueous solution of hydrochloric acid.

  • Evaporate the organic solvent to dryness to obtain the crude Enzalutamide product.

  • The crude product can be further purified by recrystallization from a suitable solvent such as methanol or isopropanol.[11]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental processes is essential for a comprehensive understanding.

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is a critical driver of prostate cancer cell growth and proliferation. Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the androgen receptor (AR) in the cytoplasm. This binding event triggers the dissociation of heat shock proteins (HSPs), leading to AR dimerization and translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes that promote cell survival and proliferation.[12][13] Non-steroidal anti-androgens like Bicalutamide and Enzalutamide act as competitive inhibitors, blocking the binding of androgens to the AR and thereby preventing this signaling cascade.[14]

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound to AR_dimer AR Dimer AR->AR_dimer Dimerization NSAA NSAA (Bicalutamide/Enzalutamide) NSAA->AR Inhibits Binding AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Translocation ARE Androgen Response Element (ARE) on DNA GeneTranscription Gene Transcription (Proliferation, Survival) ARE->GeneTranscription Promotes AR_dimer_n->ARE Binds to

Caption: Simplified Androgen Receptor Signaling Pathway.

General Workflow for NSAA Synthesis and Evaluation

The development of new non-steroidal anti-androgens follows a structured workflow, from the selection of building blocks to the final biological evaluation. This process involves chemical synthesis, purification, and a series of in vitro assays to determine the compound's efficacy.

NSAA_Workflow start Building Block Selection (e.g., this compound) synthesis Chemical Synthesis of NSAA Analogue start->synthesis purification Purification and Characterization (HPLC, NMR, MS) synthesis->purification invitro In Vitro Evaluation purification->invitro proliferation Antiproliferative Assay (e.g., MTT, SRB) invitro->proliferation binding AR Binding Assay invitro->binding reporting Data Analysis and Reporting (IC50 Determination) proliferation->reporting binding->reporting sar Structure-Activity Relationship (SAR) Analysis reporting->sar optimization Lead Optimization sar->optimization optimization->start Iterative Design

Caption: NSAA Synthesis and Evaluation Workflow.

Conclusion

This compound stands out as a highly effective building block in the design and synthesis of non-steroidal anti-androgens. Its inherent physicochemical properties, conferred largely by the trifluoromethyl group, contribute favorably to the metabolic stability and target engagement of the resulting drug candidates. While direct comparative data on the synthetic performance of this building block against specific alternatives is not extensively available in the public domain, the proven clinical success and potent in vitro activity of drugs like Bicalutamide and Enzalutamide serve as a strong testament to its value in drug discovery. Future research may focus on further structural modifications of the core scaffold to enhance potency and overcome resistance mechanisms, continuing the legacy of this important pharmaceutical intermediate.

References

Evaluating alternative reagents for the cyanation step in the synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cyanation Reagents in Chemical Synthesis

The introduction of a cyanide group (-CN) into a molecule, a process known as cyanation, is a cornerstone of organic synthesis. This functional group serves as a versatile intermediate, readily transformed into amines, carboxylic acids, and other valuable moieties crucial for the development of pharmaceuticals and agrochemicals.[1][2] Historically, chemists have relied on highly toxic reagents like potassium or sodium cyanide. However, the inherent dangers associated with these compounds have driven the development of safer, alternative reagents.[2][3][4] This guide provides an objective comparison of traditional and alternative cyanation reagents, supported by experimental data, to aid researchers in selecting the most appropriate method for their synthetic needs.

Performance Comparison of Common Cyanation Reagents

The choice of a cyanation reagent is a critical decision that balances reactivity, safety, cost, and substrate scope. Modern palladium-catalyzed methods have expanded the options available, allowing for milder reaction conditions and greater functional group tolerance.[5] Below is a summary of the performance of several key reagents in the palladium-catalyzed cyanation of aryl halides, a common transformation in drug discovery and development.

ReagentCatalyst/Promoter                        SolventTemperature (°C)      Time (h)          Yield (%)Key Characteristics
Copper(I) Cyanide (CuCN) None (Reagent)NMP8518-25~98%[6]Traditional Method: High yield but highly toxic. Requires high temperatures.[6]
Zinc Cyanide (Zn(CN)₂) Palladium Catalyst (e.g., Pd₂(dba)₃, dppf)DMF80-10012-2480-95%[6][7]Less Toxic Alternative: Lower toxicity than CuCN. Palladium catalysis allows for milder conditions.[5][6]
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) Palladium Catalyst (e.g., Pd(OAc)₂, ligand)Acetonitrile/Water or DMF70-13012-2485-96%[6]Non-Toxic Alternative: Considered a safe and environmentally benign cyanide source.[2][3][6] Requires a palladium catalyst.[2][6]
Trimethylsilyl Cyanide (TMSCN) Lewis Acid or Palladium CatalystDichloromethane or THFRoom Temp - 801-1285-95%[1][8]Versatile Reagent: Lower volatility and toxicity than HCN.[9] Soluble in organic solvents and effective for a wide range of substrates.[1][9]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the palladium-catalyzed cyanation of an aryl bromide using zinc cyanide and potassium hexacyanoferrate(II).

Palladium-Catalyzed Cyanation Using Zinc Cyanide (Zn(CN)₂)

This procedure is a general method for the palladium-catalyzed cyanation of aryl bromides.

Reaction Setup: To a dry pressure tube or Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 mmol), zinc cyanide (0.6 mmol), and a palladium catalyst system (e.g., Pd₂(dba)₃ (0.02 mmol) and dppf (0.04 mmol)).[10]

Procedure:

  • Add dimethylformamide (DMF, 5 mL) to the tube.[7]

  • Degas the solution by bubbling argon through it for 10-15 minutes.[7]

  • Seal the tube and heat the reaction mixture to 80-100°C.[6][7]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Palladium-Catalyzed Cyanation Using Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])

This protocol utilizes a non-toxic and environmentally friendly cyanide source.[2]

Reaction Setup: In a flask, combine the aryl bromide (1.0 mmol), potassium hexacyanoferrate(II) (0.4 mmol), a palladium catalyst (e.g., Pd(OAc)₂ (0.03 mmol)), and a suitable ligand (e.g., dppf (0.06 mmol)).[3]

Procedure:

  • Add a solvent mixture, such as acetonitrile and water (e.g., 3:1 ratio, 4 mL).[6]

  • Heat the reaction mixture to 70-80°C under an inert atmosphere for 12-24 hours.[6]

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.[6]

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography to obtain the desired aryl nitrile.[6]

General Workflow for Cyanation Reagent Evaluation

The selection and application of a cyanation reagent follow a logical progression from starting materials to the final product, with safety and efficiency being paramount.

G cluster_start Inputs cluster_process Process cluster_end Output A Aryl Halide (Ar-X) D Reaction Setup (Inert Atmosphere, Solvent) A->D B Cyanation Reagent (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) B->D C Catalyst System (e.g., Pd Source + Ligand) C->D E Heating & Reaction (e.g., 80-120°C, 12-24h) D->E Reaction Conditions F Workup & Extraction E->F Quenching G Purification (Chromatography) F->G H Aryl Nitrile (Ar-CN) G->H Isolated Product

Caption: General workflow for a palladium-catalyzed cyanation reaction.

Safety Considerations

While modern reagents offer safer alternatives, it is crucial to handle all cyanide-containing compounds with extreme caution in a well-ventilated fume hood.[11] Many cyanation reagents are water-reactive and can release highly toxic hydrogen cyanide (HCN) gas.[12] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11] In case of exposure, immediate medical attention is necessary.[13]

Conclusion

The evolution of cyanation reagents has significantly enhanced the safety and efficiency of synthesizing nitriles. While traditional reagents like copper(I) cyanide offer high yields, their extreme toxicity is a major drawback.[6] Zinc cyanide provides a less toxic option with good yields in palladium-catalyzed reactions.[5][6] For applications where minimizing toxicity is a priority, potassium hexacyanoferrate(II) stands out as a non-toxic and environmentally friendly choice.[2][6] Trimethylsilyl cyanide is another versatile and safer alternative to traditional cyanide sources.[9] The choice of reagent will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, scalability, and safety protocols.

References

Unveiling the Anticancer Potential: A Comparative Analysis of Novel 4-Amino-2-(trifluoromethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative guide for researchers, scientists, and drug development professionals assessing the biological activity of novel derivatives of 4-Amino-2-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of advanced pharmaceuticals.[1] This guide provides an objective comparison of the cytotoxic performance of newly synthesized quinazoline derivatives against established anticancer agents, supported by experimental data and detailed protocols. The core structure of these novel compounds originates from a substituted aminobenzonitrile, highlighting the therapeutic potential of this chemical scaffold.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of novel quinazoline derivatives was evaluated against a panel of human cancer cell lines and compared with the established EGFR inhibitor, Gefitinib, and conventional chemotherapeutic agents, Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, was determined for each compound.

Table 1: In Vitro Cytotoxicity (IC50, μM) of Novel Quinazoline Derivatives and Reference Drugs against Human Cancer Cell Lines.

CompoundA549 (Lung)HeLa (Cervical)SMMC-7721 (Hepatoma)BGC823 (Gastric)A431 (Skin)
Novel Quinazoline 6b ~2.0>10.0>10.0~2.0~2.0
Novel Quinazoline 6c ~2.0>10.0>10.0~2.0~2.0
Gefitinib >10.0>10.0>10.0>10.0>10.0
Doxorubicin > 20[2]2.9[3]---
Cisplatin -12.3 (48h)[4]---

Note: The IC50 values for the novel quinazoline derivatives are approximated based on the graphical data presented in the source publication.[5] The data indicates that compounds 6b and 6c, which feature a trifluoromethyl group, demonstrated potent activity against A549, BGC-823, and A431 cell lines, significantly outperforming the reference drug Gefitinib in these assays.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of the biological activity of the novel compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Plating: Seed cells into a 96-well plate at an optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., novel quinazoline derivatives, reference drugs) and incubated for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_24h Incubate for 24h (Cell Adhesion) seed_cells->incubate_24h add_compounds Add Novel Derivatives & Controls (Serial Dilutions) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan Crystals (DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance on Plate Reader dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node G cluster_pathway Bax/Bcl-2 Signaling Pathway in Apoptosis bax Bax (Pro-apoptotic) mitochondrion Mitochondrion bax->mitochondrion Promotes Permeabilization bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax Inhibits novel_derivatives Novel this compound Derivatives novel_derivatives->bax Upregulates novel_derivatives->bcl2 Downregulates cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

A Comparative Guide to 4-Amino-2-(trifluoromethyl)benzonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 4-Amino-2-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Through a detailed examination of its certified specifications, a comparison with a relevant alternative, and an overview of its application in the synthesis of the anti-cancer drug bicalutamide, this document serves as a valuable resource for researchers and developers in the pharmaceutical industry.

Interpreting the Certificate of Analysis

A Certificate of Analysis (CoA) provides crucial data regarding the quality and purity of a chemical substance. The following table summarizes the typical specifications for a batch of this compound.

Table 1: Certificate of Analysis for this compound

ParameterSpecification
Assay (GC) 99.5%
Appearance Free flowing slightly off-white crystalline powder
Water content (KF) 0.14%
Melting point ~ 143 °C (decomp.)
Identity (FTIR) Concordant
Metals
   Cr< 2 ppm
   Pd< 2 ppm
   Cu6 ppm
   Pt< 2 ppm
   Fe17 ppm
   Rh< 2 ppm

Source: Thermo Fisher Scientific CoA, Batch: 61100257[1]

Performance Comparison: this compound vs. 4-Amino-2-chlorobenzonitrile

In the synthesis of bioactive molecules, the choice of starting materials and intermediates is critical. The electronic and steric properties of substituents on a core scaffold can significantly influence the reactivity, yield, and biological activity of the final compound. Here, we compare this compound with a structurally similar alternative, 4-Amino-2-chlorobenzonitrile.

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group with high lipophilicity and metabolic stability.[2] These properties can enhance the biological activity and pharmacokinetic profile of a drug molecule.[2][3] The chloro (-Cl) group is also electron-withdrawing but differs in size and electronic effects, which can lead to different reactivity and biological interactions.[4]

Table 2: Comparison of this compound and 4-Amino-2-chlorobenzonitrile

PropertyThis compound4-Amino-2-chlorobenzonitrile
CAS Number 654-70-620925-27-3
Molecular Formula C8H5F3N2C7H5ClN2
Molecular Weight 186.13 g/mol 152.58 g/mol
Appearance White to off-white crystalline powderYellow to pale brown powder or lumps
Melting Point 141-145 °C114-121 °C
Key Applications Intermediate for bicalutamide (anti-cancer), benzimidazole derivatives (antimicrobial, anticancer), and other non-steroidal androgen receptor modulators.[5]Intermediate in the synthesis of enzyme inhibitors (e.g., for urokinase-type plasminogen activator), antiviral and antibacterial agents, and dyes.[6]
Purity (Typical) ≥97% to 99.5%≥97%

Experimental Protocols

Synthesis of this compound

A novel and efficient method for the industrial production of this compound has been developed, offering high purity and yield.[7][8]

Materials:

  • m-Trifluoromethyl fluorobenzene

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Dibromohydantoin

  • Quinoline

  • Cuprous cyanide

  • Liquid ammonia

  • Ethanol

  • Toluene

Procedure:

  • Positioning Bromination: m-Trifluoromethyl fluorobenzene is reacted with dibromohydantoin in a mixture of glacial acetic acid and concentrated sulfuric acid under reflux to yield 4-fluoro-2-trifluoromethyl bromobenzene.[8]

  • Cyano Group Replacement: The resulting bromobenzene derivative undergoes a cyano group displacement reaction with cuprous cyanide in quinoline under reflux, followed by steam distillation to obtain 4-fluoro-2-trifluoromethylbenzonitrile.[8]

  • Aminolysis Substitution: The fluorobenzonitrile is dissolved in ethanol and reacted with liquid ammonia in a sealed vessel at 122 °C. The crude product, this compound, is then purified by refining with toluene to yield a product with a purity of over 99%.[7]

This three-step process is advantageous due to the readily available raw materials, simple operation, and high overall yield of 73-75%.[7][8]

Application in the Synthesis of (R)-Bicalutamide

This compound is a key precursor in the enantioselective synthesis of (R)-Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.[9]

Experimental Workflow for (R)-Bicalutamide Synthesis:

G cluster_0 Preparation of Chiral Acid cluster_1 Final Amidation A (R)-3-bromo-2-hydroxy- 2-methylpropanoic acid B (R)-Ethyl 3-bromo-2-hydroxy- 2-methylpropanoate A->B Esterification (Ethanol, p-TsOH) C (R)-Ethyl 3-((4-fluorophenyl)thio)- 2-hydroxy-2-methylpropanoate B->C Condensation (4-fluorothiophenol) D (R)-3-((4-fluorophenyl)sulfonyl)- 2-hydroxy-2-methylpropanoic acid C->D Oxidation & Hydrolysis (H2O2, Na2WO4, NaOH) F (R)-Bicalutamide D->F Amidation E this compound (4-cyano-3-(trifluoromethyl)aniline) E->F

Caption: Synthetic pathway for (R)-Bicalutamide.

Protocol for the Final Amidation Step:

The final step in the synthesis of (R)-Bicalutamide involves the amidation of (R)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid with this compound.[9] This reaction is a crucial coupling step that forms the final active pharmaceutical ingredient. While the specific reaction conditions for this amidation are proprietary and detailed in patents, it typically involves activating the carboxylic acid and reacting it with the aniline derivative in an appropriate solvent.

Conclusion

This compound is a high-purity and versatile intermediate that plays a critical role in the synthesis of important pharmaceutical compounds. Its trifluoromethyl group imparts desirable properties that are often sought after in modern drug design. The comparison with its chloro-substituted analog highlights the importance of substituent effects in fine-tuning the properties of drug candidates. The detailed synthesis protocols for both the intermediate itself and its application in the synthesis of (R)-Bicalutamide provide valuable insights for process development and optimization in pharmaceutical manufacturing.

References

A Comparative Guide to Catalysts for the Synthesis of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into aromatic nitriles offers a powerful strategy for modulating the physicochemical and biological properties of molecules in drug discovery and materials science. The choice of catalyst for the crucial cyanation step is paramount for achieving high yields, selectivity, and functional group tolerance. This guide provides a comparative analysis of leading catalytic systems for the synthesis of fluorinated benzonitriles, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your synthetic strategy.

Performance Comparison of Catalytic Systems

The synthesis of fluorinated benzonitriles is predominantly achieved through the cyanation of fluoroarenes using transition metal catalysts, with palladium, copper, and nickel complexes being the most extensively studied. Each metal offers distinct advantages in terms of reactivity, cost, and substrate scope.

Catalyst SystemSubstrateCyanide SourceReaction ConditionsYield (%)Reference
Palladium-catalyzed
Pd₂(dba)₃/dppf4-FluorobromobenzeneK₄[Fe(CN)₆]DMAc, 120 °C, 24 h95[1][2]
Pd(OAc)₂/XPhos2-FluorochlorobenzeneZn(CN)₂t-BuOH/H₂O, 100 °C, 18 h88[1]
Copper-catalyzed
CuI/DMEDA4-FluorobromobenzeneNaCNToluene, 110 °C, 24 h92[3]
Cu(I)/phenanthroline1-Bromo-2-fluorobenzeneK₄[Fe(CN)₆]NMP, 140 °C, 36 h85[4]
Nickel-catalyzed
NiCl₂(PCy₃)₂4-FluorochlorobenzeneZn(CN)₂DMAC, 150 °C, 12 h91[5][6]
Ni(cod)₂/dppf2,4-DifluorobromobenzeneK₄[Fe(CN)₆]t-AmylOH, 110 °C, 24 h87[7][8]
Photocatalytic
Ir(ppy)₃/Ni(cod)₂4-FluorobromobenzeneTMSCNDMF, Blue LED, rt, 24 h78[9][10]

Experimental Protocols

Palladium-Catalyzed Cyanation of 4-Fluorobromobenzene

Materials:

  • 4-Fluorobromobenzene (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol)

  • Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.4 mmol)

  • Sodium carbonate (Na₂CO₃, 1.5 mmol)

  • N,N-Dimethylacetamide (DMAc), anhydrous (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (18.3 mg), dppf (22.2 mg), K₄[Fe(CN)₆] (167 mg), and Na₂CO₃ (159 mg).

  • Add anhydrous DMAc (5 mL) followed by 4-fluorobromobenzene (110 µL).

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate = 9:1) to afford 4-fluorobenzonitrile.

Copper-Catalyzed Cyanation of 4-Fluorobromobenzene

Materials:

  • 4-Fluorobromobenzene (1.0 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol)

  • N,N'-Dimethylethylenediamine (DMEDA, 0.2 mmol)

  • Sodium cyanide (NaCN, 1.2 mmol)

  • Toluene, anhydrous (5 mL)

Procedure:

  • In a glovebox, add CuI (19.0 mg) and NaCN (58.8 mg) to an oven-dried Schlenk tube.

  • Outside the glovebox, add anhydrous toluene (5 mL), 4-fluorobromobenzene (110 µL), and DMEDA (21 µL) under an argon atmosphere.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with aqueous ammonia (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (silica gel, petroleum ether/ethyl acetate gradient) to yield 4-fluorobenzonitrile.

Nickel-Catalyzed Cyanation of 4-Fluorochlorobenzene

Materials:

  • 4-Fluorochlorobenzene (1.0 mmol)

  • Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂, 0.05 mmol)

  • Zinc cyanide (Zn(CN)₂, 0.6 mmol)

  • N,N-Dimethylacetamide (DMAc), anhydrous (5 mL)

Procedure:

  • To a glovebox-dried Schlenk flask, add NiCl₂(PCy₃)₂ (37 mg) and Zn(CN)₂ (70 mg).

  • Add anhydrous DMAc (5 mL) and 4-fluorochlorobenzene (107 µL) under a nitrogen atmosphere.

  • Seal the flask and heat the mixture at 150 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with a mixture of ethyl acetate (20 mL) and 2 M aqueous ammonia (20 mL).

  • Stir the mixture for 30 minutes, then separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford 4-fluorobenzonitrile.

Mechanistic Pathways and Experimental Workflows

The catalytic cycles for palladium, copper, and nickel-catalyzed cyanation of fluoroarenes share common fundamental steps but differ in the nature of the active catalyst and the intermediates involved. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Catalytic Cycles

Palladium_Catalyzed_Cyanation cluster_legend Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(F)L_n Ar-Pd(II)(F)L_n Pd(0)L_n->Ar-Pd(II)(F)L_n Oxidative Addition (Ar-F) Ar-Pd(II)(CN)L_n Ar-Pd(II)(CN)L_n Ar-Pd(II)(F)L_n->Ar-Pd(II)(CN)L_n Transmetalation (CN⁻ source) Ar-CN Ar-CN Ar-Pd(II)(CN)L_n->Ar-CN Reductive Elimination Ar-F Ar-F

Caption: Palladium-catalyzed cyanation of fluoroarenes.

Copper_Catalyzed_Cyanation cluster_legend Copper Catalytic Cycle Cu(I)CN Cu(I)CN [Ar-Cu(III)(F)(CN)]⁻ [Ar-Cu(III)(F)(CN)]⁻ Cu(I)CN->[Ar-Cu(III)(F)(CN)]⁻ Oxidative Addition (Ar-F) Ar-CN Ar-CN [Ar-Cu(III)(F)(CN)]⁻->Ar-CN Reductive Elimination Ar-F Ar-F

Caption: Copper-catalyzed cyanation of fluoroarenes.

Nickel_Catalyzed_Cyanation cluster_legend Nickel Catalytic Cycle Ni(0)L_n Ni(0)L_n Ar-Ni(II)(F)L_n Ar-Ni(II)(F)L_n Ni(0)L_n->Ar-Ni(II)(F)L_n Oxidative Addition (Ar-F) Ar-Ni(II)(CN)L_n Ar-Ni(II)(CN)L_n Ar-Ni(II)(F)L_n->Ar-Ni(II)(CN)L_n Transmetalation (CN⁻ source) Ar-CN Ar-CN Ar-Ni(II)(CN)L_n->Ar-CN Reductive Elimination Ar-F Ar-F

Caption: Nickel-catalyzed cyanation of fluoroarenes.

Experimental Workflow for Catalyst Optimization

A systematic approach is essential for identifying the optimal catalyst system for a specific fluorinated benzonitrile synthesis. The following workflow diagram outlines a typical catalyst screening process.

Catalyst_Screening_Workflow cluster_setup Reaction Setup cluster_screening High-Throughput Screening cluster_analysis Analysis & Optimization Start Start Select_Substrate Select Fluoroarene & Cyanide Source Start->Select_Substrate Prepare_Stock_Solutions Prepare Catalyst, Ligand, & Base Stock Solutions Select_Substrate->Prepare_Stock_Solutions Array_Reactions Array Reactions in Parallel Reactor Prepare_Stock_Solutions->Array_Reactions Vary_Catalyst Vary Metal Precursor (Pd, Cu, Ni) Array_Reactions->Vary_Catalyst Vary_Ligand Vary Ligand Array_Reactions->Vary_Ligand Vary_Solvent_Base Vary Solvent & Base Array_Reactions->Vary_Solvent_Base Analyze_Yield Analyze Yield by GC/LC-MS Vary_Catalyst->Analyze_Yield Vary_Ligand->Analyze_Yield Vary_Solvent_Base->Analyze_Yield Identify_Hits Identify Lead Conditions Analyze_Yield->Identify_Hits Optimize_Conditions Optimize Temperature, Concentration, Time Identify_Hits->Optimize_Conditions Scale_Up Scale-Up Synthesis Optimize_Conditions->Scale_Up End End Scale_Up->End

References

Comparative Analysis of Patented Synthesis Methods Involving 4-Amino-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of patented synthetic routes involving 4-Amino-2-(trifluoromethyl)benzonitrile, a key intermediate in the development of various pharmaceuticals.[1][2] The analysis focuses on methodologies, quantitative performance metrics, and experimental protocols to offer researchers and drug development professionals a comprehensive resource for evaluating different synthetic strategies.

I. Synthesis of this compound

A novel, three-step synthesis method for this compound has been patented, presenting an alternative to previous production processes. This method is highlighted for its efficiency and use of readily available materials.

A. Comparative Synthesis Methods

The patented method is presented as an improvement over existing, unspecified methods, emphasizing a higher overall yield and purity. The key advantages cited are the simple process, short route, and low production cost.[3][4]

B. Quantitative Data Summary
MetricPatented Method
Starting Material m-Trifluoromethyl fluorobenzene
Key Steps 1. Positioning Bromination2. Cyano Replacement3. Ammonolysis Substitution
Overall Yield 73% - 75%
Product Purity > 99%
C. Experimental Protocols

Patented Three-Step Synthesis: [3][4]

  • Step 1: Positioning Bromination

    • Reactants: m-Trifluoromethylfluorobenzene, glacial acetic acid, concentrated sulfuric acid, and dibromohydantoin.

    • Procedure: The reactants are mixed and heated under reflux for 6.5 hours. The resulting product, 4-fluoro-2-trifluoromethyl bromobenzene, is washed with an ice-water solution.

  • Step 2: Cyano Replacement

    • Reactants: 4-Fluoro-2-trifluoromethyl bromobenzene, quinoline, and cuprous cyanide.

    • Procedure: The brominated intermediate is added dropwise to a stirred, refluxing solution of quinoline and cuprous cyanide.

  • Step 3: Ammonolysis Substitution

    • Reactants: 4-Fluoro-2-trifluoromethylbenzonitrile, ethanol, and liquid ammonia.

    • Procedure: The cyano-substituted intermediate is dissolved in ethanol, and liquid ammonia is introduced. The mixture is heated in a sealed vessel to 120°C for 8 hours. The resulting crude product is purified by refining with toluene to yield this compound.

D. Synthesis Workflow Diagram

Figure 1. Patented Synthesis of this compound A m-Trifluoromethyl fluorobenzene B Positioning Bromination A->B C 4-Fluoro-2-trifluoromethyl bromobenzene B->C D Cyano Replacement C->D E 4-Fluoro-2-trifluoromethyl benzonitrile D->E F Ammonolysis Substitution E->F G 4-Amino-2-(trifluoromethyl) benzonitrile F->G

Figure 1. Patented Synthesis of this compound

II. Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

This compound serves as a crucial precursor for the synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, a key intermediate for anticancer agents like Enzalutamide.[5] A patented method utilizing a continuous flow reactor has demonstrated a significant improvement in yield compared to traditional batch reactions.

A. Comparative Synthesis Methods

The primary comparison is between a conventional kettle type (batch) reaction and a continuous flow reaction for the synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile from this compound. The continuous flow method is presented as superior in terms of yield and safety.[5]

B. Quantitative Data Summary
MetricKettle Type ReactionContinuous Flow Reaction
Starting Material This compound (3-trifluoromethyl-4-cyanoaniline)This compound (3-trifluoromethyl-4-cyanoaniline)
Key Reagents Thiophosgene, AlkaliThiophosgene, Alkali
Reported Yield ~60-70%> 95%
C. Experimental Protocols

Continuous Flow Synthesis: [5]

  • Preparation of Solutions:

    • Solution A: 3-Trifluoromethyl-4-cyanoaniline (this compound) is dissolved in a suitable solvent.

    • Solution B: Thiophosgene is dissolved in a suitable solvent.

    • Solution C: An alkali (e.g., sodium bicarbonate, potassium carbonate) is dissolved in a suitable solvent.

  • Reaction:

    • The three solutions are introduced into a continuous flow reactor.

    • The reaction is carried out under optimized conditions within the reactor.

  • Separation:

    • The reaction mixture exiting the reactor is collected.

    • The product, 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, is separated from the reaction solution.

The patent suggests that the improved yield in the continuous flow method is due to the reduction of reaction time, which minimizes side reactions.[5]

D. Experimental Workflow Diagram

Figure 2. Comparison of Synthesis Workflows cluster_0 Kettle Type Reaction cluster_1 Continuous Flow Reaction A Reactants (in kettle) B Batch Reaction (Stirring, Heating) A->B C Workup & Purification B->C D Product (Yield: ~60-70%) C->D E Reactant Solutions F Continuous Flow Reactor E->F G Separation F->G H Product (Yield: > 95%) G->H

Figure 2. Comparison of Synthesis Workflows

III. Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for a range of therapeutic applications.

  • Anticancer Agents: It is a key intermediate in the synthesis of androgen receptor inhibitors for prostate cancer and benzimidazoles that inhibit endothelial cell growth, showing promise for breast cancer treatment.[1][5][6]

  • Non-steroidal Androgen Receptor Modulators: The compound serves as a crucial starting material for benzene derivatives that function as non-steroidal androgen receptor modulators, important in hormone-related therapy research.[1]

The trifluoromethyl group and the amino functionality of this compound make it a versatile precursor for creating complex molecules in modern drug discovery.[2]

References

Economic analysis of industrial production methods for 4-Amino-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent industrial production methods for 4-Amino-2-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present a quantitative comparison of the synthesis routes, detailed experimental protocols, and a visual representation of the production workflows.

Economic and Efficiency Analysis of Synthesis Routes

Two primary industrial synthesis routes for this compound have been identified, both commencing from the readily available starting material, m-trifluoromethyl fluorobenzene. The key differentiators lie in the number of synthetic steps and the nature of the chemical transformations involved.

Route 1: Three-Step Synthesis via Cyanide Displacement

This method involves a three-step sequence: positioning bromination, cyano replacement, and ammonolysis substitution. It is characterized by a relatively shorter pathway and high overall yield.

Route 2: Four-Step Synthesis via Grignard Reaction and Formylation

This alternative route consists of four main stages: bromination, Grignard reaction followed by formylation, cyanation, and finally, amination. While involving an additional step, this pathway avoids the use of highly toxic cyanide salts in the initial displacement step.

The following table summarizes the key quantitative parameters for each route, providing a basis for an economic and efficiency comparison.

ParameterRoute 1: Three-Step SynthesisRoute 2: Four-Step Synthesis
Starting Material m-Trifluoromethyl fluorobenzenem-Trifluoromethyl fluorobenzene
Key Intermediates 4-Fluoro-2-trifluoromethyl bromobenzene, 4-Fluoro-2-(trifluoromethyl)benzonitrile2-Bromo-5-fluorobenzotrifluoride, 2-Trifluoromethyl-4-fluorobenzaldehyde, 4-Fluoro-2-(trifluoromethyl)benzonitrile
Overall Yield 73-75%[1]Estimated ~60-70% (based on typical yields of individual steps)
Final Product Purity >99% (HPLC)[1]High purity achievable with purification
Number of Steps 34
Key Reagents Dibromohydantoin, Cuprous Cyanide, Liquid Ammonia[1]Magnesium, Formylating agent (e.g., DMF), Cyanating agent, Ammoniating agent[2]
Process Simplicity Simpler, shorter route[1]More complex with an additional step
Safety Considerations Use of highly toxic cuprous cyanideGeneration and handling of Grignard reagent (moisture sensitive)
Cost-Effectiveness Potentially more cost-effective due to higher overall yield and fewer steps[1]May have higher processing costs due to an additional step and potentially lower overall yield

Detailed Experimental Protocols

Route 1: Three-Step Synthesis

This protocol is based on the process described in patent CN1810775B.[1]

Step 1: Positioning Bromination of m-Trifluoromethyl fluorobenzene

  • In a reaction vessel, m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid are mixed and heated to reflux.

  • Dibromohydantoin is added in portions, and the reaction is maintained for 5-7 hours.

  • The reaction mixture is then cooled and washed with ice water to yield 4-fluoro-2-trifluoromethyl bromobenzene.

Step 2: Cyano Replacement

  • Quinoline and cuprous cyanide are heated to reflux with stirring.

  • The 4-fluoro-2-trifluoromethyl bromobenzene obtained from the previous step is added dropwise.

  • The resulting 4-fluoro-2-(trifluoromethyl)benzonitrile is isolated by distillation.

Step 3: Ammonolysis Substitution

  • The 4-fluoro-2-(trifluoromethyl)benzonitrile is dissolved in ethanol in a sealed reactor.

  • Liquid ammonia is introduced, and the mixture is heated to approximately 120°C for 8-10 hours.

  • The crude this compound is then purified by recrystallization from toluene to yield the final product with a purity of over 99%.[1]

Route 2: Four-Step Synthesis

This protocol is based on the general steps outlined in patent CN101759597A.[2]

Step 1: Bromination of m-Trifluoromethyl fluorobenzene

  • This step is analogous to the first step of Route 1, yielding 2-bromo-5-fluorobenzotrifluoride.

Step 2: Grignard Reaction and Formylation

  • Magnesium turnings are activated in an anhydrous ether solvent (e.g., THF).

  • A solution of 2-bromo-5-fluorobenzotrifluoride in the anhydrous solvent is added dropwise to initiate the Grignard reagent formation.

  • The Grignard reagent is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF), at a low temperature (e.g., 0°C).

  • Acidic workup yields 2-trifluoromethyl-4-fluorobenzaldehyde.

Step 3: Cyanation of 2-Trifluoromethyl-4-fluorobenzaldehyde

  • The aldehyde is converted to the corresponding cyanohydrin, which is then dehydrated to form 4-fluoro-2-(trifluoromethyl)benzonitrile. This can be achieved using various cyanating agents and reaction conditions.

Step 4: Amination of 4-Fluoro-2-(trifluoromethyl)benzonitrile

  • This final step is similar to the third step of Route 1, where the fluoro group is displaced by an amino group using an ammonia source under elevated temperature and pressure to yield the final product.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the two competing synthesis routes for this compound.

cluster_0 Route 1: Three-Step Synthesis A1 m-Trifluoromethyl fluorobenzene B1 Positioning Bromination A1->B1 C1 4-Fluoro-2-trifluoromethyl bromobenzene B1->C1 D1 Cyano Replacement C1->D1 E1 4-Fluoro-2-(trifluoromethyl) benzonitrile D1->E1 F1 Ammonolysis Substitution E1->F1 G1 4-Amino-2-(trifluoromethyl) benzonitrile F1->G1 cluster_1 Route 2: Four-Step Synthesis A2 m-Trifluoromethyl fluorobenzene B2 Bromination A2->B2 C2 2-Bromo-5-fluorobenzo- trifluoride B2->C2 D2 Grignard Reaction & Formylation C2->D2 E2 2-Trifluoromethyl-4- fluorobenzaldehyde D2->E2 F2 Cyanation E2->F2 G2 4-Fluoro-2-(trifluoromethyl) benzonitrile F2->G2 H2 Amination G2->H2 I2 4-Amino-2-(trifluoromethyl) benzonitrile H2->I2

References

Navigating the Kinome: A Comparative Analysis of a Novel ABL/KIT Inhibitor Derived from 4-Amino-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of novel kinase inhibitors is paramount. This guide provides a detailed comparison of the cross-reactivity profile of CHMFL-ABL/KIT-155, a potent dual ABL/KIT kinase inhibitor synthesized from a 4-Amino-2-(trifluoromethyl)benzonitrile derivative. The following sections present quantitative data from kinome-wide screening, outline the experimental methodology, and visualize the inhibitor's development and selectivity.

The quest for highly selective kinase inhibitors is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. Compounds synthesized using this compound as a key building block have shown significant promise in this arena. This guide focuses on a notable example, CHMFL-ABL/KIT-155, to illustrate a comprehensive cross-reactivity analysis.

Quantitative Cross-Reactivity Profile of CHMFL-ABL/KIT-155

The selectivity of CHMFL-ABL/KIT-155 was rigorously assessed through a KINOMEscan™ screen against a panel of 468 kinases at a concentration of 1 µM. The results highlight its high selectivity for its primary targets, ABL1 and KIT, with potent inhibition observed at nanomolar concentrations in biochemical assays. The broader screening revealed minimal off-target interactions, underscoring the compound's specificity.[1]

Below is a summary of the inhibitory activity and selectivity of CHMFL-ABL/KIT-155 against its primary targets and selected off-targets identified in the kinome scan.

Target KinaseBiochemical IC50 (nM)KINOMEscan™ % Control @ 1µM
ABL1 46 <10%
KIT 75 <10%
ABL1 (T315I)>1000>50%
PDGFRαNot Reported<20%
PDGFRβNot Reported<20%
SRCNot Reported<30%
LCKNot Reported>50%
EGFRNot Reported>90%
VEGFR2Not Reported>90%

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of cross-reactivity studies. The following outlines the key experimental protocol used to generate the selectivity data for CHMFL-ABL/KIT-155.

In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified target kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human ABL1 and KIT kinase domains were expressed and purified. A specific peptide substrate for each kinase was synthesized.

  • Assay Reaction: The kinase reactions were performed in a buffer containing ATP and the peptide substrate.

  • Compound Incubation: The test compound, CHMFL-ABL/KIT-155, was serially diluted and incubated with the kinase enzyme prior to the addition of ATP to initiate the reaction.

  • Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition was calculated for each compound concentration relative to a DMSO control. The IC50 values were determined by fitting the data to a sigmoidal dose-response curve.

KINOMEscan™ Selectivity Profiling

Objective: To assess the binding interactions of the test compound against a large panel of kinases to determine its selectivity profile.

Methodology:

  • Immobilized Kinases: A proprietary panel of 468 human kinases was individually expressed as DNA-tagged fusion proteins and immobilized on a solid support.

  • Competitive Binding: The test compound (CHMFL-ABL/KIT-155 at 1 µM) was incubated with the immobilized kinases in the presence of a proprietary, broadly active kinase inhibitor probe that is tagged for detection.

  • Quantification: The amount of the tagged probe bound to each kinase was quantified. A lower signal for the probe indicates stronger binding of the test compound to that particular kinase.

  • Data Analysis: The results are reported as "% Control," where a lower percentage indicates a stronger interaction between the test compound and the kinase. A selectivity score (S Score) can be calculated based on the number of kinases inhibited above a certain threshold, providing a quantitative measure of selectivity.[1]

Visualizing the Path to Selectivity

The following diagrams illustrate the logical flow from the starting material to the final compound and its subsequent selectivity analysis.

cluster_synthesis Synthetic Pathway cluster_testing Cross-Reactivity Analysis A This compound B Intermediate Scaffolds A->B Multi-step Synthesis C CHMFL-ABL/KIT-155 B->C Final Coupling & Modification D Biochemical Assays (IC50 vs ABL1, KIT) C->D Potency Testing E KINOMEscan™ Profiling (468 Kinases) C->E Broad Screening F Selectivity Profile (High Affinity for ABL1/KIT, Low Off-Target Binding) D->F E->F

Caption: Synthetic and analytical workflow for CHMFL-ABL/KIT-155.

cluster_kinome Kinome Selectivity of CHMFL-ABL/KIT-155 ABL1 ABL1 KIT KIT PDGFRα/β PDGFRα/β SRC SRC Other Kinases (464) Other Kinases (464) CHMFL-ABL/KIT-155 CHMFL-ABL/KIT-155 CHMFL-ABL/KIT-155->ABL1 High Affinity CHMFL-ABL/KIT-155->KIT High Affinity CHMFL-ABL/KIT-155->PDGFRα/β Moderate Affinity CHMFL-ABL/KIT-155->SRC Moderate Affinity CHMFL-ABL/KIT-155->Other Kinases (464) Low to No Affinity

References

Safety Operating Guide

Proper Disposal of 4-Amino-2-(trifluoromethyl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 4-Amino-2-(trifluoromethyl)benzonitrile, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Researchers, scientists, and professionals in drug development must adhere to strict protocols when managing chemical waste. The following guide provides a step-by-step operational plan for the proper disposal of this compound, a compound that is toxic if swallowed, inhaled, or absorbed through the skin, and causes irritation to the eyes, skin, and respiratory system.[1]

Hazard and Personal Protective Equipment Summary

A thorough understanding of the hazards associated with this compound is critical for safe handling. The following table summarizes the key hazard classifications and the mandatory personal protective equipment (PPE) required when handling this substance.

Hazard ClassificationPersonal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Chemical safety goggles or eyeglasses, protective gloves, and a dust mask (type N95) or respirator are essential.[2]
Skin Corrosion/Irritation Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]
Serious Eye Damage/Eye Irritation Use appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[1][3]
Specific target organ toxicity (single exposure) - Respiratory system Work should be conducted in a chemical fume hood to avoid inhalation of dust, vapor, mist, or gas.[1][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins with the initial handling of the substance and concludes with its final removal by a certified waste disposal service.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: All work with this compound must be performed in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and a safety shower should be readily accessible.[1]

  • Personal Protective Equipment:

    • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

    • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent any skin contact.[1][3]

    • Respiratory Protection: In case of insufficient ventilation or the potential for airborne dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]

2. Handling and Storage of Waste:

  • Handling: Avoid breathing any dust, vapor, mist, or gas.[1] Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]

  • Storage: Unused product and waste should be stored in a cool, dry place in a tightly closed container.[1]

3. Spill and Leak Management:

  • In the event of a spill, do not touch the spilled material without wearing appropriate protective clothing.[5][6]

  • Prevent the spread of the spill by covering it with a plastic sheet.[5][6]

  • Carefully vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[1] Absorb or cover with dry earth, sand, or other non-combustible material before transferring to containers.[5][6]

4. Final Disposal Procedure:

  • Waste Classification: Chemical waste generators are required to determine if the discarded chemical is classified as a hazardous waste according to the U.S. EPA guidelines in 40 CFR Parts 261.3.[1] It is also crucial to consult state and local hazardous waste regulations for complete and accurate classification.[1]

  • Disposal: The disposal of this compound must be conducted through an approved waste disposal plant.[3] Do not dispose of this chemical into the environment, drains, or water sources.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Proper Disposal Workflow for this compound cluster_preparation Preparation cluster_handling Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Respirator) B Ensure Proper Ventilation (Chemical Fume Hood) A->B C Collect Waste Material B->C D Segregate Chemical Waste C->D E Store in Labeled, Sealed Container D->E F Store in Cool, Dry, Ventilated Area E->F G Classify as Hazardous Waste (per 40 CFR Parts 261.3) F->G H Arrange for Professional Disposal (Approved Waste Disposal Plant) G->H

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-2-(trifluoromethyl)benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.